3-ethyl-1-methyl-1H-pyrazol-4-amine
Descripción
BenchChem offers high-quality 3-ethyl-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-ethyl-1-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKABDLDJXDRWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Application of 3-Ethyl-1-methyl-1H-pyrazol-4-amine in Targeted Therapeutics
Executive Summary & Structural Significance
As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and targeted therapeutics, I frequently evaluate nitrogen-rich heterocycles for their utility in kinase inhibitor design. Among these, 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8) stands out as a highly versatile, structurally optimized building block [1].
The 1H-pyrazole core operates as a superior bioisostere for phenyl or heteroaromatic rings. The strategic placement of the 1-methyl group restricts tautomerization, locking the molecule into a single, predictable conformation that reliably binds the kinase hinge region. Concurrently, the 3-ethyl group provides precisely tuned steric bulk to occupy specific hydrophobic pockets, enhancing selectivity over off-target kinases while maintaining a low molecular weight profile.
Physicochemical Profiling
Understanding the physicochemical parameters of this amine is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of the free base form [2].
| Property | Value | Causality & Application Significance |
| Molecular Weight | 125.17 g/mol | Ideal fragment size. Leaves ample "molecular real estate" for appending larger pharmacophores without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | ~0.8 - 1.2 | Balances lipophilicity for membrane permeability while retaining sufficient aqueous solubility for oral bioavailability. |
| pKa (Conjugate Acid) | ~3.5 - 4.5 | The exocyclic amine is less basic than aliphatic amines due to the electron-withdrawing nature of the adjacent pyrazole ring. It remains predominantly unprotonated at physiological pH (7.4), facilitating passive cellular diffusion. |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it suitable for CNS-targeted kinase inhibitors. |
| Physical State | Solid / Oil | Typically handled as the hydrochloride salt (CAS: 1803601-55-9) [3] to improve bench stability and prevent oxidative degradation of the electron-rich amine. |
Synthetic Integration: The SNAr Workflow
The primary synthetic utility of 3-ethyl-1-methyl-1H-pyrazol-4-amine is as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The 4-amino group is highly nucleophilic, driven by the electron-donating nature of the pyrazole ring.
Experimental Protocol: Pyrazole-Pyrimidine Coupling
This self-validating protocol details the coupling of the amine with 5-bromo-2-chloropyrimidine, a classic step in generating kinase inhibitor scaffolds.
Step 1: Preparation & Solvation
-
Action: Dissolve 5-bromo-2-chloropyrimidine (1.05 eq) and 3-ethyl-1-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is a polar aprotic solvent that aggressively solvates cations while leaving anions (or nucleophilic lone pairs) exposed, significantly lowering the activation energy required to form the polar Meisenheimer transition state.
Step 2: Base Addition
-
Action: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to the mixture.
-
Causality: DIEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This drives the reaction forward and prevents the protonation of the pyrazole amine, which would otherwise kill its nucleophilicity.
Step 3: Thermal Activation
-
Action: Stir the reaction mixture at 120°C for 2 hours.
-
Causality: While the amine is nucleophilic, the inherent electron richness of the pyrazole slightly delocalizes the lone pair on the exocyclic nitrogen. Elevated thermal energy is required to overcome the activation barrier for attacking the electron-deficient pyrimidine.
Step 4: Quenching & Extraction
-
Action: Cool the mixture to room temperature and partition between Ethyl Acetate (EtOAc) and H2O. Wash the organic layer extensively with brine (3x).
-
Causality: The brine washes are critical for removing residual DMSO, which partitions into the aqueous phase due to its high polarity, leaving the pure coupled product in the EtOAc layer.
Fig 1: SNAr synthetic workflow for pyrazole-pyrimidine coupling.
Pharmacological Application: Kinase Inhibition Pathways
Once integrated into a larger scaffold (e.g., a pyrazole-pyrimidine derivative), the resulting molecule acts as a potent ATP-competitive inhibitor. The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The 3-ethyl-1-methyl-1H-pyrazol-4-amine moiety projects into the solvent-exposed region or a specific hydrophobic pocket, dictating the inhibitor's selectivity profile.
Fig 2: Pyrazole-pyrimidine derivative acting as an ATP-competitive kinase inhibitor.
Analytical Validation Protocols
To ensure the integrity of the synthesized building blocks or final products, rigorous analytical validation is mandatory.
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Methodology: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Validation Logic: The free amine will ionize exceptionally well in ESI+ (Electrospray Ionization positive) mode. Confirm the identity of the starting material by observing the [M+H]+ peak at m/z 126.1. For the SNAr reaction, reaction completion is self-validated by the disappearance of the m/z 126.1 peak and the emergence of the corresponding product mass.
1H NMR (Proton Nuclear Magnetic Resonance)
-
Methodology: Dissolve the sample in DMSO-d6.
-
Validation Logic: The structure is confirmed by specific chemical shifts:
-
~7.2 ppm (Singlet, 1H): The characteristic pyrazole C5 proton.
-
~3.7 ppm (Singlet, 3H): The N-methyl group.
-
~2.5 ppm (Quartet, 2H) & ~1.1 ppm (Triplet, 3H): The 3-ethyl group.
-
~4.0 - 4.5 ppm (Broad Singlet, 2H): The exocyclic primary amine (exchangeable with D2O).
-
References
-
Title: 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CID 91662822) Source: PubChem (National Center for Biotechnology Information) URL: [Link] [2]
3-Ethyl-1-methyl-1H-pyrazol-4-amine: A Technical Guide to Synthesis, Profiling, and Kinase Inhibitor Scaffolding
Executive Summary
In contemporary medicinal chemistry, nitrogen-rich heterocycles serve as the foundational architecture for targeted therapeutics. 3-ethyl-1-methyl-1H-pyrazol-4-amine has emerged as a critical building block, particularly in the development of next-generation kinase inhibitors[1]. Its unique steric profile—driven by the 3-ethyl and 1-methyl substitutions—optimizes binding affinity within the ATP pockets of mutant kinases, while the 4-amino group provides a versatile nucleophilic handle for downstream functionalization.
This whitepaper provides an in-depth, expert-level analysis of the physicochemical properties, synthetic methodologies, and biological applications of 3-ethyl-1-methyl-1H-pyrazol-4-amine, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of this pyrazole derivative is essential for predicting its behavior in both synthetic workflows and biological assays. The free base is highly reactive, whereas the hydrochloride salt is frequently utilized to enhance aqueous solubility and long-term benchtop stability[2].
Quantitative Data Summary
| Property | Value | Source / Relevance |
| Chemical Name | 3-ethyl-1-methyl-1H-pyrazol-4-amine | IUPAC Standard |
| Molecular Formula | C₆H₁₁N₃ | Elemental Composition[2] |
| Molecular Weight | 125.17 g/mol | Bulk calculations[3] |
| Monoisotopic Mass | 125.0953 Da | High-resolution mass spectrometry (HRMS)[4] |
| CAS Number (Free Base) | 1007541-11-8 | Primary identifier[5] |
| CAS Number (HCl Salt) | 1803601-55-9 | Used for enhanced stability |
Core Synthesis & Mechanistic Pathway
The synthesis of 4-aminopyrazoles traditionally involves the nitration of a pyrazole core followed by reduction. However, to achieve the specific 3-ethyl and 1-methyl substitution pattern efficiently, a highly controlled dual-reduction strategy is employed starting from 1-methyl-4-nitro-3-vinyl-1H-pyrazole [3].
The Causality of Experimental Choices
The synthetic strategy utilizes catalytic hydrogenation (Pd/C, H₂) to simultaneously reduce both the aromatic nitro group and the aliphatic vinyl group.
-
Catalyst Selection: 10% Palladium on carbon (Pd/C) is chosen because it provides the optimal surface area and reactivity to drive both reductions without cleaving the sensitive N-N bond of the pyrazole ring.
-
Solvent Dynamics: Absolute ethanol is utilized as the solvent. Its protic nature stabilizes the polar transition states during the nitro-to-amine conversion, while its volatility allows for rapid downstream concentration[3].
Caption: Dual-reduction synthesis pathway of 3-ethyl-1-methyl-1H-pyrazol-4-amine.
Step-by-Step Synthetic Protocol
-
Preparation: Dissolve 1.0 equivalent of 1-methyl-4-nitro-3-vinyl-1H-pyrazole in absolute ethanol (0.2 M concentration) within a high-pressure reaction vessel.
-
Inert Atmosphere: Purge the vessel with argon gas for 10 minutes. Critical Step: This prevents the highly reactive dry Pd/C from igniting the ethanol vapors upon addition.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight).
-
Hydrogenation: Evacuate the argon and introduce H₂ gas via a balloon or Parr shaker (1-2 atm). Stir vigorously at room temperature for 24.0 hours[3].
-
Filtration: Filter the crude mixture through a tightly packed Celite pad. Causality: Standard filter paper allows micro-particulates of palladium to pass through, which can catalyze unwanted side reactions or degrade the final product. Wash the pad with excess ethanol.
-
Concentration & Salt Formation: Concentrate the filtrate in vacuo. To prevent oxidation of the free amine, immediately dissolve the residue in diethyl ether and add 1.2 equivalents of 2M HCl in ether to precipitate the stable hydrochloride salt (CAS: 1803601-55-9).
Application in Drug Development: Kinase Inhibitor Scaffolding
3-ethyl-1-methyl-1H-pyrazol-4-amine is a privileged scaffold in the oncology space, specifically for targeting mutated kinases like FLT3 (FMS-like tyrosine kinase 3)[1]. FLT3-ITD (Internal Tandem Duplication) mutations are primary drivers of acute myeloid leukemia (AML).
Mechanistic Role in Drug Design
The 4-amino group acts as a potent nucleophile. In drug discovery workflows, it is typically reacted with halogenated heterocycles (e.g., 5-bromo-2-chloropyrimidine) via Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling[1].
Once incorporated into the final drug molecule, the pyrazole nitrogen atoms act as crucial hydrogen-bond acceptors, interacting directly with the hinge region of the kinase ATP-binding pocket. The 3-ethyl and 1-methyl groups provide hydrophobic interactions that lock the molecule into the active site, competitively excluding ATP and halting downstream oncogenic signaling.
Caption: Mechanism of action for 3-ethyl-1-methyl-1H-pyrazol-4-amine derived FLT3 inhibitors.
Analytical Validation & Quality Control
To ensure a self-validating system, researchers must confirm both the structural integrity and purity of the synthesized or procured compound before downstream coupling.
Self-Validating Analytical Workflow
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Action: Run the sample using a positive electrospray ionization (ESI+) method.
-
Validation: The system is validated if the primary peak exhibits an m/z of 126.1 [M+H]⁺ , corresponding to the monoisotopic mass of 125.0953 Da[4].
-
-
¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆):
-
Action: Analyze the proton shifts.
-
Validation: The successful dual-reduction is confirmed by the complete disappearance of the vinylic protons (multiplets typically found between 5.0–6.5 ppm) and the appearance of a distinct triplet (~1.1 ppm) and quartet (~2.4 ppm) integrating to 3 and 2 protons respectively, confirming the new 3-ethyl group. A sharp singlet at ~3.6 ppm will confirm the 1-methyl group.
-
References
-
Title: 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride - PubChemLite Source: uni.lu URL: [Link]
-
Title: C6H11N3S - Explore - PubChemLite Source: uni.lu URL: [Link]
-
Title: ( 12 ) United States Patent - COMPOUNDS AND METHODS FOR KINASE MODULATION Source: googleapis.com URL: [Link]
-
Title: 3-ethyl-1-methyl-1H-pyrazol-4-amine | 1007541-11-8 - Molaid Source: molaid.com URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PubChemLite - 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 3. 3-ethyl-1-methyl-1H-pyrazol-4-amine - CAS号 1007541-11-8 - 摩熵化学 [molaid.com]
- 4. PubChemLite - C6H11N3S - Explore [pubchemlite.lcsb.uni.lu]
- 5. 1007541-11-8|3-Ethyl-1-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: 3-Ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8)
Executive Summary
3-Ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8) is a highly versatile, electron-rich heterocyclic building block extensively utilized in the design of kinase inhibitors, pharmaceutical active ingredients (APIs), and advanced agrochemicals[1]. Functioning primarily as a potent nucleophile, the C4-amine is critical for establishing C-N bonds via nucleophilic aromatic substitution (SNAr) or cross-coupling methodologies[2].
This technical whitepaper provides a comprehensive guide on its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven protocols for its application in drug discovery workflows.
Physicochemical Profiling & Quantitative Data
Understanding the baseline properties of this pyrazole derivative is essential for optimizing reaction conditions, particularly regarding solubility and basicity. The compound is frequently isolated and stored as a hydrochloride salt to prevent oxidative degradation of the electron-rich amine[3].
Table 1: Core Chemical Properties
| Property | Value | Causality / Implication for Synthesis |
| Chemical Name | 3-ethyl-1-methyl-1H-pyrazol-4-amine | Core scaffold for SNAr and amidation reactions. |
| CAS Number (Free Base) | 1007541-11-8 | Standard registry for the neutral nucleophile[1]. |
| CAS Number (HCl Salt) | 1803601-55-9 | Enhanced shelf-life; requires neutralization prior to coupling[3]. |
| Molecular Formula | C6H11N3 | - |
| Molecular Weight | 125.17 g/mol | - |
| Reactivity Profile | Highly Nucleophilic | The electron-donating N-methyl and C-ethyl groups increase the electron density at the C4-amine. |
Mechanistic Synthesis & Regioselectivity
The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-amine relies on the inherent electronic properties of the pyrazole ring. The N1-methyl and C3-ethyl groups inductively donate electron density into the heterocycle. Because the C3 and C5 positions are adjacent to the heteroatoms, the C4 position becomes the most electron-rich and thermodynamically favored site for electrophilic attack[4].
The synthetic workflow consists of two primary stages:
-
Electrophilic Aromatic Substitution (Nitration): Utilizing a mixed acid system (HNO3/H2SO4) to generate the highly reactive nitronium ion (NO2+), which selectively attacks the C4 position[5].
-
Catalytic Hydrogenation: Clean reduction of the nitro intermediate to the target amine using Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2].
Fig 1: Regioselective nitration and subsequent catalytic reduction to the target amine.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity.
Protocol A: Regioselective Nitration to 3-Ethyl-1-methyl-4-nitro-1H-pyrazole
Causality Check: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to dehydrate it into the active NO2+ electrophile. Temperature control is critical to prevent oxidative ring cleavage.
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with concentrated H2SO4 (5.0 equiv) and cool to 0 °C using an ice-water bath.
-
Addition: Slowly add 3-ethyl-1-methyl-1H-pyrazole (1.0 equiv) dropwise to maintain the internal temperature below 10 °C.
-
Nitration: Add fuming HNO3 (1.2 equiv) dropwise over 30 minutes.
-
Thermal Activation: Remove the ice bath and gradually heat the mixture to 60 °C for 2–3 hours to drive the reaction to completion[5].
-
Validation Checkpoint: Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. The starting material should be consumed, yielding a single peak corresponding to the nitro intermediate.
-
Workup: Pour the cooled reaction mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 until the pH is neutral, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Catalytic Hydrogenation to the Target Amine
Causality Check: Pd/C is selected over chemical reductants (e.g., Fe/HCl) because it avoids harsh acidic conditions, preventing the formation of complex salts and simplifying the isolation of the free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve the nitro intermediate in anhydrous methanol (0.2 M concentration).
-
Catalyst Loading: Under a strict nitrogen atmosphere (to prevent solvent ignition), carefully add 10% Pd/C (10% w/w relative to the substrate)[2].
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at 20 °C for 16 hours[2].
-
Validation Checkpoint: Monitor via 1H-NMR. The successful reduction is confirmed by the appearance of a broad singlet integrating to 2H (the -NH2 protons) around 4.0 ppm, and the shift of the pyrazole ring protons[5].
-
Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 3-ethyl-1-methyl-1H-pyrazol-4-amine as an oily residue or solid. (Note: To form the HCl salt, treat the residue with 4N HCl in dioxane, then precipitate with diethyl ether).
Application in Medicinal Chemistry: SNAr Workflows
In drug development, 3-ethyl-1-methyl-1H-pyrazol-4-amine is frequently utilized to functionalize halogenated heterocycles, such as pyrimidines, to build kinase inhibitor scaffolds[2].
Causality Check: The reaction utilizes DMSO as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIEA) is employed as a non-nucleophilic base; it scavenges the generated HCl without competing with the pyrazole amine for the electrophile.
Fig 2: Nucleophilic aromatic substitution (SNAr) workflow for kinase inhibitor synthesis.
Protocol C: SNAr with 5-Bromo-2-chloropyrimidine
-
Reaction Setup: In a sealed tube, combine 3-ethyl-1-methyl-1H-pyrazol-4-amine (0.60 mmol), 5-bromo-2-chloropyrimidine (0.64 mmol), and DIEA (0.8 mL) in DMSO (5 mL)[2].
-
Heating: Stir the mixture at 120 °C for 2 hours[2]. The elevated temperature is required to overcome the activation energy barrier of substituting the chloride leaving group.
-
Workup: Cool the mixture to room temperature and partition between ethyl acetate (3x10 mL) and water. Wash the combined organic layers extensively with brine to remove the DMSO and DIEA hydrochloride salts[2].
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue via silica gel column chromatography to isolate the coupled kinase intermediate[2].
References
- Chembk.
- Bldpharm.
- United States Patent - Googleapis.
- Benchchem.
- Mdpi.
Sources
3-ethyl-1-methyl-1H-pyrazol-4-amine molecular weight
Structural and Synthetic Profiling of 3-Ethyl-1-methyl-1H-pyrazol-4-amine: A Key Pharmacophore Building Block
Executive Summary
In modern medicinal chemistry, the pyrazole core is a privileged scaffold, frequently deployed as a hinge-binding motif in the development of kinase inhibitors. 3-Ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8) is a highly functionalized, low-molecular-weight building block that provides an ideal starting point for Fragment-Based Lead Discovery (FBLD)[][2]. With a molecular weight of exactly 125.17 g/mol , this compound leaves a substantial molecular weight "budget" for downstream elaboration, allowing medicinal chemists to build complex drug candidates without exceeding the Lipinski Rule of Five limits.
This whitepaper details the physicochemical properties, self-validating synthetic methodologies, and analytical characterization of 3-ethyl-1-methyl-1H-pyrazol-4-amine, providing a comprehensive guide for drug development professionals.
Part 1: Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and physicochemical properties of a building block is critical for predictive modeling and mass spectrometry validation. The molecular weight of 125.17 g/mol is derived from its C₆H₁₁N₃ formula. The presence of the 1-methyl and 3-ethyl groups provides tunable lipophilicity, while the 4-amino group serves as the primary vector for covalent conjugation (e.g., amide coupling or Buchwald-Hartwig amination)[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₆H₁₁N₃ | Highly atom-efficient scaffold. |
| Molecular Weight | 125.17 g/mol | Ideal for FBLD; maximizes Ligand Efficiency (LE). |
| Monoisotopic Mass | 125.0953 Da | Critical for high-resolution LC-MS (HRMS) validation[4]. |
| Predicted XLogP | ~0.4 | Excellent aqueous solubility; prevents lipophilic bloat[4]. |
| H-Bond Donors | 1 (-NH₂ group) | Facilitates target engagement or acts as a synthetic handle. |
| H-Bond Acceptors | 2 (Pyrazole N atoms) | Classic kinase hinge-region binding motif. |
Part 2: Synthetic Methodology & Experimental Protocols
The synthesis of 4-aminopyrazoles typically avoids direct amination due to poor regioselectivity and the risk of polyamination[5]. Instead, a highly controlled, two-step sequence involving electrophilic aromatic nitration followed by catalytic hydrogenation is employed. This causality-driven approach ensures high regiochemical fidelity and prevents trace heavy-metal contamination—a critical regulatory requirement for pharmaceutical intermediates.
Step-by-Step Protocol: Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-4-amine
Phase 1: Regioselective Nitration
-
Reagent Preparation: Cool concentrated sulfuric acid (H₂SO₄, 5.0 equiv) to 0 °C in an ice bath. Slowly add fuming nitric acid (HNO₃, 1.2 equiv) dropwise to form the active nitronium ion (NO₂⁺) electrophile.
-
Substrate Addition: Dissolve 3-ethyl-1-methyl-1H-pyrazole (1.0 equiv) in a minimal amount of cold H₂SO₄. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 10 °C to prevent oxidative degradation.
-
Thermal Activation: Remove the ice bath and gradually warm the reaction to 60 °C for 4 hours. Mechanistic Note: The electron-donating nature of the pyrazole nitrogens directs the electrophilic attack exclusively to the C4 position.
-
Quench & Isolate: Pour the mixture over crushed ice. Neutralize carefully with aqueous NaOH to pH 7. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate 3-ethyl-1-methyl-4-nitro-1H-pyrazole .
Phase 2: Catalytic Hydrogenation
-
System Setup: Dissolve the nitro intermediate in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 equiv). Mechanistic Note: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to eliminate the risk of heavy metal carryover into the final Active Pharmaceutical Ingredient (API).
-
Reduction: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 12 hours.
-
Filtration & Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
-
Concentration: Evaporate the solvent under reduced pressure to afford the target 3-ethyl-1-methyl-1H-pyrazol-4-amine as a pale oil or crystalline solid (depending on purity). To improve stability, it is often precipitated as a hydrochloride salt (CAS: 1803601-55-9) by bubbling HCl gas through an ethereal solution[4].
Figure 1: Two-step synthetic workflow for 3-ethyl-1-methyl-1H-pyrazol-4-amine.
Part 3: Analytical Characterization & Self-Validating Systems
To ensure trustworthiness, the synthetic protocol must be paired with a self-validating analytical system. The conversion of the nitro intermediate to the final amine is best monitored via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC-MS (ESI+): The exact monoisotopic mass of the target compound is 125.0953 Da[4]. Under positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ will appear at exactly 126.10 m/z [4].
-
Validation Logic: The reaction is deemed complete only when the intermediate nitro peak ([M+H]⁺ ≈ 156.08 m/z) completely disappears, perfectly inversely correlating with the rise of the 126.10 m/z peak.
-
Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the successful reduction is confirmed by the appearance of a broad singlet integrating to 2 protons around δ 3.5–4.5 ppm, corresponding to the newly formed -NH₂ group. The pyrazole C5 proton will appear as a sharp singlet around δ 7.1 ppm.
Part 4: Pharmacological Applications & Mechanistic Grounding
In drug discovery, 4-aminopyrazoles are frequently condensed with pyrimidines to form pyrazolo[4,3-d]pyrimidines, or used directly as aniline-replacements in SNAr reactions[2][6]. The 3-ethyl-1-methyl-1H-pyrazol-4-amine scaffold is structurally optimized for ATP-competitive kinase inhibition.
Figure 2: Pharmacophore model of the 4-aminopyrazole scaffold in kinase inhibitor design.
The spatial arrangement of the 1-methyl and 3-ethyl groups forces the molecule into a specific conformation when entering the kinase binding pocket. The N2 nitrogen acts as a critical hydrogen bond acceptor with the kinase hinge region backbone (e.g., the NH of a hinge residue), while the 3-ethyl group securely anchors the molecule within the adjacent hydrophobic cleft, maximizing Van der Waals interactions[2][6].
References
-
PubChemLite. (2026). 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3). Université du Luxembourg. Retrieved from[Link]
-
United States Patent Office. (2016). Patent Data: Binding Assays and Kinase Inhibitor Synthesis utilizing 3-ethyl-1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Retrieved from[Link]
Sources
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. PubChemLite - 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 5. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Predictive NMR Spectroscopy and Structural Elucidation of 3-Ethyl-1-methyl-1H-pyrazol-4-amine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary and Molecular Architecture
In modern drug discovery, substituted pyrazoles are privileged scaffolds due to their robust pharmacokinetic properties and target-binding versatility. The compound 3-ethyl-1-methyl-1H-pyrazol-4-amine (Free base CAS: 1007541-11-8; Hydrochloride salt CAS: 1803601-55-9) presents a highly functionalized heterocycle requiring precise analytical characterization.
Unlike 1H-unsubstituted pyrazoles, which undergo rapid annular tautomerism that averages the NMR signals of the C3 and C5 positions, the N1-methylation in this molecule "locks" the tautomeric state[1]. This structural rigidity breaks the symmetry of the ring, allowing for distinct, high-resolution resonance signals. This whitepaper provides a comprehensive predictive framework for the 1 H and 13 C NMR spectra of this compound, grounded in empirical models, Gauge-Invariant Atomic Orbital (GIAO) calculations, and established topological description schemes[2].
Predictive 1 H NMR Resonance Profiling
The proton NMR spectrum of 3-ethyl-1-methyl-1H-pyrazol-4-amine is defined by the interplay of inductive aliphatic effects and strong mesomeric (+M) electron donation from the amine group.
Causality of Chemical Shifts
-
The N1-Methyl Group: Appears as a sharp singlet. Because the N1 position is substituted, tautomeric proton exchange is suppressed, yielding a stable, time-averaged signal free of temperature-dependent broadening[1].
-
The C4-Amine (-NH 2 ): The amino group is strongly electron-donating via resonance. In a hydrogen-bond accepting solvent like DMSO-d 6 , the exchange rate of these protons is slowed, allowing them to appear as a distinct broad singlet[3].
-
The C5-Proton: In an unsubstituted 1-methylpyrazole, the C5 proton typically resonates around 7.50–7.60 ppm. However, the +M effect of the adjacent C4-amine significantly increases the electron density at C5, shielding this nucleus and shifting it upfield to approximately 7.05 ppm[4].
Table 1: Predicted 1 H NMR Data (400 MHz, DMSO-d 6 )
| Position | Predicted Shift (ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Rationale |
| C3-CH 3 | 1.15 | Triplet (t) | 3H | 7.5 Hz | Standard A 2 X 3 aliphatic spin system. |
| C3-CH 2 | 2.48 | Quartet (q) | 2H | 7.5 Hz | Deshielded by the adjacent sp 2 hybridized C3 carbon. |
| N1-CH 3 | 3.65 | Singlet (s) | 3H | - | Deshielded by the electronegative N1 atom. |
| C4-NH 2 | 3.80 | Broad Singlet (br s) | 2H | - | Exchangeable protons; stabilized by DMSO-d 6 H-bonding. |
| C5-H | 7.05 | Singlet (s) | 1H | - | Shielded by the +M resonance effect of the C4-amine. |
(Note: If analyzing the hydrochloride salt, the amine becomes protonated (-NH 3+ ), neutralizing the +M effect and causing the C5 proton to shift significantly downfield.)
Predictive 13 C NMR Resonance Profiling
Carbon-13 shifts in highly substituted azoles are highly sensitive to the nature and position of substituents[3]. The chemical shifts are estimated by mixed HOSE (Hierarchical Organisation of Spherical Environments) and linear models[2].
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO-d 6 )
| Position | Predicted Shift (ppm) | Carbon Type | Causal Shift Mechanism |
| C3-CH 3 | 13.5 | Primary (CH 3 ) | Standard aliphatic shielding. |
| C3-CH 2 | 19.2 | Secondary (CH 2 ) | Weakly deshielded by the pyrazole ring. |
| N1-CH 3 | 38.1 | Primary (CH 3 ) | Deshielded by direct attachment to the N1 nitrogen. |
| C5 | 118.0 | Tertiary (CH) | Strongly shielded by the ortho-resonance (+M) of the C4-NH 2 . |
| C4 | 122.5 | Quaternary (C) | Direct attachment to the electronegative amine nitrogen. |
| C3 | 146.5 | Quaternary (C) | Deshielded by the adjacent N2 atom and alkyl substitution. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity structural validation and eliminate ambiguities related to exchangeable protons, the following self-validating workflow must be employed.
Phase 1: Sample Preparation & Solvent Selection
-
Weighing: Accurately weigh 10–15 mg of the synthesized free base.
-
Solvent Addition: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6 ).
-
Causality: DMSO-d 6 acts as a strong hydrogen-bond acceptor. It drastically slows the chemical exchange rate of the -NH 2 protons with residual moisture, preventing the signal from broadening into the baseline[3].
-
Phase 2: 1D Spectra Acquisition
-
1 H NMR: Acquire data at 400 MHz using 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3 seconds.
-
13 C NMR: Acquire data at 100 MHz using a standard proton-decoupled sequence (e.g., zgpg30). Utilize a minimum of 512 scans to compensate for the longer T1 relaxation times of the three quaternary carbons (C3, C4, C5).
Phase 3: Orthogonal Validation via Deuterium Exchange
-
D 2 O Shake: Remove the NMR tube from the spectrometer and add 10–20 µL of Deuterium Oxide (D 2 O).
-
Agitation: Cap the tube and shake vigorously for 1–2 minutes to force isotopic exchange.
-
Re-acquisition: Re-run the 1 H NMR sequence.
-
Causality: The broad singlet at ~3.80 ppm will disappear as the -NH 2 protons are replaced by NMR-silent -ND 2 . This provides an internal, self-validating proof of the amine assignment[3].
-
Phase 4: 2D Connectivity Mapping (HMBC is Key)
-
COSY: Confirm the 3-bond coupling between the ethyl CH 2 and CH 3 protons.
-
HSQC: Map the N1-methyl, C3-ethyl, and C5 protons to their directly attached carbons.
-
HMBC: To definitively prove the regiochemistry (distinguishing N1-methyl from a potential N2-methyl isomer), look for a strong 3-bond correlation ( 3JCH ) from the N1-methyl protons to the C5 carbon[3].
Visualizing the Elucidation Workflow
The following diagram maps the logical progression of the self-validating NMR elucidation workflow described above.
Caption: Logical workflow for the acquisition, orthogonal validation, and structural elucidation of pyrazole derivatives.
Sources
- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Potential of Substituted Pyrazole Amines: A Technical Blueprint for Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter scaffolds that promise broad therapeutic utility but fail during rigorous hit-to-lead optimization. Substituted pyrazole amines are a notable exception. These privileged structures—characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an exocyclic amine—offer a highly tunable pharmacophore. Their inherent polarity, hydrogen-bonding capacity, and predictable metabolic stability make them ideal candidates for targeting complex biological networks, particularly in oncology and infectious diseases.
This whitepaper provides an in-depth technical analysis of the biological activity of substituted pyrazole amines, detailing the structure-activity relationship (SAR) causality, signaling pathway modulation, and the self-validating experimental protocols required to evaluate them.
Mechanistic Grounding: The Pyrazole-Amine Pharmacophore
The biological activity of substituted pyrazole amines is fundamentally driven by their ability to mimic endogenous ligands, most notably ATP in kinase signaling networks. The pyrazole core provides a rigid, planar scaffold capable of robust π−π stacking with aromatic residues within enzyme active sites. Concurrently, the exocyclic amine acts as a critical hydrogen-bond donor, while the endocyclic nitrogens serve as hydrogen-bond acceptors.
In the context of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), 3-aminopyrazole and 5-aminopyrazole derivatives function as potent ATP-competitive inhibitors. By inserting into the hinge region of the kinase, these compounds form bidentate hydrogen bonds with the peptide backbone, effectively locking the kinase in an inactive conformation. For instance, 3-aminopyrazole derivatives have been extensively developed as bioisosteres of roscovitine, exhibiting by anchoring into the ATP-binding pocket[1]. Furthermore, N-alkylation at the pyrazole core allows researchers to fine-tune lipophilicity (modulating logP ) and dictate isoform selectivity by occupying adjacent hydrophobic pockets, a strategy successfully utilized to develop [2].
Structure-Activity Relationship (SAR) & Quantitative Data
To rationally design pyrazole amine libraries, it is critical to analyze SAR data across different substitution patterns. The table below synthesizes quantitative biological activities, highlighting the causality between structural modification and phenotypic outcome.
| Scaffold Class | Primary Target | Representative Compound / Substitution | Biological Activity | Key Mechanism |
| 3-Aminopyrazoles | CDK2 / p38 MAPK | Roscovitine bioisosteres (e.g., 4b) | IC₅₀: 0.1 - 0.5 µM | ATP-competitive hinge binding[1] |
| 5-Amino-N-pyrazoles | JNK3 | N1-alkylated derivatives | IC₅₀: < 1.0 µM | Isoform-selective pocket binding[2] |
| 1,5-Diaryl pyrazoles | EGFR / VEGFR-2 | Compounds 53 & 54 | IC₅₀: 13.8 - 15.9 µM | Dual kinase inhibition[3] |
| Pyrazole-polymers | E. coli / S. aureus | Pyrazole-g-polyglycidyl | MIC: 4 - 16 µg/mL | Membrane disruption[4] |
Beyond oncology, functionalized pyrazole derivatives demonstrate significant , with specific substitutions yielding dual-action properties against both Gram-positive and Gram-negative bacterial strains[5].
Signaling Pathway Modulation
When a substituted pyrazole amine engages its target, the perturbation cascades through intracellular signaling networks. For instance, inhibiting CDK2 or p38 MAPK halts cell cycle progression or suppresses pro-inflammatory cytokine release, respectively. The logic flow of this pathway modulation is visualized below.
Fig 1. Mechanism of kinase inhibition by pyrazole amines leading to cell cycle arrest.
Self-Validating Experimental Protocols
A protocol is only as robust as its internal controls. In my laboratory, we do not merely run assays; we engineer self-validating workflows where the output of one step intrinsically verifies the integrity of the previous one. Below is our standardized methodology for evaluating the biological activity of novel pyrazole amines.
Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay
-
Objective : Quantify the IC₅₀ of pyrazole amine derivatives against target kinases.
-
Causality & Design Choice : Pyrazole rings often exhibit intrinsic fluorescence in the blue/green spectrum. Standard fluorescence intensity assays are prone to false readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate with a long emission half-life. By introducing a temporal delay (e.g., 50 µs) before measurement, we allow the compound's auto-fluorescence to decay, ensuring the signal is exclusively from the FRET pair.
-
Self-Validation Mechanism : The assay incorporates a Z'-factor calculation on every plate. A Z'-factor > 0.6 validates the dynamic range and reproducibility of the plate, ensuring that calculated IC₅₀ values are not artifacts of liquid handling errors.
-
Step-by-Step Execution :
-
Reagent Preparation : Prepare 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration : Dispense pyrazole amine compounds in a 10-point, 3-fold serial dilution in DMSO using an acoustic liquid handler to minimize volume errors.
-
Enzyme/Substrate Addition : Add 2 nM kinase complex and 100 nM biotinylated peptide substrate.
-
Reaction Initiation : Add ATP at its predetermined Michaelis constant ( Km ) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes at 25°C.
-
Detection : Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Readout : Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the emission ratio (665/620).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective : Confirm intracellular target engagement of the lead pyrazole amines.
-
Causality & Design Choice : Biochemical IC₅₀ does not account for membrane permeability or intracellular competition with millimolar ATP concentrations. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation inside intact cells.
-
Self-Validation Mechanism : The protocol requires an isothermal dose-response curve. If the compound specifically binds the target, the stabilization must be dose-dependent and correlate with the cellular phenotypic assay (e.g., viability IC₅₀). A flat CETSA response despite high biochemical potency immediately flags a permeability or efflux issue.
-
Step-by-Step Execution :
-
Cell Treatment : Incubate target cells (e.g., HCT116) with varying concentrations of the pyrazole amine for 2 hours to allow equilibration.
-
Thermal Challenge : Aliquot cells into PCR tubes and subject them to a transient heat shock (e.g., 52°C, the predetermined aggregation temperature of the target kinase) for 3 minutes using a thermal cycler.
-
Lysis : Lyse cells via freeze-thaw cycles in liquid nitrogen to extract the remaining soluble (non-denatured) protein.
-
Quantification : Centrifuge to pellet aggregates. Quantify the soluble target kinase in the supernatant via quantitative Western blot or AlphaLISA.
-
Fig 2. Self-validating high-throughput screening workflow for pyrazole amine drug discovery.
Conclusion
Substituted pyrazole amines represent a cornerstone in modern medicinal chemistry. By understanding the causality between their structural modifications and biological targets, and by employing rigorous, self-validating screening protocols, drug development professionals can effectively translate these privileged scaffolds from raw biochemical hits into viable clinical candidates.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL:[Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (Molecules) URL:[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (Molecules) URL:[Link]
Sources
Rational Design of Kinase Inhibitors: Exploiting 3-Ethyl-1-methyl-1H-pyrazol-4-amine as a Privileged Pharmacophore
Executive Summary
In the landscape of targeted oncology, the design of highly selective ATP-competitive kinase inhibitors relies heavily on the strategic selection of hinge-binding building blocks. The compound 3-ethyl-1-methyl-1H-pyrazol-4-amine (Molecular Formula: C6H11N3) [1] has emerged as a highly privileged intermediate in the synthesis of novel tyrosine kinase inhibitors.
This technical guide explores the mechanistic rationale behind utilizing this specific aminopyrazole derivative, primarily focusing on its application in targeting the FMS-like tyrosine kinase 3 (FLT3) —a critical therapeutic target in Acute Myeloid Leukemia (AML) [2]. By examining the structural advantages, synthetic workflows, and self-validating biological assays associated with this building block, this whitepaper provides a comprehensive blueprint for preclinical drug development professionals.
Mechanistic Rationale: The Aminopyrazole Advantage
The efficacy of a kinase inhibitor is largely dictated by its ability to competitively bind the orthosteric ATP-binding site. The 3-ethyl-1-methyl-1H-pyrazol-4-amine core offers a unique triad of structural advantages[3]:
-
Hinge Region Hydrogen Bonding: The pyrazole nitrogen atoms act as a highly efficient hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region (typically interacting with the Cys/Glu residues).
-
Gatekeeper Pocket Penetration: The 3-ethyl substitution provides a precisely angled, lipophilic vector. This ethyl group is small enough to avoid steric clashes with bulky gatekeeper residues (e.g., FLT3 F691) but hydrophobic enough to exploit the adjacent hydrophobic pocket, driving kinome selectivity.
-
Synthetic Versatility: The exocyclic C4-amine is highly nucleophilic, allowing for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with various halogenated heterocycles (e.g., pyrimidines or pyridines).
Core Therapeutic Target: FLT3-ITD in AML
FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoietic stem cell proliferation. In approximately 30% of AML patients, an Internal Tandem Duplication (ITD) mutation occurs in the juxtamembrane domain, leading to ligand-independent, constitutive activation of the kinase.
Inhibitors derived from 3-ethyl-1-methyl-1H-pyrazol-4-amine effectively block the autophosphorylation of FLT3, thereby shutting down downstream oncogenic signaling cascades, including the STAT5, PI3K/AKT, and RAS/MAPK pathways.
Fig 1. FLT3-ITD oncogenic signaling pathway and targeted inhibition by pyrazole derivatives.
Quantitative Profiling of Pyrazole-Derived Inhibitors
To contextualize the therapeutic potential, below is a representative data summary of a pyrazol-4-amine-pyrimidine derivative compared against a clinical standard.
Table 1: Representative Kinase and Cellular Profiling Data
| Compound Scaffold | Target Kinase | Biochemical IC₅₀ (nM) | Assay Type | Cell Line | Cellular Viability IC₅₀ (nM) |
| Pyrazol-4-amine-pyrimidine | FLT3 (WT) | 12.5 | TR-FRET | Ba/F3 WT (IL-3+) | > 10,000 (Non-toxic) |
| Pyrazol-4-amine-pyrimidine | FLT3-ITD | 3.2 | TR-FRET | Ba/F3 FLT3-ITD | 15.4 |
| Quizartinib (Control) | FLT3-ITD | 1.1 | TR-FRET | Ba/F3 FLT3-ITD | 2.3 |
Note: The massive differential between Ba/F3 WT and Ba/F3 FLT3-ITD viability demonstrates the target-specific mechanism of action, ruling out general cytotoxicity.
Experimental Workflows & Self-Validating Protocols
To transition from building block to validated lead compound, a rigorous, self-validating workflow must be employed.
Fig 2. Stepwise drug discovery workflow from building block synthesis to cellular validation.
Protocol A: Synthesis of the Hinge-Binding Intermediate via SNAr
This protocol details the coupling of 3-ethyl-1-methyl-1H-pyrazol-4-amine with a pyrimidine core, a foundational step in generating FLT3 inhibitors [2].
-
Reagent Assembly: Combine 3-ethyl-1-methyl-1H-pyrazol-4-amine (0.60 mmol) and 5-bromo-2-chloropyrimidine (0.64 mmol) in 5 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is selected because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the Nucleophilic Aromatic Substitution (SNAr).
-
-
Base Addition: Add 0.8 mL of N,N-Diisopropylethylamine (DIEA) to the mixture.
-
Causality: DIEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the highly nucleophilic pyrazole amine, which would otherwise stall the reaction.
-
-
Thermal Activation: Stir the mixture at 120 °C for 2 hours.
-
Causality: While the 2-chloro position of the pyrimidine is activated, the thermal energy is required to overcome the activation barrier for the electron-rich aminopyrazole to successfully attack the ring.
-
-
Workup: Cool to room temperature, partition between Ethyl Acetate (EtOAc) and brine, extract the aqueous layer, and dry over Na₂SO₄.
Protocol B: TR-FRET FLT3-ITD Biochemical Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to determine the biochemical IC₅₀.
-
Assay Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme & Compound Incubation: Dispense recombinant FLT3-ITD kinase and the synthesized pyrazole inhibitor (in a 10-point dose-response curve) into a 384-well plate. Incubate for 30 minutes.
-
Self-Validation: Always include DMSO-only wells as the negative (vehicle) control and a known inhibitor (e.g., Quizartinib) as the positive control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
-
-
Substrate Addition: Add the fluorescently labeled peptide substrate and ATP at its predetermined Michaelis constant ( Km ).
-
Causality: Running the assay exactly at the ATP Km ensures the system is highly sensitive to competitive hinge-binders while remaining physiologically relevant. High ATP concentrations would artificially mask the inhibitor's potency.
-
-
Detection: Read the plate using a TR-FRET compatible microplate reader.
-
Causality: TR-FRET introduces a microsecond time delay before measuring emission. This allows short-lived background autofluorescence (often emitted by the small molecule libraries themselves) to decay, drastically reducing false positives and ensuring data trustworthiness.
-
Protocol C: Isogenic Ba/F3 Cellular Viability Assay
Biochemical potency must translate to cellular efficacy. The Ba/F3 system is the gold standard for kinase inhibitor validation.
-
Cell Plating: Plate Ba/F3 cells stably transfected with FLT3-ITD at 5,000 cells/well in RPMI-1640 media (without IL-3).
-
Causality: Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. Transfection with oncogenic FLT3-ITD renders them IL-3 independent. Therefore, any cell death observed in the absence of IL-3 is directly attributable to the inhibition of FLT3.
-
-
Compound Treatment: Treat cells with the pyrazole derivative for 72 hours.
-
Counter-Screening (Self-Validation): In parallel, treat wild-type Ba/F3 cells supplemented with 10 ng/mL IL-3 with the same compound.
-
Causality: If the compound kills the FLT3-ITD cells but spares the WT cells, it is a targeted FLT3 inhibitor. If it kills both equally, the compound is generally cytotoxic (e.g., a tubulin binder or DNA intercalator) and should be discarded from the pipeline.
-
-
Readout: Add CellTiter-Glo reagent and measure luminescence. ATP-dependent luminescence directly correlates with the number of metabolically active cells.
Conclusion
The integration of 3-ethyl-1-methyl-1H-pyrazol-4-amine into kinase inhibitor scaffolds represents a masterclass in rational drug design. By leveraging its superior hydrogen-bonding profile and precise steric vectors, medicinal chemists can synthesize highly potent FLT3-ITD inhibitors. When coupled with rigorous, self-validating biochemical and cellular assays, this pharmacophore serves as a critical engine for discovering next-generation therapeutics for Acute Myeloid Leukemia.
References
- Source: uni.lu (PubChemLite Database)
- Source: Googleapis.com (US Patent Database)
- Title: 1007541-11-8 | 3-Ethyl-1-methyl-1H-pyrazol-4-amine Source: BLD Pharm URL
The Pyrazole Scaffold: A Technical Whitepaper on Historical Discovery, Synthesis, and Modern Therapeutic Applications
Executive Summary
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between historical chemical synthesis and modern high-throughput pharmacological screening. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. This guide deconstructs the historical genesis of pyrazoles, details the self-validating causality behind the classical Knorr synthesis, and provides rigorous, step-by-step experimental protocols for evaluating modern pyrazole-based kinase inhibitors.
Historical Genesis: From Knorr’s Antipyrine to Modern Pharmacophores
The history of pyrazole synthesis is inextricably linked to the pioneering work of German chemist Ludwig Knorr in 1883[1]. While attempting to synthesize quinine derivatives, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading to the first synthesis of a pyrazolone derivative[2]. This compound, later named antipyrine, exhibited potent analgesic and antipyretic properties and became one of the first synthetic drugs to achieve widespread clinical use before the advent of aspirin 3.
Knorr's foundational work established the pyrazole ring as a biologically active nucleus. The metabolic stability and versatile substitution patterns of the pyrazole ring allow it to act as a bioisostere for various functional groups, enabling high-affinity binding to diverse enzymatic targets[4].
Chemical Synthesis: The Classical Knorr Protocol
The Knorr pyrazole synthesis remains the cornerstone for generating substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[3].
Protocol 1: Standardized Knorr Pyrazole Synthesis
Objective: Synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity. Causality & Logic: The reaction is driven by acid catalysis. We utilize glacial acetic acid to protonate the carbonyl oxygen, significantly enhancing its electrophilicity[5]. This facilitates the initial nucleophilic attack by the primary amine of the hydrazine, forming a hydrazone intermediate. Subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable, aromatic pyrazole ring following dehydration 6.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of the 1,3-dicarbonyl compound and the substituted hydrazine in 20 mL of a polar protic solvent (e.g., ethanol or 1-propanol) in a round-bottom flask.
-
Acid Catalysis: Add 0.5 mL of glacial acetic acid. Scientific Rationale: The mild acid accelerates hydrazone formation without causing side-product degradation typical of strong mineral acids.
-
Reflux & Condensation: Heat the mixture to reflux (approx. 80-100°C) under continuous magnetic stirring for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase[7].
-
Quenching & Precipitation: Once the starting dicarbonyl is consumed, cool the reaction to room temperature and slowly add 20 mL of ice-cold distilled water to induce precipitation of the hydrophobic pyrazole product.
-
Isolation & Purification: Filter the precipitate using a Büchner funnel, wash with cold water, and recrystallize from ethanol to achieve >95% purity[7].
Fig 1: Logical workflow of the Knorr pyrazole synthesis via acid-catalyzed cyclocondensation.
Mechanistic Pathways & Pharmacological Targeting
Cyclooxygenase-2 (COX-2) Inhibition
The development of celecoxib revolutionized the management of inflammatory disorders[8]. Celecoxib features a 1,5-diaryl pyrazole core that selectively fits into the hydrophilic side pocket of the COX-2 enzyme, a region absent in the constitutively expressed COX-1 8. This selective inhibition blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), halting the inflammatory cascade without causing severe gastrointestinal toxicity.
Fig 2: Arachidonic acid signaling pathway and mechanism of selective COX-2 inhibition by celecoxib.
Protein Kinase Inhibition
In modern oncology, pyrazole derivatives have emerged as potent ATP-competitive protein kinase inhibitors (PKIs)[9]. The pyrazole nitrogen atoms act as critical hydrogen bond acceptors and donors, mimicking the adenine ring of ATP within the kinase hinge region[10]. For example, Barasertib (AZD1152) is a highly selective Aurora B kinase inhibitor containing a pyrazole scaffold, demonstrating sub-nanomolar potency in cell-free assays[11].
High-Throughput Screening: Kinase Assay Protocol
To validate the efficacy of novel pyrazole-based PKIs, a robust in vitro kinase assay is required.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a target kinase (e.g., Aurora B). Causality & Logic: Pre-incubation of the enzyme with the inhibitor is critical. Because pyrazole inhibitors often exhibit slow-binding kinetics, allowing thermodynamic equilibrium to be reached before the introduction of ATP prevents competitive displacement artifacts, ensuring highly accurate IC50 determination 11.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., 1 nM final concentration) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Equilibration: Incubate the plate at room temperature for 30 minutes. Scientific Rationale: This allows the pyrazole compound to fully occupy the ATP-binding pocket.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the enzyme's apparent Km) to initiate the phosphorylation reaction.
-
Quenching & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and TR-FRET detection antibodies.
-
Readout: Measure the TR-FRET signal using a multimode microplate reader and calculate the IC50 using a 4-parameter logistic non-linear regression model.
Fig 3: Step-by-step TR-FRET kinase assay workflow for evaluating pyrazole-based inhibitors.
Quantitative Data: Pharmacological Profiles
The following table summarizes the quantitative pharmacological data of landmark pyrazole compounds, highlighting their target specificity and potency[11][12].
| Compound Name | Primary Target | IC50 Value | Primary Indication / Application |
| Celecoxib | COX-2 | 0.26 - 0.28 µM | Rheumatoid Arthritis, Osteoarthritis |
| Barasertib (AZD1152) | Aurora B Kinase | 0.37 nM | Acute Myeloid Leukemia (AML) |
| AT-7867 | Akt1 / Akt2 | 61 nM | Solid Tumors (Investigational) |
| Compound 16 (Galal et al.) | Chk2 | 48.4 nM | Hepatocellular Carcinoma (HepG2) |
Conclusion
From Ludwig Knorr's serendipitous discovery of antipyrine to the rational design of sub-nanomolar kinase inhibitors, the pyrazole scaffold remains a cornerstone of medicinal chemistry. By leveraging robust synthetic methodologies like the acid-catalyzed Knorr cyclocondensation and rigorous pharmacological screening protocols, researchers continue to unlock the therapeutic potential of novel pyrazole derivatives for complex oncological and inflammatory diseases.
References
-
Benchchem - Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.3
-
NIH/PMC - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 6
-
Bentham Science - Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. 8
-
MDPI - Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. 11
Sources
- 1. 1,5-Dimethyl-3-phenylpyrazole|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
3-Ethyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 1-alkyl-3-alkyl-1H-pyrazol-4-amine scaffold has emerged as a privileged building block, particularly in the development of targeted kinase inhibitors and agrochemical agents. 3-Ethyl-1-methyl-1H-pyrazol-4-amine represents a highly specialized iteration of this pharmacophore. The N1-methyl group eliminates tautomeric ambiguity, ensuring consistent Structure-Activity Relationships (SAR), while the C3-ethyl group provides a critical steric vector for engaging hydrophobic pockets within target proteins. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a self-validating, mechanistic blueprint for the synthesis, handling, and application of this vital intermediate.
Physicochemical Profiling & Structural Dynamics
The pyrazole ring is a π-excessive heterocycle. The presence of the electron-donating ethyl and methyl groups further enriches the electron density of the core, making the C4-amine highly nucleophilic. This nucleophilicity is advantageous for downstream cross-coupling but renders the free base susceptible to aerial oxidation. It is highly recommended to store the free base under an inert atmosphere (argon/nitrogen) or convert it to the hydrochloride salt for long-term stability (1)[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
|---|---|---|
| IUPAC Name | 3-ethyl-1-methyl-1H-pyrazol-4-amine | Defines exact regiochemistry. |
| CAS Number (Free Base) | 1007541-11-8 | Primary identifier for API sourcing (2)[2]. |
| CAS Number (HCl Salt) | 1803601-55-9 | Preferred form for benchtop stability. |
| Molecular Formula | C6H11N3 | Low molecular weight fragment (ideal for FBDD). |
| Molecular Weight | 125.17 g/mol | Highly atom-economical building block. |
Synthetic Methodologies & Mechanistic Insights
To ensure high purity for Active Pharmaceutical Ingredient (API) integration, the synthesis of 4-aminopyrazoles must be strictly regioselective. The workflow relies on the inherent electronic properties of the pyrazole core.
Regioselective Nitration (Electrophilic Aromatic Substitution)
Mechanistic Causality: The C4 position of the pyrazole ring possesses the highest electron density. By utilizing a mixed acid system ( HNO3 / H2SO4 ), we generate the highly reactive nitronium ion ( NO2+ ), which exclusively attacks the C4 position, avoiding the formation of unwanted regioisomers (3)[3].
Self-Validating Protocol 1: Synthesis of 3-ethyl-1-methyl-4-nitro-1H-pyrazole
-
Preparation: Charge a dry 500 mL round-bottom flask with concentrated H2SO4 (5.0 eq) and cool to 0 °C using an ice-salt bath.
-
Addition: Slowly add 3-ethyl-1-methyl-1H-pyrazole (1.0 eq) dropwise, maintaining the internal temperature strictly below 5 °C to prevent thermal degradation.
-
Nitration: Add fuming HNO3 (1.2 eq) dropwise over 30 minutes.
-
Reaction & IPC: Remove the ice bath and stir at room temperature for 2–3 hours. In-Process Control (IPC): Monitor via TLC (EtOAc:Hexane 1:3) or LC-MS until the starting material is completely consumed.
-
Workup: Pour the mixture onto crushed ice. Neutralize cautiously with saturated Na2CO3 to pH 7. Extract with EtOAc ( 3×100 mL). Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Catalytic Hydrogenation (Reduction)
Mechanistic Causality: While dissolving metal reductions (e.g., Fe/HCl) are common, they generate heavy metal waste and acidic conditions that can complicate the isolation of the free amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, quantitative reduction to the primary amine without risking ring cleavage (4)[4].
Self-Validating Protocol 2: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-amine
-
Preparation: Dissolve the nitro intermediate (1.0 eq) in anhydrous methanol (10 volumes).
-
Catalyst Loading: Add 10% Pd/C (0.1 eq by weight). Safety Critical: Purge the reaction vessel with N2 prior to adding the catalyst to prevent solvent ignition.
-
Hydrogenation: Evacuate and backfill the flask with H2 gas (via balloon or Parr shaker at 30–50 psi). Stir at room temperature for 12 hours.
-
Validation (IPC): Check LC-MS for the disappearance of the nitro mass and the appearance of the amine mass ( M+H=126.1 ).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford the target amine.
Table 2: Reaction Optimization & Causality Summary
| Parameter | Experimental Choice | Causality / Scientific Rationale |
|---|
| Nitration Reagent | Fuming HNO3 / H2SO4 | H2SO4 acts as both solvent and catalyst, ensuring quantitative generation of NO2+ for complete C4 conversion. | | Reduction Catalyst | 10% Pd/C, H2 gas | Provides clean reduction without generating heavy metal waste; avoids acidic conditions that trap the product as a salt. | | Solvent (Reduction) | Anhydrous Methanol | High solubility for both the nitro intermediate and the resulting amine; facilitates rapid H2 mass transfer. |
Figure 1: Step-by-step synthetic workflow for 3-ethyl-1-methyl-1H-pyrazol-4-amine.
Applications in Drug Discovery
The 1-alkyl-1H-pyrazol-4-amine motif is a foundational pharmacophore in the design of ATP-competitive kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (e.g., CDK2) (4)[4].
In a typical drug discovery workflow, the primary amine of 3-ethyl-1-methyl-1H-pyrazol-4-amine serves as a potent nucleophile. It is frequently reacted with halogenated heterocycles (such as 2-chloropyrimidines) via Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr) (5)[5]. Once integrated into the final Active Pharmaceutical Ingredient (API), the pyrazole nitrogen (N2) acts as a critical hydrogen bond acceptor within the kinase hinge region, while the C3-ethyl group projects into adjacent lipophilic pockets to drive target selectivity.
Figure 2: Logical relationship of pyrazole-4-amines in kinase inhibitor drug design.
References
- 3-ethyl-1-methyl-1H-pyrazol-4-amine | 1007541-11-8, Molaid,
- 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride, PubChemLite,
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents, PMC (NIH),
- Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review, PMC (NIH),
Sources
- 1. PubChemLite - 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 2. 3-ethyl-1-methyl-1H-pyrazol-4-amine - CAS号 1007541-11-8 - 摩熵化学 [molaid.com]
- 3. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aminopyrazole Derivatives in Medicinal Chemistry
Introduction: The Aminopyrazole Scaffold as a Privileged Core in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Among its derivatives, the aminopyrazole scaffold has emerged as a "privileged structure"—a molecular framework that is able to provide useful ligands for a multitude of biological targets.[2][3] This versatility stems from the unique electronic properties of the ring and the strategic placement of the amino group, which can act as a key hydrogen bond donor and a versatile synthetic handle. Aminopyrazole derivatives, which include 3-amino, 4-amino, and 5-aminopyrazoles, are integral to a wide range of clinically significant drugs and investigational agents, demonstrating activities from anti-inflammatory and anticancer to antiviral and antibacterial.[1][4]
The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, for mantle cell lymphoma underscores the therapeutic potential of this scaffold.[1][5] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of these remarkable compounds. We will explore the causality behind experimental choices and provide field-proven insights to facilitate the rational design of next-generation aminopyrazole-based therapeutics.
Core Synthetic Strategies: From Foundational Reactions to Fused Systems
The accessibility of the aminopyrazole core through robust and versatile synthetic routes is a primary reason for its widespread use. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall goal, whether it be single-compound synthesis or the generation of a diverse library for screening.
Foundational Synthesis of the Aminopyrazole Ring
The most prevalent and reliable method for constructing the 5-aminopyrazole core is the condensation of a hydrazine with a β-ketonitrile (e.g., a 3-oxo-alkanenitrile).[3][6] This reaction is highly efficient and allows for extensive diversity, as substituents can be readily introduced through the choice of both the hydrazine (affecting the N1 position) and the β-ketonitrile component (affecting the C3 and C4 positions).
Another fundamental route involves the reaction of hydrazines with α,β-unsaturated nitriles, such as derivatives of malononitrile.[3][6] This approach is particularly useful for synthesizing 3,5-diaminopyrazoles. These classical methods are valued for their reliability and the commercial availability of a wide range of starting materials.
Advanced and Multi-Component Reactions (MCRs)
To enhance synthetic efficiency, multi-component reactions (MCRs) have been increasingly adopted. MCRs allow for the construction of complex molecules in a single step from three or more reactants, saving time, resources, and reducing waste. For instance, a three-component reaction involving a β-ketonitrile, an aldehyde, and a 5-aminopyrazole can be used to construct fused pyrazolo[3,4-b]pyridine systems under microwave assistance or with ionic liquids, often leading to higher yields in shorter reaction times compared to conventional heating.[7][8]
Synthesis of Fused Heterocyclic Systems
5-Aminopyrazoles are exceptional precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[7][9] These fused systems are of particular interest as they often mimic the structure of endogenous purines, enabling them to interact with the ATP-binding sites of many enzymes, especially kinases.[7][8] The synthesis typically involves a cyclocondensation reaction of the 5-aminopyrazole, which contains both a nucleophilic amino group and a reactive ring nitrogen, with a 1,3-dielectrophilic species.[3]
Experimental Protocol: Representative Synthesis of a 5-Aminopyrazole Derivative
This protocol describes a typical synthesis of a 5-amino-1,3-disubstituted pyrazole-4-carbonitrile via the condensation of a hydrazine with a β-ketonitrile.
Objective: To synthesize 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
Materials:
-
Phenylhydrazine
-
(1-cyano-2-oxopropyl)malononitrile (or equivalent β-ketonitrile)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in 30 mL of absolute ethanol. Add a magnetic stir bar.
-
Addition of Ketonitrile: To the stirring solution, add the β-ketonitrile, (1-cyano-2-oxopropyl)malononitrile (1.0 eq), portion-wise over 5 minutes.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath. The product should precipitate as a solid. If no solid forms, add cold water dropwise to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. If necessary, purify the crude product further by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Characterization: Dry the purified product under vacuum and characterize by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Mechanism of Action: The Dominance of Kinase Inhibition
A significant portion of research into aminopyrazole derivatives has focused on their role as potent kinase inhibitors.[3] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3]
The aminopyrazole scaffold is an effective "hinge-binder." The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The aminopyrazole core can mimic these interactions, with the pyrazole ring nitrogens and the exocyclic amino group often forming a triad of hydrogen bonds with the backbone of the hinge region, effectively blocking ATP from binding and inhibiting kinase activity.[10]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10] Several aminopyrazole derivatives have been developed as potent inhibitors of CDK2 and CDK5.[10][11]
-
Janus Kinases (JAKs): The JAK/STAT pathway is crucial for cytokine signaling in the immune system.[12] Inhibitors of JAKs, including several aminopyrazole-based compounds, are used to treat inflammatory diseases like atopic dermatitis and rheumatoid arthritis.[12][13]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the growth of various tumors.[14] Aminopyrazole derivatives have been designed to inhibit both wild-type and resistance-conferring "gatekeeper" mutant versions of FGFR2 and FGFR3.[14][15]
-
p38 MAP Kinase (p38 MAPK): This kinase is involved in inflammatory responses. 5-Aminopyrazoles have been extensively studied as p38 MAPK inhibitors for their potential as anti-inflammatory agents.[1][2]
-
AXL Receptor Tyrosine Kinase: AXL is a promising target in oncology due to its role in tumor proliferation and metastasis. Highly potent and selective 3-aminopyrazole inhibitors of AXL have been discovered.[16]
Caption: Inhibition of the JAK/STAT signaling pathway by an aminopyrazole derivative.
Structure-Activity Relationship (SAR) and Rational Drug Design
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For aminopyrazole derivatives, SAR exploration typically involves modifying substituents at the N1, C3, C4, and C5 positions of the pyrazole ring.
Caption: Logical relationships in the SAR of aminopyrazole kinase inhibitors.
-
N1-Substituent: Modifications at this position are critical for tuning the compound's physicochemical properties, such as solubility and membrane permeability. Small alkyl or cycloalkyl groups are often employed. For example, in a series of CDK2 inhibitors, optimizing the N1 substituent was key to improving the overall drug-like profile.[11]
-
C3-Substituent: This position often points towards a hydrophobic pocket in the kinase active site. Introducing small, hydrophobic groups like a cyclopropyl or methyl group can enhance potency.[11] Larger, more complex groups at C3 can be used to achieve selectivity between closely related kinases.
-
C4 and C5 Substituents: These positions are frequently used to attach larger side chains that can interact with the solvent-exposed region of the target or form additional interactions within the ATP-binding pocket. For 4-aminopyrazole derivatives, substituents at C3 and C5 are often phenyl or other aromatic rings, which can be decorated to optimize activity.[17] For 5-aminopyrazoles, the C4 position is a common site for introducing groups like carboxamides or other functionalities to improve potency and cell permeability.[5]
Quantitative SAR Data Summary
The following tables summarize representative data highlighting the impact of structural modifications on biological activity.
Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (nM) | Key Structural Features & SAR Insights | Reference |
|---|---|---|---|---|
| 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | 4-amino-(1H)-pyrazole with a pyrimidine base. The specific substituent pattern on the pyrimidine was found to be critical for potent pan-JAK inhibition. | [12] |
| 11b | HEL (cell line) | 350 | 4-amino-(1H)-pyrazole with a 7H-pyrrolo[2,3-d]pyrimidine base. Showed selective cytotoxicity against specific cancer cell lines. | [12] |
| PHA-533533 (13) | CDK2/cyclin A | 31 (Kᵢ) | 3-aminopyrazole with N-linked phenylpropanamide. Optimized C3-cyclopropyl and phenylpyrrolidinone moiety improved solubility and reduced plasma protein binding. | [11] |
| 6li | AXL Kinase | 1.6 | 3-aminopyrazole derivative. Optimized side chain achieved high potency and selectivity against AXL kinase. |[16] |
Table 2: Kinase Selectivity of Aminopyrazole vs. Indazole Scaffolds
| Compound ID | Scaffold | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) | Selectivity (p38/JNK3) | SAR Insights | Reference |
|---|---|---|---|---|---|---|
| SR-3576 | Aminopyrazole | 7 | >20,000 | >2800-fold | The planar nature of the aminopyrazole's N-linked phenyl structure better occupies the smaller active site of JNK3, leading to high selectivity over p38. | [18] |
| SR-3737 | Indazole | 12 | 3 | 0.25-fold | The indazole scaffold is less selective, potently inhibiting both kinases. |[18] |
Therapeutic Applications: A Broad and Expanding Spectrum
The versatility of the aminopyrazole scaffold has led to its exploration in a multitude of disease areas.
-
Oncology: This is the most extensively explored area. Aminopyrazole derivatives are being developed as inhibitors of CDKs, JAKs, FGFRs, AXL, and Aurora kinases for treating various solid tumors and hematological malignancies.[12][14][16][19]
-
Inflammation & Autoimmune Disorders: As potent inhibitors of kinases like JAKs and p38 MAPK, these compounds are effective at modulating inflammatory signaling pathways.[2][12][13] They are used or investigated for conditions such as rheumatoid arthritis, atopic dermatitis, and other immune-mediated diseases.[13]
-
Infectious Diseases: The aminopyrazole core has been incorporated into molecules with antibacterial and antiviral properties.[1] Some derivatives have shown broad-spectrum antibacterial activity.[19]
-
Neurodegenerative Diseases: The role of kinases like CDK5 in the central nervous system has prompted the investigation of aminopyrazole inhibitors for neurodegenerative disorders such as Alzheimer's disease.[10][20]
Key Experimental Workflows in Aminopyrazole Drug Discovery
The discovery and development of bioactive aminopyrazole derivatives follow a well-defined workflow, from initial screening to in vivo validation.
Caption: Experimental workflow for the discovery of bioactive aminopyrazole derivatives.
Protocol: In Vitro Cell Proliferation (MTT) Assay
Objective: To determine the concentration of an aminopyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Aminopyrazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
The aminopyrazole scaffold continues to be a highly productive platform in medicinal chemistry. Future efforts will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous kinase isoforms remains a significant challenge. Combining structure-based design with advanced computational methods will be crucial.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major hurdle. The development of next-generation aminopyrazoles that are active against known resistance mutations, such as the gatekeeper mutants in FGFR, will be a priority.[14]
-
Novel Biological Targets: While kinase inhibition is the dominant application, the scaffold's versatility suggests it could be adapted to target other enzyme families or receptor systems.
-
Bioisosteric Replacement: Exploring bioisosteric replacements for the pyrazole core itself (e.g., triazoles, indazoles) or its key functional groups could lead to compounds with novel properties and intellectual property space.[18][21]
References
A complete list of all sources cited is provided below.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc, 2018(2), 202-243.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2018). Molecules, 23(3), 635.
- Recent developments in aminopyrazole chemistry. (2009). Arkivoc, 2009(1), 198-250.
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). ACS Medicinal Chemistry Letters, 12(1), 101-107. [Link]
- The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (2025). BenchChem.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar.
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022). Journal of Medicinal Chemistry, 65(23), 15673-15693. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Biological Chemistry, 284(28), 18863-18872. [Link]
- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Recent advances in the synthesis of new pyrazole derivatives. (2019). Targets in Heterocyclic Systems, 22, 194-229.
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 366. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 366. [Link]
-
Recent developments in aminopyrazole chemistry. (2009). ResearchGate. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters. [Link]
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. (2009). Semantic Scholar.
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3327. [Link]
- Use of aminopyrazole compounds. (2024).
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2825-2831. [Link]
- Synthesis and biological evaluation of novel pyrazole scaffold. (2024). World Journal of Advanced Research and Reviews, 21(3), 1629-1636.
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 919-940. [Link]
-
3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). Journal of Medicinal Chemistry, 48(8), 2944-2957. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][6][7]triazino[2,3-c]quinazolines. (2024). MDPI. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AU2022418280A1 - Use of aminopyrazole compounds - Google Patents [patents.google.com]
- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 20. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines [mdpi.com]
An In-depth Technical Guide to 3-ethyl-1-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
A Foreword for the Modern Drug Discovery Professional
The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically successful therapeutics.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an enduring focus of drug discovery efforts.[2][5] This guide delves into the specifics of a promising, yet less-explored, derivative: 3-ethyl-1-methyl-1H-pyrazol-4-amine .
Our objective is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to offer a deeper understanding of the causality behind synthetic choices, the logic of analytical validation, and the strategic thinking required to unlock the therapeutic potential of this molecule. This document is designed to be a self-validating system, where each protocol and mechanistic claim is supported by authoritative sources and practical insights.
Nomenclature and Structural Elucidation: Defining the Molecule
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-ethyl-1-methyl-1H-pyrazol-4-amine . This nomenclature precisely describes the molecular architecture: a five-membered pyrazole ring with an ethyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and an amine group at the 4-position.
-
PubChem CID: 91662822[6]
-
Molecular Formula: C6H11N3[6]
-
Molecular Weight: 125.17 g/mol
-
CAS Number: 1007541-11-8[7]
The structural integrity of any synthesized compound is paramount. A multi-pronged analytical approach is essential for unambiguous characterization.
Table 1: Key Analytical Techniques for Structural Verification
| Technique | Purpose | Expected Observations for 3-ethyl-1-methyl-1H-pyrazol-4-amine |
| 1H NMR Spectroscopy | To identify the number and environment of protons. | Signals corresponding to the ethyl group (triplet and quartet), the N-methyl group (singlet), the pyrazole ring proton (singlet), and the amine protons (broad singlet). |
| 13C NMR Spectroscopy | To identify the number and type of carbon atoms. | Resonances for the two carbons of the ethyl group, the N-methyl carbon, and the three distinct carbons of the pyrazole ring. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can help confirm the structure. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups.[8] | Characteristic stretches for N-H bonds in the amine group, C-H bonds, and C=N/C=C bonds within the pyrazole ring.[9] |
| High-Performance Liquid Chromatography (HPLC) | To assess purity.[8] | A single major peak indicating a high degree of purity.[8] |
Strategic Synthesis: A Rational Approach to a Substituted Pyrazole
The synthesis of substituted pyrazoles has a rich history, with several named reactions and modern adaptations available to the synthetic chemist.[10][11][12] For the specific case of 3-ethyl-1-methyl-1H-pyrazol-4-amine, a logical and efficient approach can be designed based on established principles of pyrazole chemistry.
Retrosynthetic Analysis and Proposed Pathway
A common and effective strategy for constructing 4-aminopyrazoles is through the cyclization of a hydrazine with a suitably functionalized three-carbon precursor. Our proposed synthesis begins with a multi-step sequence to build the necessary substituted pyrazole core, followed by the introduction of the amine functionality.
Caption: Proposed synthesis pathway for 3-ethyl-1-methyl-1H-pyrazol-4-amine.
Detailed Experimental Protocol
This protocol is a composite of established methods for pyrazole synthesis and functionalization, adapted for the target molecule.[9][11]
Step 1: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl propionylacetate (1 equivalent) and absolute ethanol.
-
Reagent Addition: Slowly add methylhydrazine (1 equivalent) to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Nitration of 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a flask cooled in an ice bath, add the pyrazolone from Step 1 to a mixture of concentrated sulfuric acid and nitric acid.
-
Reaction Conditions: Stir the mixture at a low temperature (0-5 °C) for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-pyrazole can be collected by filtration, washed with cold water until neutral, and dried.
Step 3: Reduction of 3-ethyl-1-methyl-4-nitro-1H-pyrazole to 3-ethyl-1-methyl-1H-pyrazol-4-amine
-
Reaction Setup: To a solution of the nitro-pyrazole from Step 2 in a suitable solvent (e.g., ethanol or hydrochloric acid), add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation with palladium on carbon.
-
Reaction Conditions: If using SnCl2, heat the mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Work-up and Isolation: After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, 3-ethyl-1-methyl-1H-pyrazol-4-amine. Further purification can be achieved by column chromatography if necessary.
Therapeutic Landscape and Mechanistic Insights
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][5][13] The specific substitution pattern of 3-ethyl-1-methyl-1H-pyrazol-4-amine suggests several potential avenues for therapeutic application.
Potential as a Kinase Inhibitor
Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer.[14] The amino group at the 4-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethyl and methyl substituents can be tailored to fit into specific hydrophobic pockets, thereby conferring selectivity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity against Bruton's tyrosine kinase (BTK).[15]
Caption: Putative binding mode of 3-ethyl-1-methyl-1H-pyrazol-4-amine in a kinase active site.
Anti-inflammatory and Analgesic Potential
Pyrazole derivatives are famously known for their anti-inflammatory and analgesic properties, with celecoxib being a prime example of a COX-2 inhibitor.[4] The structural features of 3-ethyl-1-methyl-1H-pyrazol-4-amine could allow it to interact with key enzymes in the inflammatory cascade.
Antimicrobial and Other Activities
The pyrazole nucleus is also present in various antimicrobial and antifungal agents.[1][13] The specific substituents on the pyrazole ring can be modulated to enhance activity against different microbial strains.
Future Directions and Concluding Remarks
This technical guide has provided a comprehensive overview of 3-ethyl-1-methyl-1H-pyrazol-4-amine, from its fundamental chemical identity to its potential as a therapeutically relevant molecule. The synthetic pathway outlined herein offers a robust and adaptable method for its preparation, while the analytical techniques described are essential for ensuring its quality and purity.
The true potential of 3-ethyl-1-methyl-1H-pyrazol-4-amine lies in its further exploration by the drug discovery community. Systematic derivatization and screening against a panel of biological targets, guided by the mechanistic insights discussed, will be crucial in uncovering its full therapeutic value. As a senior application scientist, I am confident that the information presented in this guide will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
-
Sharath, et al. (n.d.). Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride - PubChem. (n.d.). Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024, July 9). Available at: [Link]
-
Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". (2024, November 20). Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Available at: [Link]
-
Full article: Synthesis of polysubstituted pyrazoles and their biological applications. (2024, July 11). Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Available at: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.). Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18). Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). Available at: [Link]
-
Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor - ACS Publications - American Chemical Society. (2018, December 7). Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Available at: [Link]
-
Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen. (2022, November 27). Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. (n.d.). Available at: [Link]
-
(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine - PubChem. (n.d.). Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. (2025, September 3). Available at: [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9). Available at: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Available at: [Link]
-
3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem. (n.d.). Available at: [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17). Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. rroij.com [rroij.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 7. 1007541-11-8|3-Ethyl-1-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Tautomeric Maze: A Technical Guide to Substituted Aminopyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. A critical, yet often complex, feature of N-unsubstituted aminopyrazoles is their existence as a dynamic equilibrium of tautomers. This prototropic tautomerism, primarily the annular equilibrium between amino and imino forms, profoundly dictates the molecule's physicochemical properties, reactivity, and crucially, its interaction with biological targets.[1] The predominant tautomer determines hydrogen bonding patterns, dipole moment, and molecular shape—key factors for high-affinity receptor binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] A failure to characterize and understand the tautomeric state of an aminopyrazole-based drug candidate can lead to flawed structure-activity relationship (SAR) interpretations and potential late-stage development failures. This guide provides a comprehensive technical overview of tautomerism in substituted aminopyrazoles, detailing the structural and environmental factors governing the equilibrium, the synergistic experimental and computational methods for its characterization, and the critical implications for rational drug design.
The Tautomeric Landscape of Substituted Aminopyrazoles
For N-unsubstituted aminopyrazoles, two primary forms of tautomerism are considered: annular and side-chain.
-
Annular Tautomerism: This is the most significant and widely studied equilibrium. It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[1] For a generic 3-aminopyrazole, this results in the interconversion of the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.[1]
-
Side-Chain Tautomerism: This involves proton migration between the exocyclic amino group and a ring nitrogen, leading to imino forms (e.g., 3-imino-2,3-dihydro-1H-pyrazole).[1] However, extensive theoretical and experimental studies have shown that the amino forms are significantly more stable, and the imino tautomers are generally not observed in significant populations under typical conditions.[2] Therefore, the primary equilibrium of concern for drug discovery professionals is the annular tautomerism.
Caption: The principal annular tautomeric equilibrium in a substituted 3-aminopyrazole, showing the interconversion between the 3-amino and 5-amino forms.
Key Factors Governing Tautomeric Equilibrium
The position of the amino-pyrazole equilibrium is a delicate balance of intramolecular electronic effects and intermolecular interactions with the local environment.
Substituent Effects
The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.
-
Electron-Donating Groups (EDGs): Substituents like -NH2, -OH, and -CH3 tend to stabilize the tautomer where the proton is on the nitrogen adjacent to the carbon bearing the other substituent. For 3(5)-aminopyrazoles, EDGs generally favor the 3-amino tautomer.[3] This stabilization is attributed to favorable π-delocalization and orbital interactions.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, -COOH, and -CF3 favor the tautomer where the proton is on the nitrogen distal to the carbon bearing the other substituent.[2][4] For instance, in 3(5)-nitro-5(3)-carboxamido-pyrazoles, the nitro group dictates the tautomeric form, favoring the 5-nitro tautomer.[5]
Solvent Effects
The solvent environment is a critical factor, capable of shifting or even reversing the tautomeric preference observed in the gas phase.[1] The key mechanism is differential solvation of the tautomers, which often have different dipole moments.
-
Polarity: An increase in solvent polarity will preferentially stabilize the more polar tautomer.[2] For many 4-substituted aminopyrazoles, the 5-amino tautomer is more polar, and its population increases in polar solvents like DMSO compared to the gas phase.[6]
-
Hydrogen Bonding: Polar protic solvents can form specific hydrogen bonds with the pyrazole's N-H and amino groups, as well as the "pyridine-like" nitrogen. These specific interactions can further influence the equilibrium beyond simple polarity effects.[1] Aprotic but hydrogen-bond-accepting solvents (like DMSO) can also significantly influence the equilibrium.[7]
Physical State (Solution vs. Solid)
The tautomeric form observed in a crystal structure (solid-state) may not be the dominant form in solution. Crystal packing forces and strong intermolecular hydrogen bonds can lock the molecule into a specific tautomeric form that might be a minor component in the solution phase where biological activity occurs.[5][6] For example, while many 4-substituted 3(5)-aminopyrazoles exist as the 3-amino tautomer in the solid state, an equilibrium between both forms is often observed in DMSO solution.[6]
A Synergistic Approach to Tautomer Characterization
Caption: A validated workflow combining experimental and computational methods for the comprehensive analysis of aminopyrazole tautomerism.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[1][8]
-
Causality: Different tautomers are distinct chemical species and will have different sets of NMR signals. By integrating the signals corresponding to each tautomer, their relative populations (and thus the equilibrium constant, K_T) can be determined. ¹⁵N NMR can be particularly informative due to the large chemical shift difference of nitrogen atoms in different environments.[4]
-
Protocol: Quantitative ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Accurately weigh the aminopyrazole sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a known volume of deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution. Rationale: DMSO-d₆ is a good choice as its high polarity and hydrogen-bonding capacity can help resolve signals from both tautomers, which might otherwise be a rapidly exchanging single peak in less polar solvents.[6]
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, which is critical for accurate integration.
-
Data Analysis: Identify non-overlapping signals unique to each tautomer. Integrate these signals and the signal from the internal standard.
-
Calculation: The ratio of the integrals for the tautomers directly gives the equilibrium constant, K_T = [Tautomer A] / [Tautomer B].
-
-
Self-Validation: Variable Temperature (VT) NMR can be used to confirm the presence of an equilibrium. As temperature changes, the ratio of tautomers may shift, and at low temperatures, the rate of interconversion may slow sufficiently to resolve broad, exchanging peaks into sharp, distinct signals for each tautomer.[2]
X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure, and therefore the tautomeric form, in the solid state.[1]
-
Causality: By diffracting X-rays off a single crystal, one can generate an electron density map and determine the precise coordinates of each atom, including the location of the N-H proton.
-
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, which will definitively identify the tautomer present in the crystal lattice.[1]
-
-
Trustworthiness: While definitive for the solid state, it must be corroborated with solution-phase data (like NMR) to understand the behavior in a physiological context. It is not uncommon to find one tautomer in the crystal and a different one, or an equilibrium, in solution.[6][9]
Computational Chemistry Protocols
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[1][3]
-
Causality: DFT allows for the calculation of the total electronic energy of a molecule. By comparing the Gibbs free energies (ΔG) of the optimized geometries of each tautomer, the thermodynamically more stable form can be predicted.
-
Protocol: DFT for Relative Tautomer Stability
-
Structure Building: Construct 3D models of all relevant tautomers (e.g., 3-amino and 5-amino forms).
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase. A common and reliable level of theory is B3LYP/6-311++G(d,p).[1][3] Rationale: This initial step provides the intrinsic stability difference between tautomers without environmental effects.
-
Solvent Modeling: Repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) to simulate the desired solvent environment (e.g., water or DMSO).[1][6] Rationale: This models the bulk electrostatic effect of the solvent, which is crucial for accurately predicting equilibria in solution.[10]
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) in the chosen solvent. The tautomer with the lower ΔG is predicted to be the more stable form. The theoretical equilibrium constant can be calculated using the equation: ΔG = -RT ln(K_T).[1]
-
-
Authoritative Grounding: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) has been shown to provide results that are in good agreement with experimental data for pyrazole tautomerism.[3][4]
Data Summary and Interpretation
A combined approach yields a comprehensive picture. The table below illustrates how data from different methods can be synthesized.
| Parameter | 3-Amino Tautomer | 5-Amino Tautomer | Rationale & Interpretation |
| Predicted ΔG (Gas Phase) | 0 kJ/mol (Reference) | +9.8 kJ/mol[3][4] | The 3-amino form is intrinsically more stable, likely due to favorable electronic interactions from the amino group.[3] |
| Predicted ΔG (DMSO) | 0 kJ/mol (Reference) | +5.2 kJ/mol | The energy gap narrows in a polar solvent, indicating the 5-amino tautomer is more polar and better solvated by DMSO.[6] |
| Observed ¹H NMR (DMSO-d₆) | Signals observed | Signals observed | Confirms that both tautomers exist in a dynamic equilibrium in solution, allowing for experimental quantification.[6] |
| Observed X-ray Structure | Tautomer observed | Not observed in crystal | Indicates the 3-amino form is favored in the solid state, potentially due to efficient crystal packing or hydrogen bonding.[6] |
Implications in Drug Development
Understanding tautomerism is not an academic exercise; it has profound, practical consequences for drug discovery and development.[1]
-
Receptor Recognition: Tautomers are distinct molecules with different hydrogen bond donor/acceptor patterns. A receptor binding pocket may have a high affinity for one form but not the other. Designing a drug based on the "wrong" or minor tautomer will result in poor biological activity.[1]
-
Physicochemical Properties: Tautomerism directly impacts pKa, lipophilicity (logP), and solubility. These properties govern a drug's ADME profile. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.[1]
-
Intellectual Property (IP): Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom-to-operate. A thorough characterization is essential for a robust IP position.[1]
Conclusion
The tautomeric equilibrium of substituted aminopyrazoles is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A definitive characterization is not possible with a single technique; instead, it demands a synergistic application of high-resolution NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state confirmation, and DFT calculations for thermodynamic and mechanistic insights. For medicinal chemists and drug development scientists, a proactive and rigorous investigation of tautomerism is a critical, non-negotiable step in the lead optimization process. It ensures that design and development efforts are focused on the biologically relevant species, ultimately de-risking the project and increasing the probability of success.
References
- BenchChem. Tautomerism in substituted 3-aminopyrazoles.
-
Lopes S, Cristiano ML, Fausto R, Secrieru A. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. 2021;26(14):4284. Available from: [Link]
-
Fausto R, Cristiano M, Lopes S. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. 2021. Available from: [Link]
-
Emelina E, Zesirov R, Aleksandrova N, Kameisha A. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. 2018. Available from: [Link]
-
Sanna M, Sechi M. Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. 2023;24(9):7834. Available from: [Link]
-
Bielawska A, Bielawski K, Gornowicz A. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. ResearchGate. 2019. Available from: [Link]
-
Dudek G, Dudek E. The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. 2006. Available from: [Link]
-
Campillo N, Alkorta I, Páez JA, Goya P. Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][1][3][9]thiadiazine 2,2-dioxides. J. Chem. Soc., Perkin Trans. 2. 1998;(9):1889-1892. Available from: [Link]
-
Secrieru A, O'Neill PM, Cristiano MLS. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019;25(1):E59. Available from: [Link]
-
Popiołek R, Dobosz M. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. 2019;24(14):2639. Available from: [Link]
-
Bielawska A, Bielawski K, Gornowicz A. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. 2019. Available from: [Link]
- BenchChem. An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole.
-
Secrieru A, O'Neill PM, Cristiano MLS. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019;25(1):59. Available from: [Link]
-
Elguero J, Marzin C, Roberts JD. Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry. 1974;39(24):3577-3581. Available from: [Link]
-
Bean GP. The first example of tautomerism in 2-aminopyrroles: effect of structure and solvent. 1993. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-Ethyl-1-methyl-1H-pyrazol-4-amine Hydrochloride in Targeted Kinase Inhibitor Synthesis
Executive Summary
In the landscape of modern drug discovery, the precise engineering of small-molecule kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1803601-55-9) has emerged as a critical intermediate, particularly in the synthesis of next-generation Type II kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic handling protocols designed for pharmaceutical researchers and process chemists.
Physicochemical Properties & Molecular Characterization
Understanding the baseline properties of this pyrazole derivative is essential for predicting its behavior in complex multi-step syntheses. As a hydrochloride salt, it offers enhanced bench stability and resistance to oxidative degradation compared to its free-base counterpart.
| Property | Value |
| Chemical Name | 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride |
| CAS Number | 1803601-55-9[1] |
| PubChem CID | 91662822[2] |
| Molecular Formula | C₆H₁₂ClN₃ (Free base: C₆H₁₁N₃)[1] |
| Molecular Weight | 161.63 g/mol [1] |
| Physical State | Solid (typically off-white powder) |
| Solubility Profile | Highly soluble in DMSO, Methanol, and Water |
Structural Rationale in Drug Discovery (FLT3 Inhibition)
The architectural design of 3-ethyl-1-methyl-1H-pyrazol-4-amine is not arbitrary; every functional group serves a distinct mechanistic purpose when integrated into a final active pharmaceutical ingredient (API):
-
The 1-Methyl Group: By methylating the N1 position, tautomerization of the pyrazole ring is completely blocked. This locks the heterocycle into a single, predictable tautomeric state, ensuring consistent hydrogen-bonding geometry when the final molecule interacts with the kinase hinge region.
-
The 3-Ethyl Group: This aliphatic chain acts as a highly specific lipophilic vector. In the context of FLT3—a kinase mutated in approximately one-third of acute myeloid leukemia (AML) cases via internal tandem duplications (ITD) or D835Y point mutations—the ethyl group occupies an adjacent hydrophobic pocket near the ATP-binding site, drastically improving kinase selectivity[3].
-
The 4-Amino Group: Serves as the primary nucleophilic handle for cross-coupling or nucleophilic aromatic substitution (SNAr), allowing the pyrazole core to be linked to larger scaffold structures like pyrimidines or pyridines[4].
FLT3-ITD signaling pathway and intervention by pyrazole-derived kinase inhibitors.
Validated Synthetic Methodology: SNAr Workflow
A foundational reaction utilizing 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is its coupling with halogenated heterocycles, such as 5-bromo-2-chloropyrimidine, to build the core scaffold of kinase inhibitors as documented in [5].
Step-by-Step Protocol & Causality Analysis
Step 1: Reagent Preparation
-
Action: Suspend 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (75 mg, 0.60 mmol) and 5-bromo-2-chloropyrimidine (124 mg, 0.64 mmol) in anhydrous DMSO (5 mL)[4].
-
Causality: Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent. It effectively solvates the charged, high-energy Meisenheimer complex transition state formed during the SNAr reaction, thereby accelerating the reaction rate without participating in unwanted side reactions.
Step 2: Base Addition and Salt Neutralization
-
Action: Add N,N-Diisopropylethylamine (DIEA) (0.8 mL) to the suspension[4].
-
Causality: DIEA is a non-nucleophilic base. It executes two critical functions: first, it deprotonates the hydrochloride salt to liberate the nucleophilic free amine; second, it acts as an acid scavenger for the HCl generated during the coupling. Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the pyrimidine electrophile.
Step 3: Thermal Activation
-
Action: Heat the reaction mixture to 120 °C and stir for 2 hours[4].
-
Causality: The electron-rich nature of the pyrazole ring slightly deactivates the 4-amino group compared to standard aliphatic amines. Consequently, thermal energy (120 °C) is required to overcome the activation energy barrier for the attack on the 2-chloro position of the pyrimidine ring.
Step 4: Self-Validating Checkpoint (LC-MS)
-
Action: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
-
System Validation: This protocol is self-validating. The mass spectrum must show the complete disappearance of the free base peak (m/z ~126[M+H]⁺) and the emergence of the product isotopic doublet (m/z ~282/284 [M+H]⁺ due to the bromine isotope). If the m/z 126 peak persists, it indicates incomplete neutralization; the system dictates the addition of 0.1 eq of DIEA to restart the stalled nucleophilic attack.
Step 5: Workup and Isolation
-
Action: Cool the mixture to room temperature and partition between Ethyl Acetate (EtOAc) and brine. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
Workflow for SNAr reaction of 3-ethyl-1-methyl-1H-pyrazol-4-amine with pyrimidine electrophiles.
Handling, Stability, and Storage Protocols
To maintain the scientific integrity of the compound for sensitive biological assays and synthesis, strict storage protocols must be adhered to:
-
Hygroscopicity: As a hydrochloride salt, the compound exhibits mild hygroscopicity. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to prevent moisture absorption, which can throw off stoichiometric calculations during micro-scale synthesis.
-
Handling: Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Due to the presence of the amine hydrochloride moiety, avoid contact with strong oxidizing agents and strong bases during storage to prevent premature free-base liberation and subsequent degradation.
References
-
PubChem. "3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride; CID 91662822". National Center for Biotechnology Information.[Link]
- Plexxikon Inc. "WO2017019804A2 - Compounds and methods for kinase modulation, and indications therefor".
-
ChemBK. "3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride". Chemical Encyclopedia.[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride | C6H12ClN3 | CID 91662822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Advanced Protocols for the Regioselective N-Alkylation of Pyrazoles
Executive Summary
The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, providing access to substituted pyrazole derivatives that serve as core structural motifs in numerous FDA-approved pharmaceuticals, agrochemicals, and advanced materials[1]. However, the tautomeric nature of 1H-pyrazoles presents a significant synthetic challenge: the alkylation of unsymmetrical pyrazoles typically yields a mixture of N1 and N2 regioisomers.
This application note provides a comprehensive guide to controlling regioselectivity during pyrazole N-alkylation. By manipulating reaction conditions (thermodynamic vs. kinetic control), utilizing protecting group transpositions, or employing novel biocatalytic approaches, researchers can design self-validating workflows that ensure high site-selectivity and yield.
Mechanistic Rationale & Regioselectivity Logic
The regioselectivity of pyrazole alkylation is governed by a delicate interplay between steric hindrance and electronic effects . When a pyrazole is deprotonated, the resulting pyrazolate anion is ambidentate.
-
Kinetic vs. Thermodynamic Control: The use of a strong base (e.g., NaH) in a less polar solvent (e.g., THF) promotes the formation of a tight ion pair between the metal cation and the pyrazolate anion. This steric bulk directs the incoming alkyl halide to the less hindered nitrogen, favoring kinetic N1-alkylation[2]. Conversely, using K₂CO₃ in a highly polar solvent like DMF effectively solvates the cation, creating a "naked" pyrazolate anion that often leads to thermodynamic mixtures dictated by the electronic stabilization of the final product[2].
-
Attractive Interactions: Recent crystallographic studies demonstrate that non-covalent attractive interactions between the alkylating agent and specific functional groups on the pyrazole ring can drive catalyst-free Michael additions with exceptional regioselectivity (N1/N2 > 99.9:1)[1][3].
-
Functional Group Tuning: The intrinsic electronics of the pyrazole can be tuned to switch selectivity. For example, modifying a carbonyl substituent to a hydrazone group can completely invert the alkylation preference of trifluoromethylated pyrazoles[4].
Mechanistic pathways governing the regioselectivity of pyrazole N-alkylation.
Advanced Strategies for Absolute Regiocontrol
When standard basic conditions fail to provide sufficient regioselectivity (often due to a lack of steric bias), advanced methodologies must be employed:
The "SEM-Switch" Transposition
For complex arylated pyrazoles, direct N-alkylation is notoriously unselective. The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can be utilized to selectively block one nitrogen. A specialized one-step protocol can then "switch" the SEM group from one nitrogen to the other. This transposition transforms an unreactive position into a reactive one, allowing for sequential, highly regioselective C-H arylation followed by targeted N-alkylation upon deprotection[5].
Acid-Catalyzed Alkylation
For base-sensitive substrates, Brønsted acid-catalyzed alkylation using trichloroacetimidates provides a robust alternative. Instead of relying on a pyrazolate anion, this method generates a carbocation intermediate from the trichloroacetimidate (e.g., benzylic or benzhydryl), which then reacts with the neutral pyrazole. The major regioisomer is strictly controlled by the steric approach of the electrophile[6].
Biocatalytic Regiodivergence
Recent advances in enzyme engineering have yielded SAM-dependent methyltransferases capable of processing non-natural haloalkanes. By utilizing a two-enzyme system (including an NSA-synthase for cofactor recycling), researchers can achieve highly selective and regiodivergent N-alkylations using simple off-the-shelf alkyl halides, entirely bypassing the need for protecting groups[7].
Experimental Protocols
The following self-validating protocols detail the two most common approaches to pyrazole alkylation. The choice of protocol should be dictated by the steric bulk of your substrate and the desired regioisomer.
Protocol A: Kinetic Control via Sodium Hydride (NaH) in THF
This method is prioritized when high regioselectivity is required for bulkier alkylating agents. The less polar solvent ensures tight ion-pairing.[2]
Materials:
-
Unsymmetrical 1H-pyrazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the 60% NaH dispersion (1.2 eq) and wash with hexanes to remove mineral oil. Suspend the purified NaH in anhydrous THF (5 mL/mmol) and cool to 0 °C using an ice bath.
-
Deprotonation: Dissolve the 1H-pyrazole (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension.
-
Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Recool the reaction to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Propagation: Allow the reaction to warm to room temperature. Monitor progression via TLC or LC-MS until the starting material is fully consumed.
-
Quenching & Isolation: Carefully quench the reaction at 0 °C by the slow dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Standard experimental workflow for kinetic N-alkylation of pyrazoles under basic conditions.
Protocol B: Thermodynamic Control via Potassium Carbonate (K₂CO₃) in DMF
This method is standard for unhindered substrates or when electronic stabilization of the product naturally favors the desired regioisomer.[2]
Step-by-Step Methodology:
-
Preparation: To a dry flask under nitrogen, add the 1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 mL/mmol).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 - 2.0 eq). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 - 1.2 eq) dropwise.
-
Propagation: Stir at room temperature (or heat to 60-80 °C depending on the electrophile's reactivity). Monitor via TLC.
-
Isolation: Cool to room temperature, pour into ice water to precipitate the product (or extract with EtOAc if liquid). Wash organic layers extensively with water (5x) to remove DMF, followed by brine. Dry and concentrate.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and expected outcomes across various alkylation strategies.
| Alkylation Strategy | Reagents / Catalyst | Solvent | Temp. | Primary Selectivity Driver | Typical Yield |
| Kinetic Basic | NaH, Alkyl Halide | THF | 0 °C to RT | Steric hindrance (Tight ion pair) | 75–90% |
| Thermodynamic Basic | K₂CO₃, Alkyl Halide | DMF | RT to 80 °C | Electronic stabilization | 70–95% |
| Acid-Catalyzed | Trichloroacetimidate, H⁺ | DCM/PhMe | RT | Steric approach of electrophile | 60–85% |
| SEM-Transposition | SEM-Cl, TBAF | Various | Varied | Absolute protecting group bias | >90% |
| Biocatalytic | Engineered MTs, SAM | Aqueous | 30 °C | Enzyme active site (Regiodivergent) | Variable |
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. URL: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. URL: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules (MDPI). URL: [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. URL: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules (MDPI). URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: High-Throughput Screening of Pyrazole Libraries for Hit Identification and Target Validation
Introduction & Scientific Rationale
The pyrazole ring is a privileged chemical scaffold in modern drug discovery, characterized by its robust hydrogen-bonding capabilities, favorable pharmacokinetic profiles, and structural versatility. High-throughput screening (HTS) of highly functionalized pyrazole libraries has successfully yielded novel therapeutics across diverse therapeutic areas. Notable examples include the discovery of low molecular weight agonists for the luteinizing hormone receptor (LHR)[1], the identification of potent kinetic stabilizers for transthyretin (TTR)[2], and the development of highly selective antiparasitic agents against Trypanosoma cruzi[3].
However, screening pyrazole derivatives presents unique biochemical challenges. Their conjugated pi-systems can introduce auto-fluorescence, and their hydrophobic nature often causes compound aggregation or assay interference. This application note establishes a rigorous, self-validating HTS methodology designed specifically to triage pyrazole libraries, ensuring high-fidelity hit identification while filtering out false positives.
Experimental Workflows and Mechanistic Pathways
To systematically identify viable lead compounds, researchers must deploy a multi-tiered screening workflow. Figure 1 illustrates the sequential logic from library synthesis to lead optimization.
Figure 1: Sequential high-throughput screening workflow for pyrazole library hit identification.
When screening for G-protein coupled receptor (GPCR) modulators, such as LHR agonists, it is critical to map the downstream signaling cascade. Figure 2 demonstrates the causal relationship between pyrazole target engagement and the resulting phenotypic output (e.g., testosterone production in Leydig cells)[1].
Figure 2: GPCR signaling pathway activated by pyrazole-based low molecular weight LHR agonists.
Assay Design and Causality
The selection of the primary screening assay is dictated by the physicochemical properties of the pyrazole scaffold and the biological nature of the target:
-
TR-FRET for GPCRs: Standard fluorescence intensity assays are highly susceptible to interference from the auto-fluorescent properties of substituted pyrazoles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the true biological signal[1].
-
Covalent Fluorescent Probes for Protein Stabilization: When screening for TTR kinetic stabilizers, traditional assays require artificially reducing the pH to 4.4 to induce fibril formation. Because this acidic environment can alter the ionization state of pyrazole carboxylic acid groups, utilizing a covalent fluorescent probe assay in native human serum provides a more physiologically accurate and selective readout[2].
-
3D Microtissue Models for Phenotypic Screening: For antiparasitic pyrazoles, 2D cell cultures often fail to predict in vivo efficacy. Employing 3D microtissue models causally mimics the host tissue microarchitecture, ensuring that compounds like the 1-aryl-1H-pyrazole derivative "3m" demonstrate true trypanocidal efficacy and abolish parasite recrudescence[3].
Detailed Protocol: Self-Validating TR-FRET cAMP Assay
This protocol outlines the primary HTS methodology for identifying pyrazole-based GPCR modulators. It is engineered as a self-validating system , meaning the assay mathematically proves its own reliability before any compound is designated as a "hit."
Materials Required
-
CHO cells stably expressing the target receptor (e.g., h-LHR).
-
Pyrazole compound library (10 mM stock in anhydrous DMSO).
-
TR-FRET cAMP immunoassay kit (Europium-cryptate donor, d2 acceptor).
-
384-well low-volume white microplates.
-
Acoustic liquid handler (e.g., Echo 550) and Multi-mode microplate reader.
Step-by-Step Methodology
Step 1: Compound Dispensing (Acoustic Transfer)
-
Action: Dispense 10 nL of the pyrazole library into the 384-well plate using acoustic liquid handling.
-
Causality: Acoustic dispensing eliminates physical tip contact. This prevents the cross-contamination of sticky, hydrophobic pyrazole derivatives and strictly maintains the final assay DMSO concentration at 0.1%, preventing solvent-induced cellular toxicity that would skew viability readouts.
Step 2: Cell Seeding and Target Engagement
-
Action: Add 5 µL of CHO cell suspension (2,000 cells/well) supplemented with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to all wells. Incubate for 30 minutes at 37°C.
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is an absolute requirement; without it, any synthesized cAMP would be rapidly hydrolyzed by endogenous PDEs, collapsing the assay's dynamic range and masking the activity of weak pyrazole agonists.
Step 3: Lysis and Signal Generation
-
Action: Add 5 µL of TR-FRET lysis buffer containing the Europium-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature in the dark.
-
Causality: This step initiates a competitive immunoassay. Endogenous cellular cAMP (produced via pyrazole-induced receptor activation) competes with the d2-cAMP tracer for binding to the Europium-antibody. Therefore, a decrease in the FRET signal directly and causally correlates with pyrazole agonist efficacy.
Step 4: Data Acquisition and System Validation
-
Action: Read the plate using a time-resolved fluorescence mode (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio.
-
Self-Validation Check 1 (Z'-Factor): Calculate the Z'-factor using the native ligand positive control (100% activation) and the 0.1% DMSO negative control (baseline). The plate data is only accepted if Z′≥0.5 , proving the assay has a robust signal-to-noise ratio.
-
Self-Validation Check 2 (Interference Flag): Monitor the 620 nm (Europium) channel independently. If a specific pyrazole causes a >15% deviation from the control mean at 620 nm, the compound is automatically flagged as an optical interferent (quencher/fluorophore) and triaged out, preventing false-positive hit classification.
Quantitative Data Presentation
The structural optimization of pyrazole libraries yields diverse pharmacological profiles depending on the functionalization of the core ring. Table 1 summarizes representative quantitative data demonstrating the versatility of the pyrazole scaffold across different primary screens and counter-screens.
Table 1: Quantitative Profiling of Representative Pyrazole Derivatives
| Compound ID / Class | Target / Assay Model | Primary Efficacy Metric | Cytotoxicity / Selectivity | Source |
| LHR-Pyr-1 | LHR (cAMP Accumulation) | ED50 = 1.31 µM | Active in vivo (32 mpk) | [1] |
| TTR-Pyr-16 | TTR (Fluorescent Probe) | 11% Fibril Formation | High Serum Selectivity | [2] |
| Compound 3g | T. cruzi (Amastigotes) | IC50 = 6.09 ± 0.52 µM | Low Host Toxicity | [3] |
| Compound 3j | T. cruzi (Amastigotes) | IC50 = 2.75 ± 0.62 µM | Low Host Toxicity | [3] |
| Compound 3m | T. cruzi (3D Microtissue) | IC50 = 3.58 ± 0.25 µM | Abolished Recrudescence | [3] |
References
- Identification, synthesis, and biological evaluation of novel pyrazoles as low molecular weight luteinizing hormone receptor agonists. PubMed.
- Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. MDPI.
Sources
Application Note: 3-Ethyl-1-Methyl-1H-Pyrazol-4-Amine as a Privileged Scaffold in Next-Generation FLT3 Kinase Inhibitor Design
Executive Summary & Pharmacophore Rationale
The development of targeted therapies for Acute Myeloid Leukemia (AML) has been revolutionized by the identification of Fms-like tyrosine kinase 3 (FLT3) as a primary oncogenic driver. However, rapid emergence of secondary resistance mutations (e.g., FLT3-ITD, D835Y, and the gatekeeper F691L mutation) severely limits the clinical durability of first-generation inhibitors.
To overcome these structural hurdles, 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8) has emerged as a highly privileged building block in the rational design of Type I and Type II kinase inhibitors. As demonstrated in recent patent literature () and medicinal chemistry optimizations (), this specific pyrazole-amine scaffold provides three distinct mechanistic advantages:
-
1-Methyl Group (Conformational Locking): The methylation of the pyrazole nitrogen prevents N-H tautomerization. This locks the heterocycle into a single, predictable active conformation, drastically reducing the entropic penalty upon binding to the kinase hinge region.
-
3-Ethyl Group (Hydrophobic Shielding): The ethyl substituent provides optimal steric bulk to occupy the hydrophobic pocket adjacent to the gatekeeper residue (F691). This enhances target selectivity and maintains binding affinity even when the gatekeeper mutates to a bulkier leucine (F691L).
-
4-Amine Moiety (Nucleophilic Anchor): The highly electron-rich primary amine serves as an ideal nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing modular attachment to central hinge-binding pharmacophores (e.g., pyrimidines or pyridines).
Diagram 1: Mechanistic logic of FLT3 pathway inhibition using pyrazole-4-amine derived compounds.
Experimental Workflows & Self-Validating Protocols
The following protocols detail the synthesis, biochemical validation, and cellular evaluation of a prototype FLT3 inhibitor utilizing the 3-ethyl-1-methyl-1H-pyrazol-4-amine scaffold.
Diagram 2: End-to-end workflow from chemical synthesis to cellular validation.
Protocol 2.1: Scaffold Functionalization via SNAr Coupling
This methodology is adapted from standard patent procedures for kinase modulation ().
-
Causality & Rationale: The pyrazole-4-amine is sterically hindered by the adjacent 3-ethyl and 1-methyl groups. Therefore, high thermal energy (120 °C) is required to overcome the activation barrier. Dimethyl sulfoxide (DMSO) is chosen as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIEA) is used instead of Triethylamine; its bulkiness makes it strictly non-nucleophilic, preventing it from competing with the pyrazole amine for the electrophile.
-
Procedure:
-
In a dried, argon-flushed reaction vial, combine 3-ethyl-1-methyl-1H-pyrazol-4-amine (75 mg, 0.60 mmol) and 5-bromo-2-chloropyrimidine (124 mg, 0.64 mmol).
-
Add anhydrous DMSO (5 mL) followed by DIEA (0.8 mL).
-
Seal the vial and stir the mixture at 120 °C for 2 hours.
-
Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting amine peak (m/z 126 [M+H]+) is entirely consumed, replaced by the product mass.
-
Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Protocol 2.2: Biochemical Validation (ADP-Glo™ Kinase Assay)
To confirm that the synthesized scaffold effectively inhibits mutant FLT3, an ADP-Glo assay is utilized.
-
Causality & Rationale: The ADP-Glo assay measures the product (ADP) rather than substrate depletion. By converting ADP back to ATP to drive a luciferase reaction, it provides a positive luminescent signal. This method is highly resistant to false positives caused by auto-fluorescent compounds, ensuring absolute trustworthiness in the IC₅₀ data.
-
Procedure:
-
Prepare a 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Dilute the recombinant FLT3-ITD or FLT3-D835Y enzyme to a working concentration of 0.5 ng/µL.
-
Incubate 2 µL of the enzyme with 1 µL of the pyrazole-amine inhibitor (serially diluted from 10 µM to 0.1 nM in 1% DMSO) for 30 minutes at room temperature to allow equilibrium binding.
-
Initiate the reaction by adding 2 µL of ATP/Myelin Basic Protein (MBP) substrate mix. Incubate for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins).
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.
-
Protocol 2.3: Cellular Target Engagement (MV4-11 Viability & Immunoblotting)
-
Causality & Rationale: MV4-11 is a biphenotypic B myelomonocytic leukemia cell line that homozygously expresses the FLT3-ITD mutation. It is exquisitely dependent on FLT3 signaling for survival. By comparing viability in MV4-11 against a FLT3-independent line (e.g., U937), the protocol becomes a self-validating system for on-target efficacy versus generalized cytotoxicity.
-
Procedure:
-
Seed MV4-11 cells at 1 × 10⁴ cells/well in a 96-well plate using IMDM media supplemented with 10% FBS.
-
Treat cells with the pyrazole-amine inhibitor for 72 hours.
-
Assess viability using CellTiter-Glo® (measuring intracellular ATP as a proxy for metabolically active cells).
-
Mechanistic Confirmation: For immunoblotting, treat 1 × 10⁶ MV4-11 cells with the inhibitor for 4 hours. Lyse cells in RIPA buffer. Probe lysates via Western blot for total FLT3, phospho-FLT3 (Tyr591), total STAT5, and phospho-STAT5 (Tyr694). A successful compound will show dose-dependent ablation of p-FLT3 and p-STAT5 without affecting total protein levels.
-
Quantitative Data Summary
The structural integration of the 3-ethyl-1-methyl-1H-pyrazol-4-amine scaffold typically yields profound selectivity shifts. Below is a representative data summary reflecting the performance of optimized pyrazole-amine derivatives against wild-type and mutant kinase panels ().
| Compound / Scaffold Model | Assay Target / Cell Line | IC₅₀ (nM) | Selectivity Fold (vs WT) | Phenotypic Outcome |
| Prototype Pyrazole-Amine | FLT3 (Wild-Type) | 145.0 ± 12.1 | 1x (Baseline) | N/A |
| Prototype Pyrazole-Amine | FLT3-ITD (Mutant) | 1.2 ± 0.3 | >120x | Target Inhibition |
| Prototype Pyrazole-Amine | FLT3-D835Y (Mutant) | 3.8 ± 0.5 | >38x | Target Inhibition |
| Prototype Pyrazole-Amine | MV4-11 (FLT3-ITD⁺) | 12.5 ± 1.8 | N/A | Apoptosis / Cell Death |
| Prototype Pyrazole-Amine | U937 (FLT3-Independent) | >5,000 | N/A | Viable (No off-target toxicity) |
Table 1: Biochemical and cellular profiling of a prototype FLT3 inhibitor utilizing the 3-ethyl-1-methyl-1H-pyrazol-4-amine building block. The data highlights the scaffold's ability to selectively target clinically relevant resistance mutations while sparing wild-type kinases.
References
- Holladay, M. W., & Liu, G. (2017).Compounds and methods for kinase modulation, and indications therefor. WIPO (PCT) Patent WO2017019804A2. Assignee: Plexxikon Inc.
-
Wang, L., et al. (2021). Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. Journal of Medicinal Chemistry, 64(20), 15264–15285. Available at:[Link]
-
Al-Karmalawy, A. A., et al. (2021). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules (MDPI), 26(22), 7004. Available at:[Link]
Spectroscopic characterization of pyrazole derivatives
Application Note: Advanced Spectroscopic Characterization of Pyrazole Derivatives
Introduction
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and agrochemicals, featured prominently in blockbuster drugs such as celecoxib and sildenafil. However, the structural elucidation of pyrazoles presents unique analytical challenges. The presence of two adjacent nitrogen atoms—one pyrrole-like (N-H) and one pyridine-like (N=)—facilitates rapid annular prototropic tautomerism[1]. This dynamic proton exchange often obscures regiochemical assignments and complicates spectral interpretation.
This application note provides a comprehensive, causality-driven guide to the spectroscopic characterization of pyrazole derivatives using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By understanding the physical chemistry driving these spectral phenomena, researchers can design self-validating analytical workflows to unambiguously confirm pyrazole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Tautomeric Dynamics
The most significant hurdle in pyrazole characterization is the 1,2-proton shift between N1 and N2. At room temperature in polar aprotic solvents like DMSO- d6 , this exchange is often faster than the NMR timescale, resulting in the coalescence of the C3 and C5 signals into a single, broad resonance[1].
To overcome this, researchers must manipulate the exchange kinetics. Lowering the temperature (Variable-Temperature NMR) slows the proton transfer, breaking the symmetry and resolving the distinct C3 and C5 environments. Furthermore, 15 N NMR serves as the ultimate diagnostic tool. The pyrrole-type nitrogen (N1) typically resonates highly shielded compared to the pyridine-type nitrogen (N2)[2].
Table 1: Diagnostic NMR Chemical Shifts for Pyrazole Cores
| Nucleus | Position / Environment | Typical Chemical Shift ( δ , ppm) | Multiplicity / Characteristics |
| 1 H | N-H (Pyrrole-like) | 10.0 – 13.5 | Broad singlet (exchangeable with D 2 O) |
| 1 H | C3-H / C5-H | 7.3 – 8.5 | Doublets ( 3J≈1.5−2.5 Hz) or broad average |
| 13 C | C3 / C5 | 130.0 – 150.0 | Often averaged at RT in DMSO- d6 [1] |
| 13 C | C4 | 105.0 – 115.0 | Highly shielded due to electron-rich core |
| 15 N | N1 (Pyrrole-type, N-H) | 170.0 – 195.0 | Shielded; strongly coupled to N-H proton[2] |
| 15 N | N2 (Pyridine-type, N=) | 240.0 – 265.0 | Deshielded; observable via HMBC[2] |
Note: 15 N shifts are referenced to liquid ammonia (0 ppm) or nitromethane (380 ppm).
Caption: Workflow for resolving pyrazole tautomerism using VT and 15N NMR spectroscopy.
Protocol 1.1: Variable-Temperature (VT) and 15 N HMBC NMR Acquisition
Causality Focus: This protocol utilizes temperature control to freeze tautomeric exchange, allowing 2D NMR to map the exact connectivity of the static tautomer.
-
Sample Preparation: Dissolve 15-20 mg of the pyrazole derivative in 0.6 mL of anhydrous DMF- d7 or THF- d8 . Reasoning: These solvents remain liquid at low temperatures (unlike DMSO) and disrupt intermolecular hydrogen bonding better than CDCl 3 .
-
Standard Acquisition (298 K): Acquire a standard 1 H and 13 C spectrum. Note any extreme line broadening at the expected C3/C5 positions.
-
VT Cooling: Lower the probe temperature in 10 K increments down to 230 K. Allow 5 minutes of equilibration at each step.
-
Coalescence Monitoring: Observe the splitting of the broad C3/C5 peak into two distinct, sharp resonances. The temperature at which they split is the coalescence temperature ( Tc ), which can be used to calculate the activation energy of the tautomerization.
-
1H−15N HMBC: At the lowest temperature (e.g., 230 K), run a 1 H- 15 N HMBC sequence. Reasoning: Direct 15 N acquisition is insensitive. HMBC transfers magnetization from the highly sensitive protons (like the N-H or C3-H) to the nitrogen, revealing the exact location of the protonated N1 versus the unprotonated N2.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprinting
FTIR provides rapid orthogonal validation of the pyrazole core. The degree of aromaticity and the tautomeric state heavily influence the vibrational modes[3]. Because pyrazoles readily form intermolecular hydrogen-bonded dimers and catemers in the solid state, the N-H stretching region is highly sensitive to the sample preparation method[4]. High-resolution IR spectroscopy of pyrazoles reveals distinct a- and b-type transitions corresponding to these modes[5].
Table 2: Diagnostic FTIR Absorption Bands for Pyrazole Derivatives
| Functional Group | Vibrational Mode | Expected Range (cm −1 ) | Intensity & Shape |
| N-H | Stretching | 3100 – 3400 | Medium-Strong, Broad (due to H-bonding)[3] |
| C-H | Aromatic Stretching | 3000 – 3150 | Weak-Medium, Sharp |
| C=N | Ring Stretching | 1450 – 1550 | Medium-Strong[3] |
| C=C | Ring Stretching | 1500 – 1600 | Medium |
| N-N | Ring Stretching | 1000 – 1050 | Weak |
Protocol 2.1: Solid-State FTIR via KBr Pellet
Causality Focus: ATR-FTIR is convenient, but pressure applied during ATR can alter the crystalline polymorphic state of pyrazoles. A KBr pellet isolates the molecules in a non-interacting ionic matrix, providing sharper N-H resolution.
-
Desiccation: Ensure KBr powder is dried in an oven at 110°C for at least 24 hours to eliminate water bands (broad peak at ~3450 cm −1 ) that mask the pyrazole N-H stretch.
-
Milling: Grind 1-2 mg of the pyrazole derivative with 150 mg of dry KBr in an agate mortar until a fine, homogenous powder is achieved. Reasoning: Particle sizes must be smaller than the wavelength of IR light to prevent Mie scattering, which causes sloping baselines.
-
Pressing: Transfer the mixture to a pellet die and apply 10 tons of pressure under a vacuum for 2 minutes. Reasoning: The vacuum removes trapped air, creating a transparent, glass-like pellet.
-
Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 scans.
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry confirms the intact molecular weight and provides structural connectivity through Collision-Induced Dissociation (CID). Pyrazoles ionized via Electrospray Ionization (ESI) typically form stable [M+H]+ ions[6].
Upon activation in a tandem mass spectrometer (MS/MS), the pyrazole core exhibits highly predictable fragmentation. The dominant pathways involve the expulsion of neutral diatomic or triatomic molecules, driven by the thermodynamic stability of the resulting fragments[7].
Caption: Common collision-induced dissociation (CID) fragmentation pathways for pyrazoles.
Protocol 3.1: LC-ESI-MS/MS Fragmentation Mapping
Causality Focus: Ramping the collision energy allows the analyst to differentiate between kinetically favored cleavages (substituent loss) and thermodynamically favored core ruptures (N 2 loss).
-
Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 column. Reasoning: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic pyridine-like nitrogen (N2) to form [M+H]+ .
-
Source Parameters (Positive ESI): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 20-30 V. Reasoning: A low cone voltage prevents in-source fragmentation, ensuring the intact [M+H]+ reaches the collision cell.
-
Energy Ramping (MS/MS): Isolate the [M+H]+ precursor ion in Q1. In the collision cell (q2), apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon gas.
-
Data Interpretation:
-
At low CE (10-20 eV) , look for the loss of labile side chains (e.g., loss of a protecting group or alkyl chain).
-
At high CE (30-40 eV) , look for the signature pyrazole ring opening: the loss of N 2 (-28 Da) or the loss of HCN (-27 Da)[7]. The presence of these specific neutral losses is a definitive self-validating marker of the pyrazole core.
-
References
-
Claramunt, R. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5604. Available at:[Link]
-
Holzer, W., et al. (2013). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 18(2), 2040-2059. Available at:[Link]
-
Aguilar-Parrilla, F., et al. (1992). High-Resolution Solid-state 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica. Journal of the American Chemical Society, 114(25), 9657-9659. Available at:[Link]
-
Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4284. Available at:[Link]
-
Zaleski, D. P., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 126(43), 8049-8059. Available at:[Link]
-
NIST Mass Spectrometry Data Center (2023). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole. National Institute of Standards and Technology. Available at:[Link]
-
RSC Publishing (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics. RSC Advances. Available at:[Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07397A [pubs.rsc.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Application Note: Derivatization Strategies for 3-Ethyl-1-methyl-1H-pyrazol-4-amine in Drug Discovery
Strategic Rationale & Scaffold Privilege
The 4-aminopyrazole framework is a cornerstone in modern medicinal chemistry, functioning as a highly privileged hinge-binding scaffold in the design of kinase inhibitors[1]. By engaging the ATP-binding pocket through critical hydrogen bond donor and acceptor interactions, aminopyrazoles have driven the discovery of clinical candidates targeting PLK4[2], JAKs[3], and CDKs[4].
When developing proprietary libraries, the specific building block 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8) provides distinct structural advantages over unsubstituted analogs:
-
N1-Methylation : Locks the pyrazole into a single tautomeric state. This ensures a predictable binding orientation within the kinase hinge region and reduces the topological polar surface area (tPSA) to enhance cellular permeability[4].
-
C3-Ethyl Substitution : Acts as a tunable lipophilic vector. It occupies adjacent hydrophobic sub-pockets within the kinase cleft while providing mild steric shielding to the C4-amine, which optimally modulates its reactivity and metabolic stability[3].
Mechanistic Insights: Overcoming Steric Hindrance
The synthetic utility of 3-ethyl-1-methyl-1H-pyrazol-4-amine relies on the nucleophilicity of its C4-amine. Because the pyrazole ring is electron-rich, the amine is inherently nucleophilic. However, the adjacent C3-ethyl group introduces local steric hindrance that dictates specific experimental choices:
-
Amidation Causality : Standard coupling agents like EDC/HOBt often yield sluggish reaction rates due to the steric bulk of the ethyl group. Utilizing uronium-based coupling reagents (e.g., HATU) generates a highly reactive HOAt ester, effectively driving the amidation to completion even with hindered carboxylic acids.
-
N-Arylation Causality : Nucleophilic aromatic substitution (SNAr) is typically ineffective for this scaffold unless the electrophile is highly activated. Therefore, Buchwald-Hartwig cross-coupling is the gold standard[4]. A bulky, electron-rich palladium catalyst system (Pd2(dba)3 / Xantphos) is required to facilitate oxidative addition and promote reductive elimination around the sterically encumbered C4 position, preventing unwanted β -hydride elimination.
Synthetic Workflows & Chemical Space Expansion
Divergent synthetic workflows for 3-ethyl-1-methyl-1H-pyrazol-4-amine derivatization.
Quantitative Data: Reaction Optimization Summary
To guide library generation, the following table synthesizes the expected quantitative parameters for the three primary derivatization pathways based on optimized laboratory conditions.
| Derivatization Pathway | Key Reagents / Catalyst | Temp / Time | Expected Yield | Primary Application |
| Amidation | HATU, DIPEA, DMF | 25 °C / 2-4 h | 75 - 90% | JAK Inhibitors[3] |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | 140 °C (MW) / 1 h | 40 - 65% | CDK/PLK4 Inhibitors[2],[4] |
| Sulfonylation | R-SO2Cl, Pyridine, DCM | 0 to 25 °C / 12 h | 60 - 80% | Antimicrobial Scaffolds[1] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of intermediate steps before proceeding, thereby minimizing wasted reagents and time.
Protocol A: High-Efficiency Amidation (Synthesis of JAK-Targeted Amides)
Note: This protocol assumes the use of the commercially common hydrochloride salt of the pyrazole.
-
Preparation : In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The excess DIPEA serves a dual purpose—it neutralizes the HCl salt of the incoming amine and provides the basic environment needed to form the active HOAt ester. Stir for 15 minutes at room temperature.
-
Coupling : Add 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in one portion. Stir at 25 °C.
-
In-Process Validation (LC-MS) : After 2 hours, extract a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.
-
Self-Validation Checkpoint: The reaction is deemed successful when the starting material peak (m/z 126.2 [M+H]+ for the free base) is completely consumed. If the 126.2 peak persists at >10% relative abundance, add an additional 0.2 eq of HATU and 0.5 eq of DIPEA. This self-corrects for highly hindered carboxylic acids.
-
-
Workup : Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig C-N Cross-Coupling (Synthesis of CDK-Targeted N-Aryl Amines)
Note: Oxygen is highly detrimental to the active Pd(0) species. Strict adherence to degassing is required.
-
Reagent Assembly : In a microwave-safe vial, combine 3-ethyl-1-methyl-1H-pyrazol-4-amine (1.0 eq), the aryl halide (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Degassing (Critical Step) : Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles). Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe. Sparge the resulting suspension with Argon for 5 minutes.
-
Microwave Irradiation : Heat the mixture in a microwave reactor at 140 °C for 1 hour[4]. Causality: Microwave heating ensures rapid crossing of the activation energy barrier for the sterically hindered C-N bond formation, significantly reducing the degradation of the pyrazole core that occurs under prolonged thermal heating.
-
In-Process Validation (LC-MS) : Cool to room temperature and filter a 10 µL aliquot through a small Celite plug, eluting with MeOH for LC-MS analysis.
-
Self-Validation Checkpoint: The absence of the m/z 126.2 [M+H]+ peak confirms full conversion. If dehalogenation of the aryl halide is observed as a major side product (identified by the Ar-H mass), it indicates insufficient degassing; the protocol mandates discarding the batch and repeating Step 2 with stricter argon sparging.
-
-
Purification : Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.
References
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL:[Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors Source: PubMed URL:[Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: PMC URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Ethyl-1-methyl-1H-pyrazol-4-amine in Antimicrobial Drug Discovery
Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Content Focus: Synthesis workflows, in vitro susceptibility testing, and mechanism of action (MoA) elucidation.
Introduction & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. Pyrazole derivatives, particularly those bearing an amino group, have emerged as highly privileged scaffolds in medicinal chemistry due to their profound biological activities, including broad-spectrum antibacterial and antifungal properties .
3-ethyl-1-methyl-1H-pyrazol-4-amine (often utilized as a hydrochloride salt) is a highly versatile building block. The strategic positioning of the amino group at the C4 position, flanked by an ethyl group at C3 and a methyl group at N1, provides a unique steric and electronic environment. This specific substitution pattern enhances the lipophilicity of the core, facilitating bacterial cell envelope penetration, while the primary amine serves as a reactive nucleophile for synthesizing complex antimicrobial hybrids, such as Schiff bases, carboxamides, and pyrazolyl-1,3-oxazines .
This application note provides validated, self-contained protocols for utilizing 3-ethyl-1-methyl-1H-pyrazol-4-amine in the rational design, synthesis, and biological evaluation of next-generation antimicrobial agents.
Physicochemical Profiling & Reagent Preparation
Before initiating synthesis or biological assays, it is critical to understand the physicochemical boundaries of the precursor to ensure assay integrity and optimal reaction yields.
Table 1: Physicochemical Properties of 3-ethyl-1-methyl-1H-pyrazol-4-amine
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Chemical Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃ |
| Molecular Weight | 125.17 g/mol | 161.63 g/mol |
| CAS Number | 1007541-11-8 | 1803601-55-9 |
| Solubility (Biological) | Soluble in DMSO (up to 50 mg/mL) | Soluble in H₂O, DMSO, Methanol |
| LogP (Predicted) | ~0.85 | N/A (Ionized) |
Causality in Reagent Preparation: For biological assays, stock solutions of synthesized pyrazole derivatives should be prepared in 100% molecular biology grade DMSO . DMSO is selected because it completely solubilizes the hydrophobic heterocyclic core without degrading the compound. To prevent cellular toxicity in downstream assays, the final concentration of DMSO in the bacterial culture must never exceed 1% (v/v).
Workflow 1: Synthesis of Antimicrobial Pyrazole Hybrids
The primary amine of 3-ethyl-1-methyl-1H-pyrazol-4-amine allows for facile derivatization. The following protocol outlines the synthesis of pyrazole-based Schiff bases, which are well-documented for their ability to disrupt bacterial intracellular targets.
Caption: Workflow for synthesizing and screening antimicrobial pyrazole derivatives.
Protocol: Synthesis of Pyrazole-Schiff Base Derivatives
-
Reaction Setup: Dissolve 1.0 equivalent (eq) of 3-ethyl-1-methyl-1H-pyrazol-4-amine in absolute ethanol (10 mL per mmol).
-
Aldehyde Addition: Add 1.1 eq of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Causality: Acetic acid acts as a mild acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and significantly lowering the activation energy required for nucleophilic attack by the pyrazole's C4-amine.
-
-
Reflux: Heat the mixture under reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).
-
Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate, wash with ice-cold ethanol, and dry under a vacuum to yield the pure pyrazole hybrid.
Workflow 2: High-Throughput Antimicrobial Susceptibility Testing (AST)
Once the pyrazole library is synthesized, its efficacy must be quantified using the Minimum Inhibitory Concentration (MIC) assay against ESKAPE pathogens.
Table 2: Expected MIC Ranges for Pyrazole-Hybrids
| Pathogen Strain | Gram Status | Expected MIC Range (µg/mL) | Standard Control (Ciprofloxacin) |
| Staphylococcus aureus (MRSA) | Positive | 4 - 32 | 0.5 - 1.0 |
| Enterococcus faecium | Positive | 8 - 64 | 1.0 - 2.0 |
| Escherichia coli | Negative | 16 - >128 | 0.015 - 0.06 |
| Pseudomonas aeruginosa | Negative | 32 - >128 | 0.25 - 1.0 |
Note: Pyrazole-4-amine derivatives typically exhibit stronger bactericidal activity against Gram-positive strains due to the absence of the restrictive outer membrane found in Gram-negative bacteria .
Protocol: Resazurin-Assisted Broth Microdilution
-
Inoculum Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve ~5 × 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole derivatives in MHB (ranging from 128 µg/mL to 0.25 µg/mL). Ensure DMSO concentration remains ≤1%.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well (total volume = 100 µL).
-
Incubation: Incubate the plates at 37°C for 18 hours.
-
Resazurin Addition: Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.
-
Causality: Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by metabolically active cells. Pyrazole derivatives can sometimes precipitate in aqueous media, creating artificial turbidity that mimics bacterial growth. Resazurin provides a definitive, metabolism-dependent colorimetric endpoint, eliminating false positives caused by compound precipitation.
-
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Workflow 3: Mechanism of Action (MoA) - Membrane Integrity Assay
To optimize lead compounds, understanding how they kill bacteria is paramount. Pyrazole hybrids often target the bacterial cell envelope or internal replication machinery.
Caption: Proposed antimicrobial mechanisms of action for novel pyrazole derivatives.
Protocol: Real-Time SYTOX Green Permeability Assay
-
Cell Preparation: Harvest S. aureus cells at the mid-log phase, wash twice with 10 mM HEPES buffer (pH 7.4), and resuspend to an OD₆₀₀ of 0.1.
-
Dye Equilibration: Add SYTOX Green to the bacterial suspension at a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature to allow background fluorescence to stabilize.
-
Causality: SYTOX Green is a high-affinity nucleic acid stain that is entirely impermeable to intact bacterial membranes. It only enters the cell if the pyrazole derivative compromises membrane integrity. Upon binding to intracellular DNA, its fluorescence increases >500-fold, allowing for real-time kinetic tracking of membrane disruption.
-
-
Compound Addition: Transfer 100 µL of the suspension to a black, clear-bottom 96-well plate. Add the pyrazole derivative at 1×, 2×, and 4× MIC. Use Melittin as a positive control and 1% DMSO as a negative control.
-
Kinetic Measurement: Immediately measure fluorescence (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 1 hour using a microplate reader.
-
Data Interpretation: A rapid spike in fluorescence indicates a primary membrane-disrupting mechanism. A delayed or absent spike (coupled with a low MIC) suggests the compound internalizes to hit intracellular targets (e.g., DNA Gyrase) without lysing the membrane.
References
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834.[Link]
-
Panasenko, N., Bratenko, M., Voytkevich, N., Antoniv, A., Budniak, L., & Slobodianiuk, L. (2024). "Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines." Letters in Applied NanoBioScience, 14(1), 038.[Link]
Application Note: Synthesis and Mechanistic Profiling of Aminopyrazoles in Agrochemicals
Executive Summary
Aminopyrazoles, specifically the 5-amino-1-arylpyrazole subclass, represent a highly privileged and versatile scaffold in agrochemical synthesis[1]. The most prominent member of this chemical class is fipronil, a broad-spectrum insecticide that revolutionized pest control due to its unique mechanism of action and high selectivity for invertebrate targets[2]. This application note provides an in-depth mechanistic analysis of the aminopyrazole pharmacophore and details both traditional industrial and modern green-chemistry protocols for its synthesis, empowering researchers and drug development professionals with actionable, scalable methodologies.
Mechanistic Grounding: The GABA-A Receptor Pathway
The agrochemical efficacy of 5-amino-1-arylpyrazoles stems from their potent ability to disrupt the central nervous system (CNS) of insects[2]. Fipronil acts as a non-competitive antagonist at the allosteric sites of γ -aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and glutamate-gated chloride (GluCl) channels[2][3].
Causality of Selectivity: The specificity of fipronil for insects over mammals is driven by two distinct evolutionary divergences:
-
Target Availability: Mammals lack GluCl channels entirely, removing a major binding target[2].
-
Binding Affinity: The 5-amino-1-arylpyrazole core exhibits a significantly higher binding affinity for insect GABA-A receptors compared to mammalian orthologs[2][3].
By blocking these ligand-gated ion channels, the normal influx of chloride ions is prevented. Because chloride influx serves to lower the neuron's membrane potential (providing inhibitory tone), its absence leads to unchecked action potentials. This results in severe CNS hyperexcitation, paralysis, and ultimately, insect death[2].
Mechanism of fipronil-induced CNS hyperexcitation via GABA-A receptor inhibition.
Synthetic Workflows & Protocols
The synthesis of the 5-aminopyrazole core requires precise control over cyclization regioselectivity. Below are two validated protocols: the industrial standard for fipronil precursors and a modern green-chemistry alternative.
Protocol 1: Industrial Synthesis of Fipronil Precursor
Target: 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. Rationale: The starting aniline is highly electron-deficient due to the trifluoromethyl and dichloro substitutions. Standard aqueous diazotization (using sodium nitrite and HCl) is ineffective and leads to poor yields. Therefore, nitrosyl sulfuric acid in glacial acetic acid is employed to generate the highly reactive nitrosonium ion ( NO+ ) required for electrophilic attack[4][5].
Step-by-Step Methodology:
-
Diazotization: Charge a glass-lined reactor with 230 g of 2,6-dichloro-4-trifluoromethylaniline and 150 mL of glacial acetic acid. Slowly add 1.1 molar equivalents of nitrosyl sulfuric acid over 1 hour, maintaining the internal temperature strictly at 30°C[4].
-
Thermal Maturation: Heat the reaction mass to 50–55°C for 30 minutes to ensure complete consumption of the unreactive aniline. Cool the mass back to 30°C and destroy any excess nitrosyl sulfuric acid using sulfamic acid to prevent unwanted side reactions[4].
-
Nucleophilic Coupling: Transfer the diazotized mass dropwise into a pre-cooled (0–5°C) mixture containing 250 mL acetic acid, 162 g ethyl-2,3-dicyanopropionate, and 425 mL water. Stir the mixture continuously for 4–5 hours to form the coupled intermediate[4][6].
-
Base-Catalyzed Cyclization: Separate the organic layer and charge it into 600 mL of concentrated aqueous ammonia at <5°C over a period of 2 hours. Maintain the pH above 7 by bubbling ammonia gas. The basic environment drives the intramolecular cyclization, forming the pyrazole ring[6].
-
Isolation: Filter the precipitated solid, wash thoroughly with chilled water to remove ammonium salts, and dry in vacuo to yield the 5-aminopyrazole intermediate[4][6].
Industrial synthetic workflow for the 5-amino-1-arylpyrazole core of fipronil.
Protocol 2: Green Synthesis of 5-Aminopyrazole-4-carboxylates via Montmorillonite K10
Rationale: Traditional cyclocondensation of hydrazines with β -ketonitriles or malononitrile derivatives requires prolonged refluxing (15–48 hours) and generates hazardous acidic/basic waste[7]. Montmorillonite K10 clay acts as an efficient, reusable solid acid catalyst, significantly reducing reaction times while eliminating the need for toxic solvents[7][8].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine 0.01 mol of substituted phenylhydrazine, 0.01 mol of ethoxymethylene malononitrile (or ethoxymethylene cyanoacetate), and 250 mg of Montmorillonite K10 clay[7].
-
Solvent Addition: Add 25 mL of isopropanol to act as a benign, easily recoverable solvent[7].
-
Reflux & Monitoring: Heat the mixture to reflux for 1–2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are fully consumed[7].
-
Workup & Catalyst Recovery: Filter the hot reaction mixture to recover the solid K10 catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent batches with minimal loss of activity[7][8].
-
Purification: Remove the isopropanol in vacuo. Recrystallize the crude residue from methanol to obtain the pure 5-aminopyrazole derivative as a highly crystalline solid[7].
Quantitative Data Presentation
The following table summarizes the operational and environmental metrics comparing the traditional industrial synthesis with the solid-supported green methodology.
| Metric | Protocol 1: Industrial Diazotization[4][6] | Protocol 2: Montmorillonite K10 Catalysis[7][8] |
| Primary Catalyst/Reagent | Nitrosyl Sulfuric Acid / Ammonia | Montmorillonite K10 Clay (Solid Acid) |
| Solvent System | Glacial Acetic Acid / Water | Isopropanol |
| Reaction Time | 8 – 10 hours (Multi-step) | 1 – 2 hours (One-pot) |
| Operating Temperature | 0°C to 55°C (Requires strict cooling) | Reflux (~82.5°C) |
| Environmental Impact | High (Acidic/basic effluents) | Low (Reusable catalyst, benign solvent) |
| Typical Yield | 75% – 85% | 80% – 92% |
| Scalability | Excellent (Tons/Batch) | Moderate to High (Kilograms/Batch) |
References
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Fipronil - Wikipedia. Wikipedia. Available at:[Link]
-
Interactions of Fipronil within Fish and Insects: Experimental and Molecular Modeling Studies. ACS Publications. Available at:[Link]
- WO2011107998A1 - Process for synthesis of fipronil. Google Patents.
- WO2017060787A1 - Process for preparation of aminopyrazole. Google Patents.
-
A Process For Preparing Amino Pyrazole Derivative. Quick Company. Available at:[Link]
-
A CLEAN AND RAPID SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBOXYLIC ACID ESTERS AND NITRILES USING MONTMORILLONITE K10. D-NB.info. Available at:[Link]
-
Montmorillonite K10 as an efficient and reusable catalyst for the synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. Available at:[Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fipronil - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 6. A Process For Preparing Amino Pyrazole Derivative [quickcompany.in]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Application Note: Electrophilic Functionalization of 3-Ethyl-1-methyl-1H-pyrazol-4-amine in Drug Discovery
Executive Summary
3-Ethyl-1-methyl-1H-pyrazol-4-amine is a privileged, electron-rich heteroaromatic building block widely utilized in modern medicinal chemistry. The pyrazole-4-amine motif is a core pharmacophore in the design of ATP-competitive kinase inhibitors (such as those targeting ERK5)[1] and viral methyltransferase inhibitors[2]. This application note provides a comprehensive, mechanistically grounded guide to functionalizing the primary C4-amine with various electrophiles, transforming it into amides, sulfonamides, and secondary amines for structure-activity relationship (SAR) exploration.
Mechanistic Causality: The Pyrazole-4-Amine Nucleophile
Understanding the intrinsic reactivity of 3-ethyl-1-methyl-1H-pyrazol-4-amine is critical for designing high-yielding synthetic routes:
-
Regiochemical Lock (1-Methyl Group): Unsubstituted pyrazoles exist as rapidly interconverting tautomers, leading to mixtures of regioisomers during N-alkylation. The 1-methyl group locks the tautomeric state, ensuring predictable spatial orientation of the N-substituents and preventing off-target electrophilic attack at the pyrazole ring nitrogens[1].
-
Steric & Electronic Tuning (3-Ethyl Group): The 3-ethyl substituent provides steric shielding to the pyrazole core while increasing the molecule's overall lipophilicity—a critical parameter for enhancing cellular membrane permeability. Inductively, the ethyl group slightly increases the electron density on the pyrazole ring, subtly elevating the nucleophilicity of the C4-amine.
-
Nucleophilic Reactivity: The C4-amine is highly reactive. However, commercially, this compound is frequently supplied as a hydrochloride salt to prevent oxidative degradation[3]. Consequently, all reactions with electrophiles require an initial basic neutralization step (free-basing) using a non-nucleophilic base to expose the active lone pair.
Reaction workflow of 3-ethyl-1-methyl-1H-pyrazol-4-amine with various electrophiles.
Experimental Protocols & Self-Validating Workflows
Protocol A: N-Acylation via HATU Coupling (Amide Bond Formation)
Causality: While acyl chlorides are traditional electrophiles, modern drug discovery often utilizes complex, sterically hindered, or chiral carboxylic acids. HATU is selected as the coupling agent because it generates a highly reactive HOAt ester intermediate, which drives the reaction to completion rapidly while suppressing racemization of chiral acids. Procedure:
-
Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to pre-form the active HOAt ester.
-
Coupling: Add 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) to the mixture. The excess DIPEA serves to free-base the pyrazole-amine in situ.
-
Reaction: Stir at room temperature for 2–4 hours under an inert atmosphere (N₂/Ar).
-
Workup: Quench with saturated aqueous NaHCO₃ (to neutralize residual acid and hydrolyze unreacted active ester). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
-
Validation Checkpoint: Monitor by LC-MS. The desired amide will show a [M+H]+ peak corresponding to (Massamine+Massacid−18 Da) . If a secondary peak at [M+H]++(Massacid−18 Da) is observed, di-acylation has occurred; reduce HATU equivalents to 1.05 in subsequent optimizations.
Protocol B: Sulfonylation
Causality: Sulfonyl chlorides are highly reactive electrophiles that generate stoichiometric HCl upon reaction. If unneutralized, this HCl will protonate the C4-amine, completely halting the reaction. Pyridine is used both as a solvent and an acid scavenger to maintain the nucleophilicity of the amine. Procedure:
-
Preparation: Suspend 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in anhydrous Pyridine (0.3 M) and cool to 0 °C in an ice bath.
-
Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution to prevent exothermic degradation.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove pyridine. Redissolve the crude residue in DCM and wash with 1M HCl (to remove residual pyridine) followed by brine.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1). The sulfonamide product is typically highly UV-active and less polar than the starting amine.
Protocol C: Reductive Amination
Causality: To synthesize secondary amines, reductive amination is preferred over direct alkylation (which often suffers from over-alkylation to the tertiary amine). Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its electron-withdrawing acetate groups render it a mild reducing agent. It selectively reduces the transiently formed iminium ion without reducing the starting aldehyde. Procedure:
-
Imine Formation: Combine 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq), the target aldehyde (1.05 eq), and DIPEA (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir for 16 hours at room temperature.
-
Workup: Quench carefully with 1M NaOH to break down boron complexes and neutralize the acetic acid. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation Checkpoint: LC-MS analysis. The absence of the aldehyde peak and the presence of the [M+H]+ of the secondary amine confirms success. Note: Palladium-catalyzed C-N cross-coupling is an alternative for aryl electrophiles[4].
Quantitative Data Summary
| Reaction Type | Electrophile | Reagents & Catalysts | Solvent | Temp / Time | Typical Yield | Primary Byproduct to Monitor |
| Acylation | Carboxylic Acid | HATU (1.2 eq), DIPEA (3.0 eq) | DMF | RT, 2-4 h | 75–90% | HOAt, Di-acylated species |
| Sulfonylation | Sulfonyl Chloride | Pyridine (solvent/base) | DCM/Pyr | 0 °C to RT, 12 h | 65–85% | Sulfonic acid (hydrolysis) |
| Reductive Amination | Aldehyde | NaBH(OAc)₃ (1.5 eq), AcOH | DCE | RT, 16 h | 60–80% | Unreacted aldehyde, Imine |
Downstream Application: Kinase Inhibition
Once functionalized, pyrazole-4-amides frequently act as Type I kinase inhibitors. The pyrazole core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, thereby blocking downstream signaling pathways such as JAK/STAT or ERK5[1].
Mechanism of action for pyrazole-4-amide derivatives in the JAK/STAT signaling pathway.
References
-
[3] PubChemLite. 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride. PubChem CID: 91662822. National Center for Biotechnology Information. URL:[Link]
-
[2] Casalino, E., et al. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase. PubMed Central (PMC). URL:[Link]
-
[4] RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. URL:[Link]
-
[1] Wood, E. R., et al. Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. Journal of Medicinal Chemistry / White Rose Research Online. URL:[Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting the Knorr Pyrazole Synthesis
Welcome to the Knorr Pyrazole Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who require field-proven, mechanistically grounded solutions for optimizing pyrazole scaffold generation.
The Knorr synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative—is a cornerstone of medicinal chemistry [1]. However, it is notoriously prone to side reactions, including poor regioselectivity, stalled intermediates, and reagent degradation. This guide provides a self-validating diagnostic framework to resolve these specific issues.
Diagnostic Troubleshooting Workflow
Before adjusting reaction parameters, use the decision tree below to match your analytical observations (LC-MS, NMR, or visual cues) with the correct physical causality and intervention.
Caption: Diagnostic workflow for identifying and resolving Knorr pyrazole side reactions.
Frequently Asked Questions & Mechanistic Solutions
FAQ 1: Why am I getting a mixture of regioisomers, and how do I control it?
Causality: When utilizing unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl carbon. This leads to two distinct hydrazone intermediates that cyclize into competing regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles) [1, 2]. The outcome is dictated by the relative electrophilicity of the carbonyls and the steric bulk of adjacent groups. Solution:
-
Kinetic Control: Lowering the reaction temperature slows thermodynamic equilibration, favoring initial attack at the most electrophilic, least sterically hindered carbonyl [1].
-
Solvent Microenvironments: Fluorinated solvents (like TFE or HFIP) can selectively hydrogen-bond with specific carbonyls, amplifying electrophilic differences and drastically improving regioselectivity.
-
pH Modulation: Adjusting the pH alters the protonation state of the hydrazine and the enolization equilibrium of the dicarbonyl, which can shift the regiochemical pathway [5].
FAQ 2: My LC-MS shows a major peak at [M+H]+ corresponding to Product + 18 Da. What is this?
Causality: This mass corresponds to the 5-hydroxy-4,5-dihydropyrazole (hydroxypyrazoline) intermediate. Mechanistically, the reaction forms a hydrazone which cyclizes to this intermediate before undergoing a final dehydration step to achieve aromaticity [2, 5]. If your substrate contains highly electron-withdrawing groups (e.g., trifluoromethyls), the intermediate becomes exceptionally stable, and spontaneous dehydration fails. Solution: Force the dehydration by adding a strong anhydrous acid catalyst (e.g., p-TsOH) and applying heat, or utilize a Dean-Stark apparatus with toluene to physically drive the equilibrium by removing water.
FAQ 3: When using β -ketoesters, my yield is low and I see transesterification byproducts. How do I prevent this?
Causality: β -ketoesters are highly susceptible to ester hydrolysis or transesterification when heated in the presence of water (a byproduct of the Knorr condensation) and acid/base catalysts. For example, running an ethyl ester substrate in methanol will yield a messy mixture of methyl and ethyl ester pyrazolones [4]. Solution:
-
Solvent Matching: Always match the alcoholic solvent to the ester moiety (e.g., strictly use ethanol for ethyl esters) [4].
-
Anhydrous Acid: Generate anhydrous HCl in situ (e.g., by reacting acetyl chloride in ethanol) rather than adding aqueous acids, which introduce hydrolytic water [4].
FAQ 4: My reaction turns a dark, "sinful" yellow/red and forms tar-like impurities. Is this normal?
Causality: Aryl hydrazines (such as phenylhydrazine) are highly electron-rich and prone to rapid autoxidation in air, forming diazonium species, radicals, and highly colored oligomeric tars. Solution: Always run the reaction under a strict inert atmosphere (N₂ or Ar). Instead of using freebase hydrazine liquids, use hydrazine hydrochloride salts. Release the freebase slowly in situ using a mild base (like NaOAc) to keep the steady-state concentration of the sensitive free hydrazine low.
Quantitative Data: Impact of Conditions on Regioselectivity
The table below summarizes how specific experimental modifications influence the regiochemical outcome of the Knorr synthesis, demonstrating the shift from thermodynamic mixtures to kinetically controlled pure isomers.
| 1,3-Dicarbonyl Substrate | Hydrazine Derivative | Solvent / Catalyst System | Temp (°C) | Regioisomer Ratio (Desired:Undesired) | Ref. |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | EtOH / None (Standard) | 78 | 1.5 : 1 | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE / AcOH (Optimized) | 25 | 15 : 1 | [1] |
| β -Ketoester (Lenacapavir fragment) | Ethyl hydrazinoacetate | EtOH / Anhydrous HCl | 78 | 30 : 1 | [4] |
| 1,3-Diketone (Trifluoromethyl) | Phenylhydrazine | DMF / HCl (Transient Flow) | 100 | >99 : 1 | [5] |
Mechanistic Pathway & Side Reaction Divergence
Understanding exactly where the reaction diverges is critical for targeted troubleshooting.
Caption: Mechanistic pathway of the Knorr pyrazole synthesis highlighting critical intermediates and side reactions.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Kinetic Control)
This protocol utilizes low temperatures and fluorinated solvents to maximize kinetic regioselectivity.
-
Self-Validation Checkpoint: The reaction mixture must remain homogeneous and pale yellow. A shift to dark red indicates oxygen ingress and hydrazine degradation.
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with N₂ (3 vacuum/backfill cycles).
-
Reagent Loading: Add the unsymmetrical 1,3-dicarbonyl (1.0 equiv, 10 mmol) and anhydrous 2,2,2-trifluoroethanol (TFE) (20 mL). Cool the solution to 0 °C using an ice bath.
-
Controlled Hydrazine Addition: Dissolve the substituted hydrazine hydrochloride (1.05 equiv) and sodium acetate (1.05 equiv) in TFE (5 mL). Add this solution dropwise over 30 minutes.
-
Causality: Slow addition at low temperature ensures the hydrazine reacts immediately with the most electrophilic carbonyl, preventing thermodynamic equilibration to the undesired isomer.
-
-
Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS.
-
Self-Validation: Look for the mass of the hydroxypyrazoline intermediate ([M+H]+ = Product + 18 Da) to confirm successful cyclization.
-
-
Dehydration: Once the dicarbonyl is consumed, add glacial acetic acid (2.0 equiv) and warm to 60 °C for 4 hours to drive the final dehydration step.
-
Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.
Protocol B: Forcing Dehydration of Recalcitrant Hydroxypyrazolines
Use this protocol when LC-MS indicates the reaction has stalled at the +18 Da intermediate.
-
Self-Validation Checkpoint: The collection of exactly 1 equivalent of water in the Dean-Stark trap visually and quantitatively confirms the completion of the dehydration step.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Dissolve the crude mixture containing the stalled hydroxypyrazoline intermediate in anhydrous toluene (0.2 M).
-
Catalysis: Add catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).
-
Causality: The strong acid protonates the stable hydroxyl group, converting it into a superior leaving group (water), which facilitates the E1cB-like dehydration required to achieve aromaticity.
-
-
Reflux: Heat the mixture to a robust reflux (110 °C). Water will azeotrope with toluene and collect in the trap.
-
Completion: Reflux until water collection ceases (typically 2-4 hours). Cool to room temperature, wash with saturated NaHCO₃ to remove the acid catalyst, and concentrate.
References
-
The Royal Society of Chemistry. "Knorr Pyrazole Synthesis of Edaravone". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. URL: [Link]
-
National Institutes of Health. "Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling". PMC. URL: [Link]
-
American Chemical Society. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir". Organic Process Research & Development. URL: [Link]
-
ResearchGate. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". Reaction Chemistry & Engineering. URL: [Link]
Preventing regioisomer formation in pyrazole synthesis
Welcome to the Application Science Support Desk: Pyrazole Synthesis
Controlling regioselectivity in pyrazole synthesis is a notorious bottleneck in medicinal chemistry and drug development. The classic Knorr condensation of 1,3-dicarbonyls with substituted hydrazines frequently yields intractable 1,3- and 1,5-regioisomer mixtures. As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, mechanistically grounded solutions to force exclusive regioselectivity in your workflows.
Section 1: Troubleshooting Guide & FAQs
Q1: My Knorr condensation with an unsymmetrical 1,3-diketone and methylhydrazine yields a 1:1 mixture of 1,3- and 1,5-isomers. How do I control the initial nucleophilic attack? Diagnosis & Causality: The root cause of this issue lies in the competing nucleophilicity of the NH2 and NH−R groups of the hydrazine, which attack two electronically similar carbonyl centers. Traditional protic solvents (like ethanol) fail to differentiate the transition states of these competing pathways. The Solution: Switch to strongly hydrogen-bonding, highly polar, yet low-nucleophilicity fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[1]. Fluorinated alcohols strongly solvate the hydrazine and selectively activate the more electrophilic carbonyl via hydrogen bonding. This drastically lowers the activation energy for the desired kinetic pathway, shifting the isomer ratio from a problematic 50:50 to >99:1[2].
Q2: I need to synthesize a highly functionalized 1,3,4,5-tetrasubstituted pyrazole, but 1,3-dicarbonyl precursors are too unstable or unselective. What is the alternative? Diagnosis & Causality: Steric bulk in 1,3-dicarbonyls exacerbates regiochemical scrambling. You must abandon the Knorr pathway entirely. The Solution: Utilize the reaction of N-monosubstituted hydrazones with nitroolefins[3]. This method leverages the strong electrophilicity of nitroolefins and the specific nucleophilicity of hydrazones. The reaction undergoes a reversible cycloaddition to form a nitropyrazolidine intermediate. Subsequent air oxidation and rapid elimination of nitrous acid ( HNO2 ) drive the reaction irreversibly to a single pyrazole regioisomer[4]. This pathway is highly tolerant of steric bulk and electronic variations.
Q3: I have an unsubstituted NH-pyrazole and need to perform an N-alkylation. How do I prevent mixed N1/N2 alkylation? Diagnosis & Causality: Unsubstituted pyrazoles exist in a tautomeric equilibrium, making both nitrogens nucleophilic. The Solution: Regioselectivity here is governed by thermodynamic vs. kinetic control. For traditional bench chemistry, utilizing bulky protecting groups or performing the alkylation under strict kinetic conditions (e.g., NaH in THF at low temperatures) can bias the attack toward the less sterically hindered nitrogen. For highly specific pharmaceutical applications, biocatalytic approaches are the new gold standard. Structure-guided protein engineering (using tools like FuncLib) has successfully generated nicotinamide N-methyltransferase (NNMT) variants capable of highly regioselective (>99%) N-alkylation of pyrazoles.
Section 2: Quantitative Data on Solvent Effects
The table below summarizes the dramatic impact of solvent selection on the regioselective synthesis of pyrazoles from 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione and phenylhydrazine[2].
| Solvent System | Temperature | Major Regioisomer | Ratio (1,5- vs 1,3-isomer) | Selectivity Outcome |
| Ethanol (EtOH) | Reflux | Mixture | 55:45 | Poor (Unsuitable for scale-up) |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 1,5-isomer | 98:2 | Excellent |
| Hexafluoro-2-propanol (HFIP) | Room Temp | 1,5-isomer | >99:1 | Optimal (Regiopure) |
Section 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Knorr Synthesis using Fluorinated Alcohols
This protocol utilizes solvent-mediated kinetic control to guarantee regioselectivity.
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv).
-
Solvent Addition: Dissolve the dicarbonyl in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration. Causality note: HFIP acts as both solvent and hydrogen-bond donor catalyst.
-
Hydrazine Addition: Add the substituted hydrazine (1.05 equiv) dropwise at room temperature.
-
Self-Validating Check: Monitor the reaction via LC-MS. In HFIP, the reaction is typically complete within 2–4 hours at room temperature, whereas ethanol requires overnight reflux. The LC-MS trace should show a single major peak (>99% AUC) corresponding to the desired regioisomer.
-
Workup: Remove HFIP under reduced pressure (HFIP can be recovered and recycled). Dilute the residue with ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4 , and concentrate to yield the regiopure pyrazole[2].
Protocol 2: One-Pot Synthesis of Pyrazoles from Hydrazones and Nitroolefins
This protocol bypasses diketones entirely for tetrasubstituted pyrazoles.
-
Reaction Setup: In a reaction vial, combine the N-monosubstituted hydrazone (1.0 equiv) and the nitroolefin (1.2 equiv).
-
Solvent Addition: Add Methanol (MeOH) to achieve a 0.5 M concentration.
-
Incubation: Stir the reaction mixture at room temperature open to the air. Causality note: Air exposure is critical as oxygen is required for the oxidation of the nitropyrazolidine intermediate.
-
Self-Validating Check: As the reaction proceeds and the intermediate oxidizes/eliminates HNO2 , the highly pure pyrazole product will spontaneously precipitate out of the methanol solution as a white solid within 1–2 hours[5].
-
Isolation: Filter the precipitate and wash with cold methanol. No column chromatography is required, ensuring a self-purifying workflow[5].
Section 4: Visualizations of Workflows and Mechanisms
Troubleshooting workflow for resolving pyrazole regioselectivity issues.
Mechanism of regioselective pyrazole synthesis via nitropyrazolidine intermediate.
References
-
Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Chemistry Portal. Available at:[Link]
-
Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters (ACS Publications). Available at:[Link]
-
Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at:[Link]
-
Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. ACS Publications. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]
- 3. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Handling, Stability, and Troubleshooting for 3-Ethyl-1-methyl-1H-pyrazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 3-ethyl-1-methyl-1H-pyrazol-4-amine .
Aminopyrazoles are highly versatile scaffolds in drug discovery, but they present significant handling challenges due to their inherent chemical instability. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot degradation issues, optimize your assays, and ensure reproducible experimental outcomes.
Diagnostic FAQs & Troubleshooting
Q1: My batch of 3-ethyl-1-methyl-1H-pyrazol-4-amine free base turned from an off-white powder to a dark brown/reddish solid. Is it still usable?
A1: No, a dark brown or reddish discoloration is a definitive visual indicator of severe oxidative degradation [2]. The Causality: The 1-methyl and 3-ethyl substituents exert strong electron-donating inductive effects, which enrich the electron density of the conjugated pyrazole ring. This elevates the Highest Occupied Molecular Orbital (HOMO) energy of the 4-amino group, making it highly susceptible to auto-oxidation by atmospheric oxygen [1]. This single-electron transfer process forms reactive radical intermediates that rapidly couple into intensely colored, polymeric azo or quinone-imine-like species [1],[2]. Action: Discard heavily discolored batches. Using oxidized material in biological assays will lead to false positives/negatives due to off-target interactions from the degradation byproducts.
Q2: How can I prevent the rapid degradation of this compound during multi-step synthesis or biological screening?
A2: Stability is fundamentally pH-dependent. In neutral or alkaline environments, the non-protonated amine lone pair is fully exposed to oxidation. The Solution: By lowering the pH and converting the free base into its hydrochloride salt (3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride , CAS 1803601-55-9), the amine lone pair is protonated [1], [4]. This removes the electron density from the conjugated system, drastically lowering the HOMO energy and preventing auto-oxidation. If your synthetic route or assay requires the free base, you must handle it strictly under an inert atmosphere (Argon/N₂) and use rigorously degassed solvents [2], [3].
Q3: I am observing inconsistent IC50 values in my in vitro assays when using stock solutions stored at 4°C. What is causing this?
A3: Aqueous and DMSO stock solutions of aminopyrazoles degrade rapidly over time, even at 4°C, leading to a continuously dropping effective concentration of the active API [1]. Furthermore, trace metal ions present in standard biological buffers can catalyze this oxidative degradation. Action: Never store aminopyrazole stock solutions at 4°C or room temperature. Prepare stock solutions in anhydrous, degassed DMSO, aliquot them immediately, and store at -80°C. Thaw a single aliquot only once, immediately prior to use.
Mechanistic Pathways & Stabilization
To effectively troubleshoot, it is critical to understand the chemical pathways dictating the stability of your compound. The diagram below illustrates the self-validating logic of utilizing the hydrochloride salt to bypass the oxidative degradation pathway.
Mechanistic pathway of 3-ethyl-1-methyl-1H-pyrazol-4-amine oxidation and salt stabilization.
Quantitative Stability Data
The following table summarizes the expected shelf life and visual degradation indicators for 3-ethyl-1-methyl-1H-pyrazol-4-amine across various storage conditions. Use this as a diagnostic baseline for your inventory.
| Compound Form | Storage Condition | Atmosphere | Est. Shelf Life | Visual Indicator of Degradation |
| Free Base | Room Temp (25°C) | Ambient Air | < 48 Hours | Rapid shift to dark red/brown |
| Free Base | -20°C | Ambient Air | 1-2 Weeks | Gradual yellowing |
| Free Base | -80°C | Argon/N₂ | > 6 Months | Off-white (Stable) |
| HCl Salt | Room Temp (25°C) | Ambient Air | > 3 Months | Off-white (Stable) |
| HCl Salt | -20°C | Ambient Air | > 2 Years | Off-white (Stable) |
Standard Operating Procedures (SOPs)
Protocol: Preparation of Stabilized Stock Solutions for Biological Assays
To ensure trustworthiness and reproducibility in your high-throughput screening or in vitro assays, follow this self-validating protocol to minimize oxygen exposure.
Step-by-Step Methodology:
-
Solvent Deoxygenation: Sparge high-purity, anhydrous DMSO with Argon gas for a minimum of 15 minutes to displace dissolved oxygen [2].
-
Inert Weighing: Transfer the vial of 3-ethyl-1-methyl-1H-pyrazol-4-amine to a glovebox. Weigh the required mass under a continuous stream of inert gas [2]. (Note: Utilizing the HCl salt form significantly relaxes the strictness of this requirement).
-
Dissolution: Dissolve the compound in the degassed DMSO to create a concentrated stock (e.g., 10 mM to 50 mM).
-
Protection: Dispense the solution into amber, low-adhesion micro-vials to protect the compound from photodegradation [3].
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer.
-
Assay Execution: Thaw a single aliquot immediately prior to the assay. Dilute into the final aqueous assay buffer (if the assay tolerates it, maintaining a slightly acidic pH of 5.5 - 6.5 enhances stability) and discard any unused portion[1].
Optimized workflow for the preparation and storage of air-sensitive aminopyrazole stock solutions.
References
-
BenchChem. Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution.1
-
ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.2
-
BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds.3
-
ChemBK. 3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride_化工百科.4
Sources
Technical Support Center: Hydrazine Catalyst Removal in Pyrazole Synthesis
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) process optimization. This guide provides authoritative, mechanistic troubleshooting for the removal of residual hydrazine following Knorr pyrazole synthesis workflows.
Regulatory & Mechanistic Context
The Knorr pyrazole synthesis is a foundational method for constructing pyrazole cores via the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. While highly efficient, the use of hydrazine presents severe regulatory challenges. Under ICH M7 guidelines, hydrazine is classified as a Class 1 mutagenic carcinogen[2]. Regulatory agencies strictly cap its acceptable intake (AI), often requiring clearance to sub-ppm levels based on the Threshold of Toxicological Concern (TTC) or compound-specific calculations (e.g., 1.5 to 44 µ g/day depending on exposure route and duration)[3][4].
Failure to clear hydrazine not only poses safety risks but also risks late-stage clinical hold. The following guide addresses the physicochemical challenges of hydrazine removal and provides self-validating protocols to ensure ICH M7 compliance.
Troubleshooting Guide: Common Issues & Mechanistic Solutions
Q: Why does residual hydrazine persist in my API despite repeated aqueous washes? Causality: Hydrazine ( pKa≈8.1 ) is highly water-soluble, but it can form strong hydrogen-bonded complexes with the pyrazole nitrogen. Furthermore, if the aqueous phase is neutral or alkaline, hydrazine remains unprotonated and can partition into polar organic solvents (e.g., ethyl acetate, THF). Solution: Implement a covalent chemical scavenger. While soluble aldehydes (like cinnamaldehyde) can form hydrazones[5], polymer-bound benzaldehyde resins are superior. They covalently trap the hydrazine as an insoluble resin-bound hydrazone, allowing for physical removal via filtration and preventing reversible hydrolysis[6].
Q: I successfully removed the hydrazine using 1M HCl extraction, but my pyrazole API yield dropped below 50%. How do I prevent this? Causality: This is a classic pKa conflict. While hydrazine is basic, pyrazoles are also weakly basic (conjugate acid pKa≈2.5 ). If the aqueous wash is excessively acidic (e.g., 1M HCl, pH < 1)[1], the pyrazole ring protonates, becomes water-soluble, and co-extracts with the hydrazine hydrochloride into the aqueous waste. Solution: Employ a strictly pH-controlled biphasic extraction. Buffer the aqueous wash to pH 4.5–5.5. At this pH, >99.9% of hydrazine is protonated ( N2H5+ ) and extracted, while >99% of the pyrazole remains neutral and is retained in the organic phase.
Experimental Workflows & Self-Validating Protocols
To determine the optimal removal strategy, follow the decision matrix below based on the basicity and acid-sensitivity of your specific pyrazole derivative.
Caption: Workflow for selecting the optimal hydrazine removal strategy based on pyrazole basicity.
Protocol A: pH-Controlled Biphasic Extraction
Use this protocol for robust pyrazoles that do not degrade under mild acidic conditions.
-
Solvent Exchange: Dissolve the crude pyrazole reaction mixture in a water-immiscible organic solvent (e.g., 2-MeTHF or Ethyl Acetate) at a concentration of 0.1 M.
-
Buffer Preparation: Prepare a 0.5 M Sodium Acetate/Acetic Acid buffer solution, strictly adjusted to pH 5.0.
-
Extraction: Add an equal volume of the pH 5.0 buffer to the organic layer in a separatory funnel. Shake vigorously for 2 minutes.
-
Self-Validation Step: Draw a 1 mL sample of the aqueous layer and check the pH. If the pH has risen above 5.5 (due to high hydrazine loading), add 0.1 M HCl dropwise until the pH returns to 5.0, then re-shake.
-
Separation: Allow phase separation. Discard the lower aqueous layer (containing N2H5+Cl− ). Repeat the buffer wash twice.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging using Polymer-Bound Benzaldehyde
Use this protocol for highly basic or acid-sensitive pyrazoles where aqueous extraction causes yield loss.
Caption: Mechanistic pathway of hydrazine sequestration using polymer-bound benzaldehyde resin.
-
Preparation: Dissolve the crude API in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Resin Loading: Add 5–10 equivalents of polymer-bound benzaldehyde resin (loading capacity ~2.5 mmol/g) relative to the estimated residual hydrazine[6].
-
Agitation: Stir the suspension gently at room temperature for 12–16 hours. Causality note: Gentle agitation prevents the mechanical shearing of the polystyrene beads, which would create fine particulates that are difficult to filter.
-
Self-Validation Step: Remove a 100 µL aliquot, filter, and perform a rapid derivatization assay using 2,4-dinitrophenylhydrazine (2,4-DNPH)[5]. If UV-Vis or LC-MS shows residual hydrazine, add 2 more equivalents of resin and stir for an additional 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin-bound hydrazone. Wash the resin cake with 2 column volumes of DCM.
-
Concentration: Evaporate the filtrate to yield the purified API.
Quantitative Data: Scavenging Strategy Comparison
The following table summarizes the performance metrics of various hydrazine removal strategies to aid in process selection:
| Removal Strategy | Primary Mechanism | Optimal pH Range | Typical API Recovery | Residual Hydrazine Limit | Scalability & Cost |
| pH-Controlled Extraction | Phase Partitioning ( pKa driven) | 4.5 - 5.5 | 85 - 95% | 10 - 50 ppm | High (Plant Scale) / Low Cost |
| Polymer-Bound Aldehyde | Covalent Scavenging (Hydrazone) | 6.0 - 7.0 | > 95% | < 1 ppm | Medium (Lab/Pilot) / High Cost |
| Soluble Derivatization | Soluble Hydrazone Formation | 4.0 - 6.0 | 70 - 80% | 5 - 20 ppm | Low (Requires Chromatography) |
| Harsh Acidic Extraction | Complete Protonation | < 1.0 | < 50% | < 5 ppm | High / Low Cost (Yield prohibitive) |
Frequently Asked Questions (FAQs)
Q: How do I analytically verify that hydrazine has been removed to ICH M7 compliant sub-ppm levels? A: Direct analysis of hydrazine is difficult due to its low molecular weight, lack of a chromophore, and poor retention on reverse-phase HPLC. The industry standard is to derivatize the sample using reagents like cinnamaldehyde, p-toluenesulfonylhydrazine, or 2,4-dinitrophenylhydrazine (2,4-DNPH)[5]. This converts trace hydrazine into a highly UV-active and easily ionizable hydrazone, allowing for LC-MS/MS quantification down to 0.5 ppm limits.
Q: Does the ICH M7 guideline specify a universal limit for hydrazine in all drugs? A: No. The Acceptable Intake (AI) is compound-specific and depends heavily on the Maximum Daily Dose (MDD) of your API and the duration of treatment. While a generic TTC of 1.5 µ g/day is often used as a baseline for lifetime exposure to mutagenic impurities[4], specific calculations based on rodent carcinogenicity potency data (TD50 values) may allow for different limits[7]. Always calculate the ppm limit relative to your specific drug's dosing regimen.
Q: Can I use standard ketones (like acetone) to scavenge hydrazine instead of benzaldehyde? A: While acetone forms a hydrazone (ketazine), the equilibrium is highly reversible, especially in the presence of trace water. Benzaldehyde derivatives are preferred because the resulting aromatic hydrazones are significantly more thermodynamically stable due to extended π -conjugation[8].
References
-
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - Food and Drug Administration (FDA). 2
-
(2-Ethylphenyl)hydrazine | 19275-55-9 - Benchchem. 1
-
ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable intakes - European Medicines Agency (EMA). 3
-
(PDF) ICH guideline M7 on mutagenic impurities in pharmaceuticals - ResearchGate. 4
-
Specific Comments Section Number Existing ICH M7 step 2 wording/recommendation - Regulations.gov. 7
-
Application of Induced Bathochromic Shift for Trace Level Quantification of Formaldehyde in Some Antiviral and Anti-Microbial Drugs with Cinnamaldehyde as 2,4-Dinitrophenyl Hydrazine Scavenger Using UV-Visible Spectroscopy - ResearchGate. 5
-
A Short Synthesis of Vellosimine and Its Derivatives - National Institutes of Health (NIH). 8
-
Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain - Queen's University Belfast. 6
Sources
- 1. (2-Ethylphenyl)hydrazine | 19275-55-9 | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. A Short Synthesis of Vellosimine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to provide you with the scientific rationale and practical steps needed to overcome solubility hurdles in your research.
Introduction: The Solubility Challenge with Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. However, their often-planar structure, potential for strong intermolecular hydrogen bonding, and high crystal lattice energy can lead to poor aqueous solubility. This limited solubility presents a significant obstacle in various stages of drug discovery and development, from synthesis and purification to formulation and in vivo studies. This guide provides a systematic approach to understanding and addressing these solubility issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work and provides actionable solutions.
Question: My pyrazole derivative is precipitating prematurely from the reaction mixture. How can I prevent this?
Answer: Premature precipitation can result in incomplete reactions and purification difficulties. Several strategies can be employed to maintain your compound in solution:
-
Solvent System Modification:
-
Co-solvents: The introduction of a co-solvent can increase the overall solvating power of your reaction medium. Common choices include ethanol, propylene glycol, and polyethylene glycol. A systematic screening of co-solvents is recommended to find the optimal system for your specific derivative.
-
Solvent Screening: If your reaction conditions allow, perform small-scale solubility tests with a variety of solvents or solvent mixtures to identify a more suitable medium that can keep all reactants and the product dissolved.
-
-
Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your compound. However, you must consider the thermal stability of your reactants and product to avoid degradation.
-
Concentration Adjustment: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating out of the solution.
Question: I'm struggling to purify my poorly soluble pyrazole derivative by recrystallization. What are my options?
Answer: Recrystallization of poorly soluble compounds is often challenging. Here are some alternative approaches:
-
Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, hot filtration can be used to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering the solution.
-
Binary Solvent System: A binary solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe turbidity. Slow cooling should then induce crystallization.
-
Alternative Purification Techniques: If recrystallization proves ineffective, consider other methods such as column chromatography. For basic pyrazole compounds that may interact with silica gel, deactivating the silica with a small amount of a suitable amine can improve separation. Using a stronger eluent system can also help maintain solubility on the column.
Question: My pyrazole-based drug candidate has very low aqueous solubility, which is hindering my preclinical in vivo studies. What formulation strategies can I explore?
Answer: For in vivo applications, enhancing aqueous solubility is critical for bioavailability. Consider these formulation strategies:
-
pH Adjustment (for Ionizable Compounds): If your pyrazole derivative has acidic or basic functional groups, adjusting the pH of the formulation can lead to the formation of a more soluble salt. Pyrazoles are generally weakly basic and can be protonated in acidic conditions to form soluble salts.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, which can create an amorphous system with higher apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Nanotechnology Approaches:
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate.
-
Dendrimer Encapsulation: Dendrimers are highly branched, three-dimensional macromolecules that can encapsulate hydrophobic drugs within their internal cavities, rendering them water-soluble.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the solubility of pyrazole-based compounds.
What are the key factors influencing the solubility of pyrazole derivatives? The solubility of pyrazole derivatives is governed by a combination of factors:
-
Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.
-
Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound. High lattice energy due to strong intermolecular forces makes dissolution more difficult.
-
Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, lead to lower solubility.
-
pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility by influencing the ionization state of the molecule.
What are some common solvents for pyrazole derivatives? 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water. The choice of solvent for a specific pyrazole derivative will depend on its overall polarity, which is determined by its substituents. Common organic solvents used in the synthesis and purification of pyrazole derivatives include:
-
Ethanol
-
Methanol
-
Acetone
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile
How can I chemically modify a pyrazole scaffold to improve its solubility? Chemical modification is a powerful strategy to enhance solubility:
-
Salt Formation: For pyrazoles with acidic or basic moieties, forming a salt is a common and effective method to increase aqueous solubility.
-
Prodrug Synthesis: A prodrug is a covalently modified version of the active drug that is designed to have improved physicochemical properties, such as solubility. The prodrug is then converted to the active drug in vivo.
-
Introduction of Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to the pyrazole scaffold can increase its hydrophilicity and aqueous solubility.
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes relevant data in a structured format.
Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Derivative
Objective: To identify a suitable co-solvent to maintain a pyrazole derivative in solution during a reaction.
Materials:
-
Your poorly soluble pyrazole derivative
-
Primary reaction solvent
-
A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)
-
Small vials
-
Stirring apparatus
Procedure:
-
In separate small vials, add a known amount of your pyrazole derivative.
-
To each vial, add the primary reaction solvent in a volume that mimics the reaction concentration.
-
Stir the mixtures at the intended reaction temperature.
-
To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid dissolves completely.
-
Record the volume of co-solvent required for each successful mixture.
-
Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
Objective: To improve the dissolution rate of a poorly soluble pyrazole-based drug by preparing a solid dispersion.
Materials:
-
Poorly soluble pyrazole drug
-
Hydrophilic carrier (e.g., PEG 4000, PEG 6000, PVP)
-
Common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Beaker
-
Magnetic stirrer
-
Evaporating dish or rotary evaporator
-
Desiccator
Procedure:
-
Accurately weigh the pyrazole drug and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the drug and the carrier in a suitable volume of a common volatile solvent in a beaker with vigorous stirring to ensure a homogenous solution.
-
Once a clear solution is obtained, evaporate the solvent. This can be done by pouring the solution into an evaporating dish and allowing it to air dry or by using a rotary evaporator at a controlled temperature (typically 40-45°C).
-
After the solvent is completely removed, a solid mass will be obtained.
-
Place the solid mass in a desiccator under vacuum for 24 hours to ensure complete removal of any residual solvent.
-
The resulting solid dispersion can then be crushed, pulverized, and sieved to obtain a uniform powder.
Data Presentation
Table 1: Overview of Solubility Enhancement Techniques
| Technique | Principle | Applicability |
| Physical Modifications | ||
| Particle Size Reduction | Increases surface area | Increases dissolution rate, not equilibrium solubility. |
| Co-crystallization | Modifies crystal lattice energy | Can significantly improve solubility and dissolution rate. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier | Can create amorphous systems with higher solubility. |
| Chemical Modifications | ||
| Salt Formation | Increases ionization | Applicable to compounds with acidic or basic groups. |
|
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles
Welcome to the Advanced NMR Technical Support Center. For researchers and drug development professionals, the pyrazole scaffold is a privileged pharmacophore. However, its dynamic nature—specifically N1–N2 prototropic exchange (annular tautomerism)—makes its Nuclear Magnetic Resonance (NMR) characterization notoriously complex[1].
This guide is designed to move beyond basic spectral interpretation. Here, we dissect the causality behind anomalous chemical shifts, missing signals, and solvent dependencies, providing you with self-validating experimental protocols to unambiguously characterize your pyrazole derivatives.
Diagnostic Workflow for Pyrazole NMR Anomalies
Diagnostic workflow for troubleshooting pyrazole NMR spectral anomalies.
Knowledge Base & Frequently Asked Questions
Q1: Why are the signals for C3 and C5 (or H3 and H5) extremely broad or completely missing in my spectrum? The Causality: This is the hallmark of annular tautomerism. In N-unsubstituted pyrazoles, the proton rapidly migrates between the N1 and N2 atoms. When the rate of this prototropic exchange is intermediate on the NMR timescale, the distinct signals for positions 3 and 5 begin to merge and coalesce, leading to severe line broadening that can make the peaks disappear into the baseline[1]. Additionally, the quadrupolar relaxation of the 14 N nucleus can further broaden adjacent proton signals[2]. The Solution: You must alter the exchange rate. See Protocol 1 below to perform Variable Temperature (VT) NMR, which acts as a self-validating system: heating will sharpen the peaks into a single averaged signal, while cooling will split them into two distinct tautomeric peaks[3].
Q2: My compound shows double the expected number of peaks. Is it a mixture of impurities? The Causality: Not necessarily. If your pyrazole contains bulky substituents (e.g., a 1-phenyl or 5-phenyl group), steric hindrance can restrict bond rotation, leading to atropisomers (rotamers) that are stable on the NMR timescale[2]. Alternatively, if the tautomeric exchange is exceptionally slow (often seen in highly non-polar solvents or at low temperatures), you will observe distinct peak sets for both the 3-substituted and 5-substituted tautomers[3]. The Solution: Run a 2D NOESY or ROESY experiment. If the two sets of signals belong to slowly interconverting tautomers, you will observe chemical exchange cross-peaks (which possess the same phase as the diagonal). If they are rotamers, NOE cross-peaks will reveal the spatial proximity of the bulky groups.
Q3: Why do the chemical shifts of my pyrazole change drastically when I switch from CDCl 3 to DMSO-d 6 ? The Causality: The tautomeric equilibrium constant ( KT ) is highly sensitive to the microenvironment. In non-polar solvents like CDCl 3 , pyrazoles self-associate to form hydrogen-bonded dimers or oligomers[3]. When you switch to a strongly hydrogen-bonding solvent like DMSO-d 6 , the solvent disrupts these dimers and stabilizes specific tautomers based on their dipole moments and hydrogen-bond donor/acceptor capabilities, drastically shifting the electron density and the resulting NMR signals[4].
Quantitative Data: Expected 13 C NMR Chemical Shifts
To assist in your assignments, the following table summarizes how tautomerism impacts the 13 C chemical shifts of the pyrazole core.
| Pyrazole Nucleus | Fast Exchange (Averaged δ, ppm) | Slow Exchange (Resolved δ, ppm) | Causality & Structural Notes |
| C3 / C5 | 133.0 – 136.0 | C3: 139.0 – 145.0C5: 125.0 – 132.0 | In slow exchange, C3 is highly deshielded due to adjacent C=N double bond character, while C5 is shielded[4]. |
| C4 | 103.0 – 108.0 | 103.0 – 108.0 | C4 is the furthest from the exchange site. It remains relatively static and serves as a reliable anchor point for 2D NMR[2]. |
(Note: Exact values depend on the electronic pushing/pulling effects of specific substituents).
Experimental Methodologies
Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution
Objective: To manipulate the kinetic energy of the system, pushing the tautomeric exchange out of the intermediate regime into either the fast (averaged) or slow (resolved) regime[2][3].
-
Sample Preparation: Dissolve 10–15 mg of your purified pyrazole derivative in 0.6 mL of a deuterated solvent with a wide liquid temperature range (e.g., Toluene-d 8 for both high/low temps, or DMF-d 7 ).
-
Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K to establish the baseline broadening of the C3/H3 and C5/H5 signals.
-
High-Temperature Coalescence (Fast Exchange):
-
Increase the probe temperature in 10 K increments up to 350 K.
-
Allow 5 minutes for thermal equilibration at each step. Re-tune and re-match the probe.
-
Validation: The broad signals should sharpen into a single, time-averaged peak, confirming intermediate exchange at room temperature.
-
-
Low-Temperature Resolution (Slow Exchange):
-
Cool the sample in 10 K increments down to 230 K.
-
Validation: The broad signals will split into two distinct sets of peaks representing the individual tautomers.
-
-
Quantification: Integrate the resolved H3 and H5 signals at the lowest temperature to calculate the exact tautomeric ratio ( KT ) in that specific solvent.
Protocol 2: Unambiguous Assignment using 2D HMBC/HSQC
Objective: To differentiate between C3 and C5 in asymmetric pyrazoles when tautomerism is locked (e.g., N-methylated derivatives) or in the slow exchange regime[2].
-
HSQC Acquisition: Run a 1 H- 13 C HSQC experiment to correlate directly attached protons and carbons. Use this to identify the C4-H4 pair (typically the most upfield aromatic signal, around 105 ppm / 6.0–6.5 ppm).
-
HMBC Setup: Set up a 1 H- 13 C HMBC experiment. Optimize the long-range coupling constant ( nJCH ) for 8 Hz, which is ideal for conjugated heteroaromatic systems.
-
Logical Deduction & Analysis:
-
Locate the H4 proton signal on the F2 axis.
-
Observe the 2-bond ( 2J ) and 3-bond ( 3J ) correlations from H4 to the quaternary C3 and C5 carbons.
-
The Decisive Step: To distinguish C3 from C5, trace the correlations from your substituents. For example, if you have a methyl group at position 3, its protons will show a strong 3-bond correlation to C4, but a critical 2-bond correlation to C3. This self-validating cross-peak network unambiguously breaks the symmetry and assigns the ring.
-
References
-
High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry.[Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Freie Universität Berlin.[Link]
Sources
Technical Support Center: Aminopyrazole Compound Stability and Degradation
Welcome to the technical support center for aminopyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and important class of heterocyclic compounds. Understanding the stability and degradation pathways of your aminopyrazole derivative is not merely an academic exercise; it is fundamental to ensuring the efficacy, safety, and shelf-life of your materials, from early-stage discovery to final product formulation.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why aminopyrazoles degrade and how you can systematically investigate these pathways. We will cover the most common degradation mechanisms, provide detailed experimental workflows for forced degradation studies, and offer troubleshooting advice for issues you may encounter in the lab.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required before initiating any stability or degradation experiment.
Q1: What are the primary degradation pathways for aminopyrazole compounds?
A1: Aminopyrazole compounds are susceptible to three main degradation pathways, the prevalence of which depends on the specific substituents on the pyrazole ring and the environmental conditions:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex reactions. A classic example is the insecticide Fipronil, which undergoes photodegradation to form a major desulfinylated photoproduct, alongside minor products resulting from pyrazole ring cleavage and other modifications.[1][2][3]
-
Hydrolysis: This pathway is particularly relevant for aminopyrazoles containing hydrolyzable functional groups, such as esters or amides. The reaction is typically catalyzed by the presence of acid or base.[4][5] For instance, a methyl ester on the pyrazole ring can be hydrolyzed to its corresponding carboxylic acid.[5]
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, often indicated by a physical color change (e.g., browning) in the solid material.[6] This can be mediated by atmospheric oxygen or oxidizing agents, leading to the formation of N-oxides or other oxidized species.[7][8]
Q2: My solid aminopyrazole compound is turning brown during storage. What is happening and how can I prevent it?
A2: A brown discoloration is a common indicator of oxidative degradation.[6] To mitigate this, it is crucial to minimize the compound's exposure to oxygen and light. We recommend the following storage protocol:
-
Store under an inert atmosphere: Backfill the storage vial with an inert gas like argon or nitrogen before sealing.
-
Protect from light: Use amber glass vials or wrap the container in aluminum foil.
-
Control temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation.
-
Use a desiccator: Keep the compound in a desiccated environment to prevent moisture from facilitating degradation.[6]
Q3: I'm observing a new spot on my TLC plate (or a new peak in my HPLC chromatogram) after storing my compound in solution. What could be the cause?
A3: The appearance of a new spot or peak is a clear sign of compound degradation or transformation.[6] In solution, several factors could be at play:
-
Solvent-Mediated Degradation: The solvent itself might be reacting with your compound, or it may contain impurities (like peroxides in older ethers) that initiate degradation.
-
Hydrolysis: If your solvent is protic (e.g., methanol, water) and your compound has a labile group like an ester, you are likely observing hydrolysis.
-
Tautomeric Interconversion: For N-unsubstituted pyrazoles, the presence of a solvent (especially a protic one) can facilitate the interconversion between different tautomers.[6][9] While not technically degradation (no bonds are permanently broken), this results in a mixture of isomers that can complicate analysis and affect biological activity.
Q4: How does pH significantly impact the stability of my aminopyrazole derivative?
A4: The pH of the environment is a critical factor, primarily because it dictates the rate of acid- and base-catalyzed hydrolysis.[4][5]
-
Under acidic conditions (low pH): Ester or amide functionalities on the aminopyrazole are susceptible to acid-catalyzed hydrolysis. The amino group itself can be protonated, which may alter the electronic properties of the ring and influence its stability.
-
Under basic conditions (high pH): Base-catalyzed hydrolysis of esters and amides is often much faster than acid-catalyzed hydrolysis. Additionally, the pyrazole ring's N-H proton can be abstracted under sufficiently basic conditions, forming an anion that may be more susceptible to oxidation or other reactions.
A systematic investigation of stability across a range of pH values is a core component of any forced degradation study.[10][11]
Section 2: Experimental Design & Troubleshooting
Guide 1: Designing and Executing Forced Degradation Studies
Forced degradation (or stress testing) is an essential process to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12] The goal is not to completely destroy the compound, but to induce a modest amount of degradation (typically 10-20%) to generate the most likely degradants that could form under long-term storage conditions.[13]
-
Preparation of Stock Solution: Prepare a stock solution of your aminopyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Setting Up Stress Conditions: In separate, appropriately labeled vials (e.g., amber vials for photostability), set up the following conditions. Run a control sample (stock solution diluted in mobile phase) in parallel, stored at a protected, refrigerated condition.
Stress Condition Reagent/Setup Typical Incubation Conditions Purpose Acid Hydrolysis 0.1 M HCl 60°C for 24 hours To identify acid-labile groups.[5][6] Base Hydrolysis 0.1 M NaOH 60°C for 24 hours To identify base-labile groups.[6][14] Oxidation 3% H₂O₂ Room Temperature for 24 hours To simulate oxidative degradation.[6] Thermal Degradation Heat solid sample & solution 105°C for 24 hours (solid); 60°C (solution) To assess intrinsic thermal stability. Photodegradation Expose solution to light ICH Q1B compliant light chamber To assess light sensitivity.[2][10] -
Time-Point Sampling: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quenching the Reaction:
-
For acid/base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of base/acid (e.g., add 0.1 M NaOH to the 0.1 M HCl sample). This is critical to stop the reaction.
-
For other samples, quenching is typically not required, but they should be cooled to room temperature.
-
-
Sample Analysis: Dilute the quenched/cooled samples to a suitable concentration (e.g., 100 µg/mL) with the HPLC mobile phase. Analyze all samples, including the control, using a validated, stability-indicating HPLC method (typically with a photodiode array detector).
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Check for the formation of new peaks.
-
Perform a mass balance analysis to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.[15]
-
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| No significant degradation observed (<5%) | The compound is highly stable under the initial conditions. The stress condition is not harsh enough. | Increase the severity of the stress: elevate the temperature (e.g., from 60°C to 80°C), increase the concentration of the stressor (e.g., from 0.1 M to 1.0 M HCl), or extend the exposure time.[10] |
| Excessive degradation observed (>50%) | The stress condition is too harsh, potentially leading to secondary degradation products not relevant to real-world stability. | Reduce the severity of the stress: lower the temperature, decrease the stressor concentration, or shorten the incubation time. The goal is controlled, partial degradation.[13] |
| Poor mass balance | The response factor of the degradant(s) is different from the parent compound. A degradant is not being detected by the analytical method (e.g., it's volatile or lacks a chromophore). A degradant is precipitating out of solution. | Use a mass-sensitive detector (e.g., CAD, ELSD) or LC-MS to investigate. Change the detection wavelength. Check samples for precipitation before analysis. Ensure the analytical method is truly stability-indicating.[15] |
| Inconsistent or irreproducible results | Inaccurate preparation of stress solutions. Fluctuation in temperature or light intensity. Incomplete quenching of the reaction. | Double-check all solution preparations. Use calibrated ovens and photostability chambers. Ensure the quenching step is rapid and complete by checking the pH of neutralized samples. |
Section 3: Key Degradation Pathways in Detail
Pathway 1: Photodegradation of Phenylpyrazoles (Fipronil)
Phenylpyrazoles, such as the insecticide Fipronil, provide a well-documented example of photodegradation.[16][17] Exposure to sunlight or UV light initiates at least two distinct pathways:
-
Desulfinylation: The primary and most-studied pathway involves the modification of the sulfinyl group at the C4 position of the pyrazole ring, leading to the formation of fipronil-desulfinyl.[1][17] This major photoproduct is itself relatively stable but accumulates to levels that do not fully account for all degraded fipronil, indicating other pathways are active.[1][2]
-
Ring Cleavage and Oxidation: A secondary pathway involves a different modification of the C4 substituent that leads to the cleavage of the pyrazole ring, forming aniline derivatives.[1] Concurrently, successive oxidation of the parent compound to its sulfone and then sulfonate derivatives can also occur.[3][16]
Pathway 2: Hydrolysis of Aminopyrazole Esters
Aminopyrazoles bearing ester functionalities are prime candidates for hydrolytic degradation. The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the ester's carbonyl carbon, leading to the formation of a carboxylic acid and an alcohol. This process is particularly important to characterize for any drug candidate intended for oral administration, as it will encounter the acidic environment of the stomach.[5]
References
-
Raveton, M., et al. (2006). Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation. Environmental Science & Technology, 40(13), 4268-74. [Link]
-
Ngim, K. K., & Crosby, D. G. (2000). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry, 48(9), 4357-4362. [Link]
-
Lajmanovich, R. C., et al. (2012). Photodegradation of Fipronil in Natural Water by High Intensity UV Light Under Laboratory Conditions. Asian Journal of Chemistry, 24(11), 5021-5024. [Link]
-
Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 93(23), 12764-12767. [Link]
-
R Discovery. (2000). Elucidation of fipronil photodegradation pathways. R Discovery. [Link]
- Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]
-
MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 187-220. [Link]
-
Arkivoc. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 243-277. [Link]
-
Elnagdi, M. H., et al. (1983). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. Heterocycles, 20(3), 519. [Link]
-
ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
ResearchGate. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anti-cancer agents. Semantic Scholar. [Link]
-
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
-
Royal Society of Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. [Link]
-
PMC. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 159-168. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8931-8939. [Link]
-
Journal of Pharmaceutical Validation Technology. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Validation Technology. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 5(12), 5174-5182. [Link]
-
ResearchGate. (2025). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Possible pathways for 5-amino-pyrazoles 1 reactions. ResearchGate. [Link]
-
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. ASEAN. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 748-755. [Link]
-
SciSpace. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering and Materials Science, 3(2), 16-27. [Link]
-
SCIRP. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. [Link]
Sources
- 1. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 15. longdom.org [longdom.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
Workup procedure for pyrazole synthesis optimization
Welcome to the Technical Support Center for Pyrazole Synthesis Optimization. As a Senior Application Scientist in heterocyclic chemistry, I frequently observe that the primary bottleneck in pyrazole-based drug development is rarely the initial condensation reaction, but rather the downstream workup. Challenges such as unreacted hydrazine toxicity, regioisomer mixtures, and persistent emulsions can severely compromise both yield and purity.
This guide abandons generic advice in favor of causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols designed specifically for researchers and process chemists.
Process Visualization: Standard Isolation Pathway
Figure 1. Optimized biphasic workup workflow for Knorr pyrazole synthesis.
Troubleshooting & FAQs
Q1: How do I efficiently remove unreacted hydrazine without losing my pyrazole product into the aqueous waste? Mechanistic Insight: Hydrazine is a strong nucleophile and base (pKa ~8.1). Pyrazoles, however, are highly amphoteric; the N-2 nitrogen acts as a basic imine-like center, while the N-1 nitrogen is non-basic[1]. The conjugate acid of a typical pyrazole has a pKa of ~2.5. Resolution: By utilizing a carefully controlled acidic wash (pH 2–3) during liquid-liquid extraction, hydrazine is quantitatively protonated to water-soluble hydrazinium chloride. Because the pH remains slightly above the pKa of the pyrazole's conjugate acid, the target product remains largely unprotonated and partitions safely into the organic phase[2].
Q2: My Knorr synthesis with an unsymmetrical 1,3-dicarbonyl yielded a 1:1 mixture of N1 and N2 regioisomers. How can I optimize the workup to isolate a single isomer? Mechanistic Insight: Regioselectivity is traditionally thought to be kinetically locked by the competing electrophilicity of the two carbonyl groups during the initial condensation. However, recent advancements utilizing Utopia Point Bayesian Optimization (UPBO) have demonstrated that selectivity actually relies on a condition-dependent equilibrium of hemiaminal intermediates prior to dehydration[3]. Resolution: Instead of standard thermal acidic dehydration, shift to a basic solvent system during the dehydrative workup. By adjusting the pH (e.g., using a basic buffer >pH 8) prior to extraction, you can selectively drive the hemiaminal equilibrium to favor the N2-methyl isomer, allowing isolation via simple crystallization[3].
Q3: I am experiencing severe emulsions during the liquid-liquid extraction (LLE) phase. What is the cause and how do I resolve it? Mechanistic Insight: Because of their amphoteric nature and potential for enolate tautomerism (e.g., in edaravone synthesis)[1], pyrazoles at near-neutral pH can form zwitterionic aggregates or hydrogen-bonded networks. These networks act as surfactants, stabilizing emulsions at the aqueous-organic interface. Resolution: Break the emulsion by altering the ionic strength. Adding saturated NaCl (brine) increases the density and ionic strength of the aqueous layer, forcing the organic product out of the interface. If polymeric byproducts from the dicarbonyl are the root cause, filtering the entire biphasic mixture through a pad of Celite before phase separation is highly effective.
Q4: Scale-up of my pyrazole workup is failing due to extreme exothermic reactions during the quench. How do process chemists handle this? Mechanistic Insight: Neutralizing strongly acidic or basic catalysts on a multi-kilogram scale generates a massive heat of neutralization, which can exceed the standard cooling capacities of process reactors (-20 °C to 120 °C limits) and degrade the product[4]. Resolution: Implement a controlled, dropwise reverse-quench. Instead of adding acid/base to the reactor, slowly pump the crude reaction mixture into a secondary vessel containing the pre-chilled quenching solution.
Quantitative Data & Benchmarks
To assist in selecting the appropriate purification strategy, the following table summarizes the expected outcomes of various workup methods based on standard industry benchmarks for model pyrazole syntheses[2].
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Direct Recrystallization | 85% | 70% | Minor colored polymeric impurities |
| Acidic Wash + LLE | 95% | 82% | Unreacted Hydrazine, Catalyst salts |
| Charcoal Treatment | 90% | 75% | Highly colored conjugated species |
| Column Chromatography | >99% | 65% | Regioisomers, Unreacted 1,3-dicarbonyls |
Table 1: Comparison of Purification Methods for Pyrazole Synthesis Workups.
Validated Experimental Protocols
Protocol A: Self-Validating Acidic Workup for Hydrazine Scavenging
Trustworthiness Note: This protocol includes an In-Process Control (IPC) to ensure hydrazine is fully partitioned before solvent evaporation, preventing toxic exposure and downstream catalytic poisoning.
-
Cooling & Dilution: Cool the crude Knorr reaction mixture to 0–5 °C using an ice bath. Dilute with ethyl acetate (10 mL per gram of theoretical yield). Causality: Cooling mitigates exothermic degradation during the subsequent acid quench.
-
Controlled Acidic Quench: Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the aqueous layer with pH paper until it stabilizes strictly between pH 2.0 and 3.0.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously, vent, and allow the layers to separate. Drain the lower aqueous layer (containing the toxic hydrazinium chloride) into an appropriate hazardous waste container.
-
Neutralization & IPC: Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous wash reads pH ~7.5.
-
Self-Validation (IPC): Inject a 1 µL sample of the organic layer into a GC-MS. Confirm the complete absence of the hydrazine peak before proceeding[2].
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole.
Protocol B: Dehydrative Workup for Regioisomer Control (UPBO Method)
Designed for unsymmetrical 1,3-dicarbonyl condensations.
-
Hemiaminal Arrest: Following the initial condensation in a basic solvent system, cool the reaction mixture to room temperature rather than applying standard thermal dehydration[3].
-
Basic Dehydration: Introduce a mild basic dehydrating buffer (e.g., pH 8.5 phosphate buffer) to selectively drive the reversible hemiaminal equilibrium toward the N2-isomer[3].
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Crystallization: Concentrate the organic layer to a minimal volume and induce crystallization by the slow addition of cold heptane. Filter the resulting needle-like crystals to achieve >95% regiomeric purity.
References
- Identifying and removing byproducts in pyrazole synthesis Source: BenchChem URL
- Source: Journal of the American Chemical Society (ACS)
- Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL
- Source: Organic Process Research & Development (ACS)
Sources
Pyrazole Functionalization Support Center: Catalyst Selection & Troubleshooting
Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I have compiled this guide to address the most complex challenges researchers face when functionalizing the pyrazole core.
Pyrazoles present a unique catalytic challenge: they possess a pyrrole-like nitrogen (N1), a highly coordinating pyridine-like nitrogen (N2), a highly nucleophilic carbon (C4), and a highly acidic carbon (C5). Navigating this electronic landscape requires precise catalyst and ligand selection to prevent catalyst poisoning and achieve strict regiocontrol [1].
Below, you will find our diagnostic FAQs, quantitative selection matrices, and self-validating experimental protocols.
Part 1: Troubleshooting & FAQs
Q1: My palladium-catalyzed arylation is yielding an inseparable mixture of C4 and C5 functionalized products. How do I achieve strict C4 regioselectivity? The Causality: The C4 position of pyrazole is the most electron-rich, naturally favoring Electrophilic Aromatic Substitution (SEAr) by electrophilic metals like Pd(II). However, the C5 proton is the most acidic due to its proximity to the electronegative N1 atom. If your reaction contains excess basic additives (e.g., carbonates, acetates) or operates at highly elevated temperatures, you inadvertently trigger a Concerted Metalation-Deprotonation (CMD) pathway at C5, leading to a mixture [1]. The Solution: To lock selectivity to C4, you must suppress the CMD pathway. Switch to a more electrophilic catalyst system, such as Pd(TFA)2, and use an acidic solvent additive (like AcOH) instead of basic conditions. This isolates the SEAr mechanism, driving >95% C4-selectivity.
Q2: I need to functionalize the C5 position, but my pyrazole substrate lacks a traditional directing group on N1. Is this possible? The Causality: Standard C5 functionalization relies on N1-directing groups (like pyridyl or pyrimidyl) to coordinate Ru(II) or Rh(III) catalysts, bringing the metal center into proximity with the C5-H bond [3]. Without a directing group, transition metals often bind strongly to the N2 lone pair, forming stable but catalytically dead complexes (catalyst poisoning). The Solution: Utilize a phosphine-free catalytic system. Recent methodologies show that using Cu(OAc)2 with simple pyridine ligands can facilitate non-directed C5-functionalization. The Cu(II) center mediates a base-assisted deprotonation of the highly acidic C5 proton, bypassing the need for a directing group and avoiding the irreversible N2-coordination seen with heavier transition metals.
Q3: During N-alkylation using copper catalysis, how can I control regioselectivity when using unsymmetric pyrazoles? The Causality: Traditionally, N-alkylation occurs at the less sterically hindered nitrogen. However, in complex drug development, you often need to functionalize the hindered position. The Solution: Employ a Cu-catalyzed hydroamination approach using bulky chiral bisphosphine ligands (e.g., DuPhos or BPE). The steric bulk of the ligand forces the formation of a specific Cu-amido intermediate. Paradoxically, the steric clash in the transition state favors a five-centered aminocupration at the more sterically hindered nitrogen, yielding >20:1 regioselectivity [2].
Part 2: Catalyst Selection Matrix
To streamline your reaction design, the following table summarizes the optimal catalytic systems and their quantitative regioselectivity outcomes based on the target functionalization site.
| Target Position | Optimal Catalyst System | Key Ligands / Additives | Temp / Solvent | Dominant Mechanism | Typical Regioselectivity |
| C4 (sp²) | Pd(OAc)₂ (5 mol%) | Ag₂CO₃, AcOH (Acidic) | 100 °C, DCE | Electrophilic Aromatic Substitution (SEAr) | >95% C4 [1] |
| C5 (sp²) | [Ru(p-cymene)Cl₂]₂ (5 mol%) | PivOH, K₂CO₃ (Basic) | 120 °C, Toluene | Concerted Metalation-Deprotonation (CMD) | >90% C5 (N1-Directed) [1] |
| N-Alkylation | Cu(MeCN)₄PF₆ (10 mol%) | (R,R)-Ph-BPE, DBU | 0 °C, CH₃CN | cis-Aminocupration | >20:1 (Hindered N) [2] |
Part 3: Mechanistic Workflow
The following diagram illustrates the logical decision tree for pyrazole functionalization.
Mechanistic decision tree for pyrazole functionalization based on regioselectivity and catalyst.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. Built-in visual and analytical checkpoints allow you to confirm the reaction's integrity in real-time.
Protocol A: Pd-Catalyzed C4-Selective Arylation
Objective: Achieve strict C4-arylation by exploiting the SEAr pathway while suppressing C5-CMD.
-
Preparation: In an oven-dried Schlenk tube under argon, add 1-methylpyrazole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), and Ag₂CO₃ (0.5 mmol, 138 mg).
-
Solvent Addition: Inject 3 mL of 1,2-dichloroethane (DCE) followed by 0.5 mL of glacial acetic acid (AcOH).
-
Causality Check: The AcOH is critical. It lowers the pH, entirely shutting down the base-dependent CMD pathway that would otherwise lead to C5-arylation [1].
-
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Validation Check 1 (Visual): Within 30 minutes, the pale yellow suspension should transition to a dark, homogeneous solution with a silver mirror/precipitate forming on the glass (AgI byproduct). This confirms active halogen abstraction and Pd turnover.
-
-
Monitoring: Spot the mixture on a silica TLC plate (Hexanes:EtOAc 3:1).
-
Validation Check 2 (Analytical): The disappearance of the UV-active iodobenzene spot (R_f ~0.8) and the appearance of a strongly UV-active product spot (R_f ~0.4) confirms completion.
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove AgI and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Cu-Catalyzed Enantioselective N-Alkylation (Hydroamination)
Objective: Achieve N-alkylation at the sterically hindered nitrogen of an unsymmetric pyrazole.
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve Cu(MeCN)₄PF₆ (10 mol%) and (R,R)-Ph-BPE ligand (11 mol%) in anhydrous CH₃CN (2.0 mL). Stir at room temperature for 30 minutes.
-
Validation Check 1 (Visual): The solution will turn a distinct bright orange/red, indicating the successful formation of the active Cu-phosphine complex [2].
-
-
Substrate Addition: Cool the solution to 0 °C. Add the unsymmetric pyrazole substrate (1.0 mmol) followed by DBU (20 mol%).
-
Coupling: Slowly add the cyclopropene substrate (1.2 mmol) dropwise over 5 minutes. Stir at 0 °C for 72 hours.
-
Causality Check: The low temperature is required to maintain the stability of the transient Cu-amido intermediate and ensure high enantiomeric excess (ee >95%).
-
-
Quenching & Workup: Remove the flask from the glovebox, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 x 10 mL).
-
Validation Check 2 (Analytical): ¹H NMR of the crude mixture should show a distinct doublet of doublets in the 3.0–4.0 ppm range, corresponding to the newly formed chiral N-CH(cyclopropyl) proton. The absence of N1-alkylation isomers confirms the >20:1 regioselectivity driven by the bulky ligand.
-
References
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.[Link]
-
Li, J., et al. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 145(26), 14221–14229.[Link]
-
Zhu, C., et al. (2021). Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research, 54(24), 4485–4499.[Link]
Structure-Activity Relationship (SAR) of Aminopyrazoles: A Comparative Guide to Kinase Inhibitor Scaffolds
Executive Summary
Aminopyrazoles have emerged as a highly privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Their unique hydrogen-bond donor and acceptor profiles make them ideal for interacting with the highly conserved hinge region of kinase active sites. This guide objectively compares the structure-activity relationship (SAR) profiles of 3-amino, 4-amino, and 5-aminopyrazole regioisomers. By analyzing their performance across different kinase targets—such as JNK3, LRRK2, and CDPK1—we provide drug development professionals with actionable insights into scaffold selection, target selectivity, and pharmacokinetic (PK) optimization.
Mechanistic Grounding: The Aminopyrazole Pharmacophore
The therapeutic utility of aminopyrazoles stems from their ability to act as superior bioisosteres for anilines. While anilines are notorious for generating reactive metabolites (toxicophores) that cause idiosyncratic toxicities and cytochrome P450 (CYP) induction, aminopyrazoles mitigate these liabilities while maintaining or enhancing target binding. The pyrazole nitrogen atoms and the exocyclic amine form a robust hydrogen-bonding network with the backbone carbonyls and amides of the kinase hinge region, displacing ATP and blocking downstream phosphorylation.
Caption: Mechanism of aminopyrazole-mediated ATP-competitive kinase inhibition.
Comparative SAR Analysis by Regioisomer
3-Aminopyrazoles: Driving Isoform Selectivity via Planarity (Target: JNK3)
In the pursuit of neuroprotective agents, inhibiting c-Jun N-terminal kinase 3 (JNK3) without hitting the closely related p38 MAPK is notoriously difficult due to high sequence homology in their ATP-binding sites.
-
SAR Insight: Researchers discovered that 3-aminopyrazole ureas (e.g., SR-3576) achieve profound selectivity. The causality lies in the [1]. This planarity allows the scaffold to perfectly occupy the smaller active site of JNK3. In contrast, it creates steric clashes within the slightly larger active site of p38.
-
Performance: Yields an IC
50of 7 nM for JNK3 with >2800-fold selectivity over p38.
4-Aminopyrazoles: Optimizing Brain Penetrance & Safety (Target: LRRK2)
Leucine-Rich Repeat Kinase 2 (LRRK2) is a primary genetic target for Parkinson's disease. Early inhibitors utilized anilino-aminopyrimidines, which suffered from poor solubility and CYP1A2 liabilities.
-
SAR Insight: Replacing the aniline with a 4-aminopyrazole [2]. During regioisomer screening, 3- and 5-amino-linked pyrazoles demonstrated good JAK2/LRRK2 selectivity but lacked potency. The 4-linked aminopyrazole (e.g., Compound 18 / GNE-7915) directed the C5-methyl group toward the selectivity pocket and the N1-methyl toward the solvent, drastically improving both biochemical potency and unbound brain-to-plasma ratios.
-
Performance: Achieved high oral bioavailability (>90%) and significant reduction in brain pLRRK2 levels in vivo.
5-Aminopyrazoles: Enhancing PK in Anti-Infectives (Target: CDPK1)
Calcium-dependent protein kinase 1 (CDPK1) is essential for the survival of Toxoplasma gondii.
-
SAR Insight: A 5-aminopyrazole-4-carboxamide scaffold was utilized to target the unique glycine "gatekeeper" residue of TgCDPK1. While the initial lead (Compound 1) was potent, it suffered from rapid oral clearance. [3] yielded Compound 35, which extended the half-life from 88 minutes to 559 minutes while maintaining low protein binding.
-
Performance: EC
50of 89 nM in parasite cellular assays, successfully eliminating T. gondii from peritoneal fluid in mouse models at 20 mg/kg.
Quantitative Data Summary
The following table objectively compares the performance of the highlighted aminopyrazole regioisomers against their respective targets.
| Compound / Scaffold | Regioisomer | Primary Target | Biochemical IC | Cellular EC | Key Advantage / Selectivity Profile |
| SR-3576 | 3-Aminopyrazole | JNK3 | 7.0 nM | ~1.0 µM | >2800-fold selectivity over p38; exploits active site size differences. |
| Compound 18 | 4-Aminopyrazole | LRRK2 | 9.0 nM | 28.0 nM | Brain-penetrant; bypasses CYP1A2 induction caused by aniline precursors. |
| Compound 35 | 5-Aminopyrazole | TgCDPK1 | < 5.0 nM | 89.0 nM | Extended T |
Experimental Protocols: Self-Validating Evaluation Systems
To ensure trustworthiness and reproducibility, the evaluation of aminopyrazole kinase inhibitors must follow a two-tiered self-validating protocol: a biochemical assay to confirm direct target engagement, followed by a cell-based assay to verify membrane permeability and physiological efficacy.
Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol determines the biochemical IC50 by measuring the displacement of ATP.
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). -
Compound Dilution: Serially dilute the aminopyrazole compound in 100% DMSO (11-point curve, 1:3 dilutions), then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.
-
Enzyme Incubation: Add recombinant target kinase (e.g., LRRK2 or JNK3) to a 384-well plate. Add the diluted compound and incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add ATP (at the predetermined K
mfor the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes. -
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Data Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Normalize data against positive (Staurosporine) and negative (DMSO vehicle) controls. Calculate IC
50using a 4-parameter logistic regression.
Protocol 2: Cell-Based Autophosphorylation Assay (Target Engagement)
This protocol validates that the compound permeates the cell membrane and inhibits the kinase in a complex physiological environment.
-
Cell Seeding: Seed target cells (e.g., HEK293T cells transfected with mutant G2019S LRRK2) in 96-well plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO
2. -
Compound Treatment: Treat cells with the aminopyrazole inhibitor (dose-response curve) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Transfer lysates to a pre-coated ELISA plate specific for the autophosphorylation site (e.g., pLRRK2 Ser1292).
-
Validation: Compare the ratio of phosphorylated protein to total protein. A concordant drop in cellular EC
50relative to the biochemical IC50confirms successful target engagement without off-target cytotoxicity.
Caption: Typical SAR optimization workflow for aminopyrazole-based kinase inhibitors.
References
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.[Link]
-
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters.[Link]
-
SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters.[Link]
Validating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
The pyrazole ring is a privileged scaffold in medicinal chemistry, widely utilized in the design of targeted protein kinase inhibitors[1]. Due to its unique bioisosteric properties, the pyrazole moiety acts as an exceptional adenine mimetic, forming critical hydrogen bonds within the ATP-binding hinge region of kinases[1].
This guide provides an in-depth, objective comparison of a benchmark pyrazole-based inhibitor, Ruxolitinib (a selective JAK1/2 inhibitor), against a prominent pyrrolopyrimidine alternative, Tofacitinib (a JAK1/3 inhibitor). Furthermore, it details the self-validating experimental workflows required to rigorously prove the mechanism of action (MoA) of pyrazole compounds from biophysical kinetics to intracellular target engagement.
Mechanism of Action & Structural Rationale
Pyrazole-based inhibitors like Ruxolitinib function as Type I, ATP-competitive inhibitors. They bind to the active (DFG-in) conformation of the Janus kinase (JAK) domain[1]. The unsubstituted nitrogen of the pyrazole acts as a hydrogen bond donor, while the adjacent nitrogen acts as an acceptor, perfectly mimicking the interactions of the adenine ring of ATP. By occupying this pocket, the pyrazole compound prevents ATP binding, thereby halting the auto-phosphorylation of JAK and the subsequent downstream phosphorylation of STAT proteins[2].
Fig 1: JAK-STAT signaling pathway and ATP-competitive inhibition by pyrazole compounds.
Comparative Performance: Pyrazole vs. Pyrrolopyrimidine
While both pyrazole and pyrrolopyrimidine scaffolds yield highly potent kinase inhibitors, their structural differences dictate distinct kinome selectivity profiles. Ruxolitinib (pyrazole) is highly selective for JAK1 and JAK2, making it the standard of care for myeloproliferative neoplasms like myelofibrosis[3]. In contrast, Tofacitinib (pyrrolopyrimidine) exhibits potent inhibition of JAK3 and JAK1, driving its utility in autoimmune conditions such as rheumatoid arthritis[3].
Table 1: Comparative Kinase Selectivity Profile
| Compound | Primary Scaffold | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Primary Indication |
| Ruxolitinib | Pyrazole | 3.3 | 2.8 | 323 | Myelofibrosis |
| Tofacitinib | Pyrrolopyrimidine | 112 | 20 | 1.0 | Rheumatoid Arthritis |
Data derived from established enzymatic kinase assays[3].
Experimental Validation of MoA
To rigorously validate the MoA of a pyrazole compound, researchers must move beyond standard IC₅₀ values. Biochemical IC₅₀ assays are highly sensitive to assay conditions and intracellular ATP concentrations, often leading to misleading in vivo efficacy predictions. Instead, a robust validation strategy requires two self-validating pillars: Surface Plasmon Resonance (SPR) for absolute binding kinetics, and the Cellular Thermal Shift Assay (CETSA) for physiological target engagement.
Phase 1: Biophysical Characterization via Surface Plasmon Resonance (SPR)
The Causality of the Choice: SPR provides real-time, label-free quantification of binding kinetics ( kon and koff )[4]. For ATP-competitive pyrazoles, the dissociation rate ( koff ) dictates the drug's residence time ( τ=1/koff ) on the kinase. A longer residence time often correlates with prolonged target suppression in vivo, providing a competitive edge over compounds with similar affinities ( KD ) but rapid dissociation rates.
Self-Validating Protocol: To ensure data integrity, this protocol utilizes a double-referencing system to mathematically eliminate bulk refractive index shifts and non-specific binding[4].
-
Target Immobilization: Covalently couple recombinant His-tagged JAK2 to a nitrilotriacetic acid (NTA) or carboxyl sensor chip via standard amine coupling.
-
Reference Channel Preparation: Maintain an adjacent flow cell with no protein (mock-immobilized) to serve as the primary reference channel.
-
Analyte Injection (Multi-Cycle Kinetics): Inject the pyrazole compound in a 2-fold dilution series (e.g., 0.5 nM to 32 nM) over both flow cells at a high flow rate (30-50 µL/min) to minimize mass transport limitations.
-
Double Referencing: Subtract the signal of the reference channel from the active channel. Subsequently, subtract the signal of a "buffer-only" injection (zero concentration) to correct for baseline drift.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon , koff , and KD .
Fig 2: Surface Plasmon Resonance (SPR) multi-cycle kinetic workflow for binding analysis.
Phase 2: Intracellular Target Engagement via CETSA
The Causality of the Choice: Proving that a pyrazole compound binds a purified kinase in an SPR buffer does not guarantee it can penetrate the cell membrane and engage the target in a complex physiological milieu. While Western blots measuring downstream pSTAT levels indicate functional inhibition, they cannot distinguish between direct JAK inhibition and off-target upstream effects. CETSA bridges this gap by directly quantifying the physical binding of the drug to the target protein inside intact cells via ligand-induced thermal stabilization[5],[6].
Self-Validating Protocol: The CETSA system acts as a self-validating loop by coupling a thermal melt curve with an Isothermal Dose-Response (ITDR). The ITDR confirms that stabilization is strictly concentration-dependent, ruling out non-specific thermal artifacts[5].
-
Cell Treatment: Incubate live target cells (e.g., HEL cells for JAK2) with the pyrazole inhibitor (e.g., 1 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
Thermal Aliquoting (Melt Curve): Divide the intact cells into equal aliquots and heat each to a gradient of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by rapid cooling to 4°C.
-
Lysis and Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
Target Quantification: Analyze the soluble fraction via quantitative Western blot or targeted mass spectrometry[6]. Plot the normalized soluble JAK2 against temperature to determine the aggregation temperature ( Tagg ). A positive shift in Tagg ( ΔTagg>2∘C ) confirms target engagement.
-
Validation via ITDR: Select a temperature where the vehicle control is mostly denatured but the treated sample remains soluble (e.g., Tagg+2∘C ). Treat cells with a serial dilution of the pyrazole compound and heat to this single temperature. A sigmoidal dose-response curve confirms specific, concentration-dependent target engagement.
Conclusion
The pyrazole scaffold remains a cornerstone in the development of highly potent, ATP-competitive kinase inhibitors. When comparing compounds like Ruxolitinib to pyrrolopyrimidine alternatives like Tofacitinib, structural nuances drive profound differences in kinome selectivity and clinical utility. To conclusively validate the MoA of a novel pyrazole compound, researchers must employ a dual-pronged approach: SPR to establish the thermodynamic and kinetic parameters of the interaction, and CETSA to prove direct physical target engagement within the living cell.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI (International Journal of Molecular Sciences).[Link]
-
The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. NIH / PMC.[Link]
-
Application of the Nicoya OpenSPR to Studies of Biomolecular Binding: A Review of the Literature from 2016 to 2022. MDPI (Sensors).[Link]
-
Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
A Comparative Guide to the Mass Spectrometry Analysis of 3-ethyl-1-methyl-1H-pyrazol-4-amine
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 3-ethyl-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole amine of increasing interest in pharmaceutical and chemical research. We will explore the rationale behind methodological choices, from ionization techniques to fragmentation analysis, and benchmark performance against alternative analytical approaches. All protocols and claims are grounded in established scientific principles to ensure reliability and reproducibility.
Introduction to the Analyte and Analytical Challenges
3-ethyl-1-methyl-1H-pyrazol-4-amine (Molecular Formula: C₆H₁₁N₃, Monoisotopic Mass: 125.0953 Da) is a heterocyclic aromatic amine.[1] The structural combination of a substituted pyrazole ring and a primary amine functional group dictates its physicochemical properties, influencing how it behaves during analytical characterization. Accurate and sensitive quantification of this and related molecules is critical in drug metabolism studies, synthetic chemistry quality control, and safety assessments.
The primary analytical challenge lies in achieving high selectivity and sensitivity, especially in complex matrices like biological fluids or reaction mixtures. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the necessary specificity and low detection limits to meet these demands.
Core Principles of Mass Spectrometry for Pyrazole Amine Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a molecule like 3-ethyl-1-methyl-1H-pyrazol-4-amine, the process involves three key stages: ionization, mass analysis, and detection.
Ionization: Selecting the Optimal Source
The choice of ionization method is paramount as it governs the efficiency of ion generation and the extent of molecular fragmentation.[2] For polar, non-volatile molecules like our target analyte, "soft" ionization techniques are preferred to keep the parent molecule intact.
-
Electrospray Ionization (ESI): ESI is the premier choice for this application. It is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[3] Given the basic nature of the amine group, 3-ethyl-1-methyl-1H-pyrazol-4-amine is readily protonated in an acidic mobile phase. Therefore, ESI in positive ion mode is the most effective approach, generating a strong signal for the protonated molecule, [M+H]⁺, at an expected m/z of 126.1026.[1] Studies comparing ionization techniques for aromatic amines have demonstrated that ESI is often superior in terms of sensitivity and reproducibility compared to other methods like Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar molecules. It uses a corona discharge to ionize the analyte in the gas phase.[5] For our target, ESI would likely provide a more robust and sensitive response.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
To enhance selectivity and confirm the identity of the analyte, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated parent ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, and these fragments are then detected. This process, known as a Selected Reaction Monitoring (SRM) transition, provides two levels of mass filtering, drastically reducing chemical noise and improving quantification accuracy.
Predicted Fragmentation Pathway
The fragmentation of substituted pyrazoles in mass spectrometry is well-documented.[6] Key fragmentation processes include the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[6][7] Based on the structure of 3-ethyl-1-methyl-1H-pyrazol-4-amine, we can predict a logical fragmentation pathway for the [M+H]⁺ ion.
The primary fragmentation events would likely involve the loss of neutral molecules from the pyrazole ring and cleavage of the ethyl substituent. A plausible pathway is visualized below.
Caption: Predicted MS/MS fragmentation of 3-ethyl-1-methyl-1H-pyrazol-4-amine.
Performance Comparison: LC-MS/MS vs. Alternative Methods
While LC-MS/MS is the gold standard for this analysis, it is valuable to compare its performance against other common analytical techniques.
| Feature | LC-MS/MS (ESI+) | GC-MS (with Derivatization) | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation of volatile compounds by chromatography, detection by mass. | Separation by chromatography, detection by UV absorbance. |
| Selectivity | Very High (SRM transitions are highly specific). | High (mass spectra provide structural info). | Moderate to Low (risk of co-elution and interference). |
| Sensitivity (Typical LOQ) | Low pg/mL to sub-ng/mL. | High pg/mL to ng/mL. | High ng/mL to µg/mL. |
| Structural Information | Yes (fragmentation patterns confirm identity). | Yes (EI fragmentation library matching). | No (retention time only). |
| Sample Preparation | Simple "dilute-and-shoot" often possible. | Requires derivatization to increase volatility and thermal stability.[8] | Simple filtration and dilution. |
| Throughput | High (run times of <5 minutes are common). | Moderate (longer run times and derivatization step). | High (fast run times possible). |
| Cost | High initial investment. | Moderate initial investment. | Low initial investment. |
As the table illustrates, LC-MS/MS provides an unparalleled combination of sensitivity and selectivity, making it the most reliable method for trace-level quantification in complex samples. While HPLC-UV is more accessible, it lacks the specificity and sensitivity required for many applications.[9][10] GC-MS is a powerful tool but is hampered by the need for a separate derivatization step for polar amines like our analyte.[8][11]
Experimental Protocols
The following protocols are provided as a robust starting point for developing a validated LC-MS/MS method.
Workflow Overview
Caption: Standard workflow for quantitative LC-MS/MS analysis.
Detailed LC-MS/MS Method
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of 3-ethyl-1-methyl-1H-pyrazol-4-amine in methanol.
- Perform serial dilutions in a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 pg/mL to 1000 ng/mL.
- For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample. Vortex and centrifuge.
- Transfer the supernatant to a new vial for injection.
2. Liquid Chromatography Parameters:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0.0 min: 5% B
- 0.5 min: 5% B
- 2.5 min: 95% B
- 3.5 min: 95% B
- 3.6 min: 5% B
- 5.0 min: 5% B
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
- Ionization Mode: ESI Positive.
- SRM Transitions (Hypothetical):
- Quantifier: 126.1 -> 98.1
- Qualifier: 126.1 -> 71.1
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
Conclusion
For the sensitive and selective analysis of 3-ethyl-1-methyl-1H-pyrazol-4-amine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is demonstrably the superior analytical technique. Its ability to provide structural confirmation and achieve low limits of quantification in complex matrices is unmatched by alternatives like HPLC-UV or GC-MS. The use of Electrospray Ionization (ESI) in positive mode is ideally suited to the chemical nature of this aromatic amine, ensuring robust and reliable ion generation. The methodologies and comparative data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to establish high-fidelity analytical methods for this and structurally related compounds.
References
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
PubMed. (2012, August 15). Aliphatic and aromatic amines in atmospheric aerosol particles: comparison of three ionization techniques in liquid chromatography-mass spectrometry and method development. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF. Available at: [Link]
- Unknown Source. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
-
Royal Society of Chemistry. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
ACS Publications. (2018, December 7). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective - ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride. Available at: [Link]
-
PubChem. (n.d.). (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine. Available at: [Link]
-
PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]
Sources
- 1. PubChemLite - 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Ionization Methods in Mass Spectrometry: Types & Applications [lifesciences.danaher.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Aliphatic and aromatic amines in atmospheric aerosol particles: comparison of three ionization techniques in liquid chromatography-mass spectrometry and method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. as.uky.edu [as.uky.edu]
- 6. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Cytotoxicity Analysis of Novel 3-ethyl-1-methyl-1H-pyrazol-4-amine Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] The therapeutic potential of pyrazole-based compounds is largely influenced by the nature and position of substituents on the pyrazole ring, which can significantly modulate their cytotoxic efficacy and selectivity against cancer cells.[1][4] This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel 3-ethyl-1-methyl-1H-pyrazol-4-amine derivatives, a specific subclass with potential for further development. While direct comparative studies on this exact chemical series are not yet prevalent in published literature, this document outlines the established methodologies and rationale required to conduct such an investigation, ensuring scientific rigor and reproducibility.
The core objective of this guide is to equip researchers with the necessary protocols and theoretical understanding to systematically assess and compare the cytotoxic profiles of newly synthesized pyrazole derivatives. We will delve into the practical aspects of experimental design, from cell line selection to the execution of the widely accepted MTT assay for cell viability, and conclude with data interpretation and exploration of potential mechanisms of action.
Part 1: Designing a Robust Comparative Cytotoxicity Study
A well-designed study is paramount for generating reliable and comparable data. The following sections detail the critical considerations for setting up a robust in vitro cytotoxicity assessment.
Selection of Human Cancer Cell Lines
The choice of cell lines is a critical first step and should be guided by the therapeutic target of the novel compounds. A panel of cell lines from different cancer types is recommended to assess the spectrum of activity and potential selectivity. For a broad-based initial screening of pyrazole derivatives, the following cell lines are commonly used and represent diverse cancer histologies:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, frequently used in anticancer drug screening.[5][6]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, known for its resilience and use in evaluating novel chemotherapeutics.[1][7]
-
HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, making it useful for combined cytotoxicity and metabolism studies.[2][8]
-
HCT116 (Colorectal Carcinoma): A colon cancer cell line that is well-characterized for studies on apoptosis and cell cycle.[1]
To assess selectivity, it is also crucial to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or a non-tumorigenic epithelial cell line, to determine the therapeutic index of the compounds.
Preparation of Test Compounds
The derivatives of 3-ethyl-1-methyl-1H-pyrazol-4-amine should be synthesized and purified to the highest possible degree to avoid confounding results from impurities.
-
Solubilization: The compounds should be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤ 0.5%.
-
Serial Dilutions: From the stock solution, a series of dilutions should be prepared in the cell culture medium to achieve the desired final concentrations for treating the cells. A typical concentration range for initial screening could be from 0.1 µM to 100 µM.
The MTT Assay: A Gold Standard for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.
Part 2: Detailed Experimental Protocol for MTT Assay
This protocol provides a step-by-step guide for performing the MTT assay to compare the cytotoxicity of your pyrazole derivatives.
Materials and Reagents
-
Selected human cancer cell lines and one non-cancerous cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
3-ethyl-1-methyl-1H-pyrazol-4-amine derivatives (and a positive control, e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay protocol.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cell lines to about 80% confluency.
-
Harvest the cells using trypsin-EDTA, and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete medium to a final concentration of 5 x 104 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, observe the cells under a microscope to ensure they are well-attached and healthy.
-
Prepare serial dilutions of the pyrazole derivatives and the positive control (e.g., Doxorubicin) in a fresh culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control, with the same final DMSO concentration) and wells with medium only (blank).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Part 3: Data Analysis and Presentation
Calculating Cell Viability and IC50
The absorbance readings are used to calculate the percentage of cell viability for each concentration of the test compound.
Percentage of Cell Viability (%) = [(Abstreated - Absblank) / (Abscontrol - Absblank)] x 100
Where:
-
Abstreated is the absorbance of the wells treated with the pyrazole derivative.
-
Abscontrol is the absorbance of the untreated (vehicle control) wells.
-
Absblank is the absorbance of the wells with medium only.
The IC50 (half-maximal inhibitory concentration) value is the concentration of the compound that inhibits 50% of cell growth. This is a standard measure of a compound's cytotoxicity. The IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism or R.
Comparative Data Table
The results should be summarized in a clear and concise table to facilitate comparison between the different derivatives.
| Compound | Substitution Pattern (R-group) | IC50 (µM) ± SD |
| MCF-7 | ||
| Derivative 1 | e.g., -H | Value |
| Derivative 2 | e.g., -Cl | Value |
| Derivative 3 | e.g., -OCH3 | Value |
| Doxorubicin | (Positive Control) | Value |
SD: Standard Deviation from at least three independent experiments.
Part 4: Exploring Potential Mechanisms of Action
Numerous studies have shown that pyrazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key cellular targets.[1][4] Identifying the potential mechanism of action of your novel derivatives is a crucial next step after confirming their cytotoxicity. Based on existing literature for similar compounds, some potential pathways to investigate include:
-
EGFR (Epidermal Growth Factor Receptor) Inhibition: Many pyrazole derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase that is often overexpressed in cancer cells and plays a key role in cell proliferation and survival.[1][5]
-
CDK (Cyclin-Dependent Kinase) Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Some pyrazole compounds have been identified as potent CDK inhibitors.[1][13]
-
Induction of Apoptosis: Cytotoxic compounds often trigger programmed cell death, or apoptosis. This can be investigated using assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.[14]
The following diagram illustrates a simplified overview of how a pyrazole derivative might interfere with a cancer cell signaling pathway.
Caption: Potential mechanisms of anticancer action for pyrazole derivatives.
Conclusion
This guide provides a foundational framework for the systematic and comparative evaluation of the cytotoxicity of novel 3-ethyl-1-methyl-1H-pyrazol-4-amine derivatives. By following these standardized protocols and considering the potential mechanisms of action, researchers can generate high-quality, reproducible data that will be crucial for the further development of these promising compounds as potential anticancer agents. The structure-activity relationships derived from such studies will undoubtedly pave the way for the rational design of more potent and selective pyrazole-based therapeutics.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. MDPI. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PubMed. [Link]
-
CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
The mechanism of action of the anticancer activity pathway. ResearchGate. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]
-
Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of anti-HIV activities of 3-benzoylbenzofuran and pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]
-
Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. rjptonline.org [rjptonline.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. srrjournals.com [srrjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 14. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold in Drug Discovery: A Comparative Guide to In Vivo Efficacy and Experimental Workflows
Introduction
The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique hydrogen-bonding capabilities, metabolic stability, and structural rigidity make it an ideal core for designing highly selective inhibitors. From the foundational success of the JAK1/2 inhibitor Ruxolitinib and the COX-2 inhibitor Celecoxib[1], to next-generation hybrid molecules, pyrazole derivatives consistently demonstrate robust in vivo translation.
As a Senior Application Scientist, I have designed this guide to provide an objective comparison of novel pyrazole-based compounds against standard-of-care alternatives. By synthesizing recent in vivo efficacy data and detailing the self-validating experimental workflows required to evaluate them, this document serves as a comprehensive resource for drug development professionals.
Section 1: Comparative In Vivo Efficacy Profiles
Pyrazole derivatives are engineered to target distinct molecular pathways, most notably kinase cascades, angiogenesis, and mutant protein reactivation. To contextualize their performance, we must compare novel pyrazole compounds against established clinical benchmarks.
JAK/STAT Pathway Inhibition: Ruxolitinib vs. Novel Hybrids
Ruxolitinib serves as the clinical benchmark for pyrazole efficacy, effectively preventing splenomegaly in myeloproliferative neoplasm (MPN) models by competitively binding the ATP-binding site of JAK1/2[1]. Building on this mechanistic foundation, recent structural optimization of natural products has yielded compounds like X19 , a novel matrine-pyrazole derivative. In Huh-7 hepatocellular carcinoma (HCC) xenografts, X19 achieved a Tumor Growth Inhibition (TGI) of 55.35%. This performance effectively matches the efficacy of the first-line multikinase inhibitor Sorafenib (56.32% TGI), proving that pyrazole hybridization can elevate the potency of natural products to clinical standards[2].
Mutant p53 Reactivation
Vicinal Diaryl Pyrazoles in Oncology
Inspired by anti-inflammatory drugs, vicinal diaryl pyrazoles (e.g., Compound 85 ) have been repurposed for oncology. In Mahlavu HCC xenografts, oral administration of Compound 85 resulted in a 40% reduction in tumor volume, demonstrating sustained antitumor efficiency comparable to isoxazole analogs[4]. Similarly, the novel pyrazole derivative KI-10F demonstrated potent anti-angiogenic and apoptotic effects in a colon cancer xenograft model, producing stronger antitumor activity than the conventional chemotherapeutic 5-FU[5].
Quantitative Data Summary
Table 1: Comparative In Vivo Efficacy of Pyrazole-Based Compounds
| Compound | Primary Target / Mechanism | Disease Model | In Vivo Efficacy / TGI | Comparison / Alternative |
| Ruxolitinib | JAK1/2 Kinase | MPN Mouse Model | Prevented splenomegaly | Standard of care benchmark[1] |
| X19 | JAK/STAT Pathway | Huh-7 (HCC) Xenograft | 55.35% TGI | Comparable to Sorafenib (56.32%)[2] |
| H3 | p53-Y220C Reactivation | NUGC-3 Xenograft | Induced apoptosis, reduced growth | Superior to vehicle; highly selective[3] |
| Compound 85 | Apoptosis Induction | Mahlavu (HCC) Xenograft | 40% reduction in tumor volume | Compared to diaryl isoxazoles[4] |
| KI-10F | Angiogenesis / Apoptosis | Colon Cancer Xenograft | Stronger antitumor activity | Superior to 5-FU[5] |
Section 2: Mechanistic Pathway Visualization
The therapeutic efficacy of pyrazole-based kinase inhibitors (like Ruxolitinib and X19) is primarily driven by their ability to intercept the JAK/STAT signaling cascade. By competitively binding the ATP pocket of the kinase, the pyrazole core prevents the downstream phosphorylation of STAT proteins, thereby halting the transcription of proliferation and survival genes[1][2].
Fig 1. Mechanism of action for pyrazole-based JAK inhibitors intercepting the JAK/STAT cascade.
Section 3: Self-Validating Experimental Protocol
To generate trustworthy in vivo data, experimental protocols must not be mere checklists; they must be designed as self-validating systems. The following methodology outlines the gold-standard workflow for evaluating a pyrazole-based compound in an immunocompromised mouse xenograft model[1][2]. Causality and quality control checkpoints are embedded within each step to ensure scientific integrity.
Step 1: Cell Preparation and Inoculation
-
Procedure: Harvest target cancer cells (e.g., Huh-7) in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1×107 cells/mL. Inject 100 µL subcutaneously into the right flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude)[2].
-
Causality & Validation: Using cells strictly in the log phase ensures high viability. The inclusion of Matrigel provides a localized extracellular matrix that enhances initial cell survival and angiogenesis, drastically reducing inter-mouse variability in tumor take rates.
Step 2: Randomization and Baseline Establishment
-
Procedure: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically 7-10 days post-inoculation), randomize the mice into treatment and vehicle control groups (n=8-10 per group)[2].
-
Causality & Validation: Initiating treatment only after tumors reach ~100 mm³ ensures that the tumor is fully established, vascularized, and in an exponential growth phase. Randomization at this specific volume prevents bias and ensures that the baseline tumor burden is statistically equivalent across all cohorts, validating the starting point of the assay.
Step 3: Drug Administration
-
Procedure: Administer the pyrazole compound (e.g., X19 via intraperitoneal injection or Compound 85 via oral gavage)[2][4] alongside a vehicle control. Critically, include a standard-of-care positive control arm (e.g., Sorafenib or 5-FU)[2][5].
-
Causality & Validation: The positive control arm acts as the system's internal calibrator. If the standard-of-care fails to inhibit tumor growth, the entire experiment is invalid due to biological or technical failure. Furthermore, the vehicle must perfectly match the formulation of the test compound to rule out solvent-induced efficacy or toxicity.
Step 4: Longitudinal Monitoring and Endpoint Analysis
-
Procedure: Measure tumor dimensions (Length×Width2)/2 and total body weight 2-3 times per week. At the humane endpoint, euthanize the mice, excise, and weigh the tumors. Perform immunohistochemistry (IHC) for proliferation (PCNA/Ki-67) and apoptosis (cleaved caspase-3) markers[5].
-
Causality & Validation: Body weight tracking serves as a real-time proxy for systemic toxicity; a >20% drop mandates immediate euthanasia and flags the compound as toxic. IHC analysis validates the macroscopic tumor volume data by proving the mechanism of action at the tissue level—confirming that tumor shrinkage is genuinely due to pyrazole-induced apoptosis, rather than necrosis from poor vascularization[5].
Fig 2. Self-validating in vivo xenograft workflow for evaluating pyrazole-based therapeutics.
Conclusion
The pyrazole scaffold remains a cornerstone of rational drug design. By rigorously comparing novel derivatives like X19, H3, and KI-10F against established clinical agents using highly controlled, self-validating in vivo models, researchers can confidently translate these molecules from bench to bedside. The integration of stringent positive controls and mechanistic tissue validation ensures that observed efficacies are both robust and reproducible.
References
- Benchchem. "In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide."
- PMC - NIH.
- Frontiers.
- ACS Omega. "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity."
- Spandidos Publications. "Anticancer effects of KI-10F: A novel compound affecting apoptosis, angiogenesis and cell growth in colon cancer."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of X19: a matrine pyrazole derivatives therapeutic candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring challenge: balancing the high potency of privileged scaffolds with the critical need for target selectivity. The 3-amino-1H-pyrazole scaffold is a prime example of this paradox. While it serves as an exceptional ATP mimetic, its structural geometry often leads to notorious promiscuity across the human kinome[1].
This guide objectively compares the cross-reactivity profiles of traditional acyclic pyrazole inhibitors against next-generation macrocyclic derivatives. Furthermore, I will outline a self-validating, multi-tiered profiling workflow designed to rigorously prove kinase selectivity in both biochemical and cellular contexts.
Mechanistic Causality: The Pyrazole Paradox
To engineer selectivity, we must first understand the thermodynamic causality of binding. The 3-aminopyrazole moiety is highly effective because it forms robust hydrogen bonds with the universally conserved backbone atoms of the kinase hinge region (e.g., residues D132 and F134)[2].
Because the ATP-binding pocket is conserved across the >500 members of the human kinome, acyclic pyrazoles often suffer from severe cross-reactivity[3]. They possess high structural flexibility, allowing them to adopt multiple conformations to fit into the slightly varied ATP pockets of different kinases.
Comparative Modalities: Acyclic Flexibility vs. Macrocyclic Constraint
The Promiscuous Baseline (Acyclic Inhibitors) Statsuk’s "Inhibitor 1" is a classic acyclic pyrazole. Because its solvent-exposed regions are unconstrained, it pays a high entropic penalty upon binding but can adapt to hundreds of kinase pockets[4]. Consequently, broad profiling reveals that Inhibitor 1 targets 262 out of 468 tested kinases (>35% inhibition at 1 µM)[5].
The Selective Evolution (Macrocyclic Inhibitors) To overcome this, researchers have utilized macrocyclization. By introducing a linker that connects the solvent-exposed region back to the pyrazole core, the molecule is conformationally locked into its bioactive state[6]. A prime example is JA310 , a macrocycle engineered from Inhibitor 1 to selectively target the MST3 kinase[7].
The causality of JA310's selectivity is twofold:
-
Entropic Advantage : The pre-organized ring structure requires a lower entropic penalty to bind its specific target (MST3)[4].
-
Steric Exclusion : The rigidified architecture creates severe steric clashes with the binding pockets of off-target kinases, effectively eliminating the cross-reactivity seen in the acyclic parent compound[8].
Structural basis of pyrazole kinase selectivity via macrocyclization constraints.
Quantitative Performance Comparison
The following table summarizes the stark contrast in performance metrics between the acyclic baseline and the macrocyclic evolution[2][7][8].
| Metric | Acyclic Pyrazole (Inhibitor 1) | Macrocyclic Pyrazole (JA310) |
| Primary Target | Promiscuous (Hits VRK1, CDKs, etc.) | MST3 |
| Cellular Potency (EC50) | 18.0 nM (CDK16) | 106 nM (MST3) |
| Kinome Selectivity | Poor (Hits 262 of 468 kinases) | Excellent (Minimal off-targets) |
| Binding Thermodynamics | Enthalpically driven, high entropic penalty | Enthalpically & Entropically driven |
| Structural Flexibility | High (Multiple binding modes) | Low (Locked bioactive conformation) |
The Self-Validating Cross-Reactivity Profiling Workflow
Multi-tiered cross-reactivity profiling workflow for pyrazole kinase inhibitors.
Tier 1: High-Throughput Thermal Shift (DSF)
Causality : Ligand binding thermodynamically stabilizes the folded state of a kinase, increasing its melting temperature (Tm)[9]. A shift (ΔTm) > 5°C indicates significant binding[9]. Self-Validating Protocol :
-
Preparation : Plate 1-2 µM recombinant kinase domains in a 384-well plate with SYPRO Orange dye.
-
Compound Addition : Add the pyrazole inhibitor at 10 µM.
-
Internal Validation: Include Staurosporine (a known pan-kinase inhibitor) as a positive control to validate protein folding and dye functionality, alongside a 0.1% DMSO negative baseline. If Staurosporine fails to shift the Tm, the protein batch is misfolded, and the plate must be discarded.
-
-
Thermal Cycling : Ramp the temperature from 25°C to 95°C (0.05°C/sec) using an RT-PCR machine.
-
Analysis : Calculate the first derivative of the fluorescence curve to find the Tm.
Tier 2: Broad Kinome Screening (KINOMEscan)
Causality : To prove true selectivity, the inhibitor must be tested against the entire kinome. KINOMEscan uses an active-site directed competition assay where DNA-tagged kinases are captured by immobilized bait ligands[5]. A selective inhibitor will only displace its specific target. Self-Validating Protocol :
-
Incubation : Incubate the pyrazole inhibitor (at 1 µM) with a panel of 468 DNA-tagged kinases and immobilized bait ligands.
-
Elution & qPCR : Wash away unbound kinases. Elute the remaining bound kinases and quantify via qPCR.
-
Scoring : Calculate the Selectivity Score, S(35)=Total number of kinases testedNumber of kinases with <35% control binding .
-
Internal Validation: Run the acyclic "Inhibitor 1" in parallel. It must yield an S(35)>0.5 (highly promiscuous) to validate the assay's dynamic range[2]. A highly selective macrocyclic probe like JA310 should yield an S(35)<0.05 .
-
Tier 3: Cellular Target Engagement (NanoBRET)
Causality : Biochemical assays do not account for cellular permeability or intracellular ATP competition (which exists in the millimolar range). NanoBRET measures the proximity-based energy transfer between a NanoLuc-fused kinase and a fluorescent tracer in live cells[3]. Displacement of the tracer by the inhibitor reduces the BRET signal, proving live-cell target engagement. Self-Validating Protocol :
-
Transfection : Transfect HEK293T cells with a plasmid encoding the NanoLuc-kinase fusion protein.
-
Tracer Addition : Add the cell-permeable fluorescent kinase tracer and the pyrazole inhibitor at varying concentrations.
-
BRET Measurement : Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio.
-
Permeability Validation (The Crucial Step) : If an off-target kinase shows no BRET signal reduction, it could mean either a lack of binding or a lack of cell permeability. To validate this, lyse a parallel well with digitonin[3]. If the lysed cells suddenly show binding, the compound is impermeable. If it still shows no binding, true selectivity is confirmed[3].
References
-
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Molecules (MDPI) URL:[Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 (Preprint) Source: bioRxiv URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Pyrazole Synthesis: The Classic Knorr Condensation vs. Modern Multicomponent Reactions
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of bioactive compounds. The choice of synthetic strategy is therefore a critical decision, influencing not only yield and purity but also the efficiency and diversity of the molecular libraries generated. This guide provides an in-depth comparison of the traditional Knorr pyrazole synthesis and contemporary multicomponent reaction (MCR) strategies, offering objective analysis and supporting experimental data to inform your synthetic choices.
The Enduring Legacy of the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] Its enduring prevalence is a testament to its straightforward nature and the ready availability of its starting materials.[2]
The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate from the condensation of hydrazine with one of the carbonyl groups.[3] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[1][3]
Caption: General mechanism of the Knorr pyrazole synthesis.
A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomeric products.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH.[1] Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1]
The Rise of Multicomponent Reactions (MCRs) for Pyrazole Synthesis
In recent decades, multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative for synthesizing pyrazole derivatives.[4] MCRs combine three or more reactants in a single pot to form a final product that incorporates portions of all the starting materials.[5] This approach offers significant advantages in terms of pot, atom, and step economy (PASE), making it highly attractive for pharmaceutical and medicinal chemistry.[4]
MCRs for pyrazole synthesis are diverse, often involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.[4] These reactions can be catalyzed by various agents, including bases like piperidine or ionic liquids, and can often be performed under environmentally benign conditions, such as in aqueous media or even solvent-free.[6][7]
Caption: Conceptual workflow of a four-component pyranopyrazole synthesis.
The key advantage of MCRs lies in their ability to generate complex and highly substituted pyrazole derivatives in a single, efficient step.[8] This is particularly valuable for creating libraries of diverse compounds for drug discovery screening.[9]
Head-to-Head Performance Comparison
The choice between the Knorr synthesis and an MCR approach depends on the specific goals of the synthesis, such as the desired substitution pattern, scale, and the importance of factors like atom economy and reaction time.
| Feature | Knorr Pyrazole Synthesis | Multicomponent Pyrazole Synthesis |
| Number of Components | Two | Three or more |
| Reaction Steps | Typically one-pot, two-step mechanism (condensation, cyclization) | One-pot, multi-step cascade |
| Atom & Step Economy | Moderate | High |
| Regioselectivity | Can be poor with unsymmetrical substrates, leading to mixtures of isomers.[1] | Often high, dictated by the reaction pathway. |
| Substrate Scope | Broad, dependent on the availability of 1,3-dicarbonyls and hydrazines. | Very broad, allows for high diversity from simple starting materials.[4] |
| Typical Yields | Generally good to high (e.g., 85-92% for simple pyrazoles).[1] | Good to excellent (e.g., 81-91% for complex pyranopyrazoles).[4] |
| Reaction Conditions | Often requires heating and acidic catalysts.[1] | Can often be performed at room temperature and may use green solvents like water.[6][10] |
| Product Complexity | Generally produces simpler, less substituted pyrazoles. | Capable of producing highly complex and functionalized pyrazoles in a single step.[8] |
Experimental Protocols
Protocol 1: Knorr Synthesis of Edaravone
This protocol describes the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) from ethyl acetoacetate and phenylhydrazine, a classic example of the Knorr synthesis.[1]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Carefully add phenylhydrazine (1.0 equivalent) to the solution. Note that this addition can be exothermic.[1]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 1 hour.[1]
-
Cool the resulting solution in an ice bath to facilitate the crystallization of the product.[1]
-
Isolate the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure Edaravone.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is a representative example of an MCR for synthesizing biologically active pyranopyrazole derivatives.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Hydrazine hydrate (1.0 equivalent)
-
Piperidine (catalyst, 5 mol%)
-
Water (solvent)
Procedure:
-
In a flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.
-
Add piperidine (5 mol%) to the mixture.
-
Stir the reaction vigorously at room temperature for approximately 20 minutes.[4]
-
The product will typically precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the product with water and dry to obtain the desired pyrano[2,3-c]pyrazole. This method often results in high yields (85-93%).[4]
Conclusion
Both the Knorr synthesis and multicomponent reactions are valuable tools for the synthesis of pyrazoles. The Knorr synthesis remains a reliable and straightforward method, particularly for simpler pyrazole structures.[2] However, for the rapid generation of diverse and complex pyrazole libraries, multicomponent reactions offer unparalleled efficiency, atom economy, and access to a wider range of molecular architectures.[9][11] By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can make an informed decision to select the most suitable pathway for their synthetic targets in drug discovery and development.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022 Jul 23. Available from: [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. 2019 May 11. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. 2026 Feb 23. Available from: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. PubMed. 2024 Oct 15. Available from: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 2024 Aug 16. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. 2022 Nov 23. Available from: [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. 2024 Mar 14. Available from: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 2023 Dec 28. Available from: [Link]
-
Knorr Pyrazole Synthesis. Available from: [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available from: [Link]
-
Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Der Pharma Chemica. Available from: [Link]
-
Additional substrate scope for deconstructive pyrazole synthesis from... ResearchGate. Available from: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available from: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available from: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 5. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 3-Ethyl-1-methyl-1H-pyrazol-4-amine: A 2D NMR Comparison Guide
The synthesis of N-substituted pyrazoles frequently yields a mixture of regioisomers due to the inherent annular tautomerism of the pyrazole intermediate. When synthesizing 3-ethyl-1-methyl-1H-pyrazol-4-amine , distinguishing it from its primary regioisomer, 5-ethyl-1-methyl-1H-pyrazol-4-amine, is a critical quality control step in drug development and agrochemical research.
This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities, providing a field-proven, self-validating protocol for absolute structural elucidation.
Comparative Analysis of Analytical Modalities
To confirm the regiochemistry of the ethyl and methyl groups on the pyrazole ring, researchers typically choose between three analytical pathways. As summarized in the table below, 2D NMR provides the optimal balance of throughput and absolute structural certainty.
| Analytical Modality | Regiochemical Accuracy | Throughput | Sample Requirement | Primary Limitation |
| 1D NMR + LC-MS/MS | Low | High (< 10 mins) | < 1 mg | Mass spectrometry cannot differentiate regioisomers (identical m/z). 1D ¹H NMR chemical shifts for N-methyl groups are often too similar between the 3-alkyl and 5-alkyl isomers to be definitive. |
| Single-Crystal X-Ray | Absolute | Low (Days to Weeks) | ~5 mg (Crystalline) | Requires the successful growth of a high-quality single crystal, which is highly solvent-dependent and often impossible for oily or amorphous pyrazole derivatives. |
| 2D NMR (HSQC/HMBC/NOESY) | Absolute | Medium (1–3 hours) | 10–20 mg | Requires moderate sample concentration to resolve weak long-range heteronuclear couplings, but provides a self-validating structural map in solution[1]. |
The Causality of 2D NMR in Pyrazole Regiochemistry
The structural confirmation of 3-ethyl-1-methyl-1H-pyrazol-4-amine relies on a closed logical loop combining through-space interactions (NOESY) and through-bond connectivity (HMBC). This creates a self-validating system where the structural hypothesis must satisfy both independent datasets[2].
The Structural Logic
In 3-ethyl-1-methyl-1H-pyrazol-4-amine:
-
N1 bears the methyl group.
-
C3 bears the ethyl group.
-
C4 bears the amino (-NH₂) group.
-
C5 bears a solitary proton (C5-H).
1. The NOESY Causality (Through-Space): Because the N1-methyl group is adjacent to the C5 position, the N1-CH₃ protons will exhibit a strong Nuclear Overhauser Effect (NOE) with the C5-H proton. If the compound were the 5-ethyl regioisomer, the N1-CH₃ protons would instead show an NOE to the methylene protons of the ethyl group.
2. The HMBC Causality (Through-Bond): HMBC maps heteronuclear couplings over 2 to 3 bonds ( 2JCH / 3JCH ). The N1-CH₃ protons will show a strong 3-bond correlation across the nitrogen atom to the C5 carbon. In the 3-ethyl isomer, HSQC will confirm this C5 carbon is a methine (CH). In the 5-ethyl isomer, the C5 carbon would be a quaternary carbon ( Cq )[3].
Fig 1. Key HMBC and NOESY correlations confirming the 3-ethyl-1-methyl-1H-pyrazol-4-amine isomer.
Experimental Protocol: Step-by-Step Methodology
To ensure accurate structural elucidation, the following workflow must be executed sequentially.
Fig 2. Sequential 2D NMR workflow for pyrazole regiochemistry elucidation.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability drastically slows the proton exchange rate of the C4-NH₂ group. This prevents the amine signal from broadening into the baseline, allowing it to be observed as a distinct broad singlet[3]. Furthermore, it shifts the residual water peak away from the aliphatic signals of the ethyl and methyl groups.
Step 2: 1D Baseline Acquisition
-
Action: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra.
-
Causality: Establishes the exact chemical shifts of the proton and carbon resonances, which are required to set the spectral windows (F1 and F2 dimensions) for the subsequent 2D experiments, ensuring maximum digital resolution.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Run a multiplicity-edited HSQC optimized for a one-bond coupling constant ( 1JCH ) of 145 Hz.
-
Causality: This differentiates CH/CH₃ carbons (typically phased positive) from CH₂ carbons (phased negative) and identifies the exact carbon chemical shift of the C5 methine group.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Run an HMBC experiment optimized for long-range couplings ( nJCH ) of 8 Hz.
-
Causality: 8 Hz is the standard optimal value for detecting 3-bond aromatic/heteroaromatic couplings[3]. This step will definitively link the N1-methyl protons to the C5 carbon.
Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Action: Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300–500 ms.
-
Causality: For small molecules (MW < 500 Da) in non-viscous solvents, a mixing time in this range allows sufficient cross-relaxation to build up detectable NOE cross-peaks without introducing spin-diffusion artifacts (where magnetization transfers across multiple sequential protons)[2].
Quantitative Data Interpretation
When analyzing the acquired spectra, the following correlation matrix serves as the definitive proof of the 3-ethyl-1-methyl-1H-pyrazol-4-amine structure. Any deviation from these specific NOESY and HMBC cross-peaks indicates the presence of the 5-ethyl regioisomer or an impurity.
| Position | Expected ¹H Shift | Multiplicity | HSQC Correlation | Key HMBC Correlations | Key NOESY Correlations |
| N1-CH₃ | ~3.70 ppm | Singlet (3H) | C(N1-CH₃) | C5 | C5-H |
| C3-CH₂ (Ethyl) | ~2.50 ppm | Quartet (2H) | C(C3-CH₂) | C3, C4, C(CH₃-Ethyl) | C(CH₃-Ethyl), C4-NH₂ |
| C3-CH₃ (Ethyl) | ~1.15 ppm | Triplet (3H) | C(C3-CH₃) | C(C3-CH₂) | C(C3-CH₂) |
| C4-NH₂ | ~4.00 ppm | Broad Singlet (2H) | N/A | N/A (Exchangeable) | C3-CH₂, C5-H |
| C5-H | ~7.20 ppm | Singlet (1H) | C5 | C3, C4 | N1-CH₃ , C4-NH₂ |
Note: Chemical shifts are approximate and heavily dependent on concentration and exact solvent conditions. The structural proof relies on the connectivity (correlations), not the absolute ppm values.
References
- Interpreting Complex NMR Spectra of Pyrazole Derivatives Benchchem Technical Support Center URL
- PubMed Central (PMC)
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships RSC Publishing URL
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Novelty of a Substituted Pyrazole Scaffold
Introduction: The Enduring Appeal of the Pyrazole Scaffold
Since its first synthesis in 1883, the pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—has become a cornerstone of medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in numerous FDA-approved drugs targeting a wide array of conditions, from inflammation (Celecoxib) and cancer (Crizotinib) to erectile dysfunction (Sildenafil) and cystic fibrosis (Elexacaftor).[2][3][4]
The very success of the pyrazole motif, however, presents a significant challenge for today's drug discovery professionals: how does one determine if a newly designed substituted pyrazole is genuinely novel? This guide provides a multi-faceted framework for researchers, scientists, and drug development professionals to rigorously assess the novelty of a substituted pyrazole scaffold. We will move beyond simple structural comparison to integrate biological function, mechanism of action, and the intellectual property landscape, providing actionable protocols and expert insights to support your discovery program.
Part 1: Deconstructing Novelty - A Three-Pillar Assessment
True novelty is not a single attribute but a composite of features. A robust assessment requires a systematic evaluation across three key pillars: Structural Distinction, Functional Uniqueness, and Patentability.
Caption: A framework for assessing pyrazole novelty.
Pillar 1: Structural Distinction - Beyond the 2D Structure
The first step is a rigorous analysis of the molecule's chemical structure against the vast backdrop of known pyrazole derivatives.
-
Substitution Pattern and Regioisomerism: The pyrazole ring offers four potential points for substitution (N1, C3, C4, and C5). A key element of novelty lies in the unique combination and placement of substituents. While many synthetic methods, such as cyclocondensation reactions, are well-established, they can yield different regioisomers.[5][6] A novel compound might feature a known substituent at a less common position or an entirely new functional group that imparts unique physicochemical properties. For instance, the development of kinase inhibitors has shown that even subtle changes to substituents on the pyrazole ring can dramatically alter potency and selectivity.[7]
-
3D Shape and Pharmacophore Analysis: Novelty can also be found in the three-dimensional arrangement of chemical features. A unique substitution pattern may induce a conformational preference that presents a novel pharmacophore to a biological target. Computational tools for conformational analysis and shape-based screening are invaluable for comparing a new scaffold against databases of known active compounds, revealing subtle but critical differences in 3D space.
Pillar 2: Functional Uniqueness - From Target Binding to Cellular Phenotype
A novel structure is only as valuable as its functional consequence. Demonstrating a unique biological profile is paramount.
-
Target Selectivity Profile: Many pyrazole scaffolds are known to inhibit protein kinases.[8] A new pyrazole derivative targeting a known kinase may still be considered novel if it exhibits a superior selectivity profile. For example, a compound that potently inhibits the target kinase while sparing closely related kinases with high sequence homology would represent a significant advance, potentially leading to a wider therapeutic window and fewer off-target side effects.[9] This requires comprehensive screening against a panel of related targets.
-
Mechanism of Action (MoA): Novelty can be powerfully asserted by demonstrating a distinct MoA. For a kinase inhibitor, this could be the difference between an ATP-competitive (Type I) inhibitor and an allosteric inhibitor (e.g., Type IV) that binds to a site other than the ATP pocket.[7] Allosteric inhibitors are often more selective and represent a significant innovation. Similarly, a compound might stabilize or destabilize a protein-protein interaction rather than inhibiting an enzyme's active site.
Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs and Their Targets
| Drug Name | Brand Name | Primary Target/Mechanism | Therapeutic Area |
| Celecoxib | Celebrex | Selective COX-2 Inhibitor | Anti-inflammatory[10][11][12] |
| Ruxolitinib | Jakafi | JAK1/JAK2 Inhibitor | Myelofibrosis, Cancer[7] |
| Crizotinib | Xalkori | ALK/ROS1/MET Inhibitor | Non-Small Cell Lung Cancer[7] |
| Sildenafil | Viagra | PDE5 Inhibitor | Erectile Dysfunction[3][4] |
| Apixaban | Eliquis | Factor Xa Inhibitor | Anticoagulant[4] |
| Encorafenib | Braftovi | BRAF Kinase Inhibitor | Melanoma, Colorectal Cancer[13] |
| Erdafitinib | Balversa | FGFR Inhibitor | Bladder Cancer[3] |
Pillar 3: Intellectual Property - Defining Freedom-to-Operate and Patentability
A thorough search of the patent literature is a critical, non-negotiable step. This analysis determines both the "freedom-to-operate" (i.e., whether your compound infringes on existing patents) and its potential for new intellectual property protection. Patent databases such as Google Patents, SciFinder, and others should be queried for both specific structures and broader Markush structures that might encompass your scaffold. A novel biological activity or an improved property (e.g., better solubility, lower toxicity) for a known scaffold can also be patentable.[14][15]
Part 2: Experimental Validation - Protocols for Proving Novelty
Claims of novelty must be substantiated by robust experimental data. Here, we provide detailed protocols for two key experiments designed to assess functional uniqueness.
Experimental Protocol 1: Kinase Selectivity Profiling
Objective: To quantitatively assess the selectivity of a novel pyrazole inhibitor against a panel of related and unrelated protein kinases.
Causality: A truly novel kinase inhibitor should ideally demonstrate high potency for its intended target and minimal activity against other kinases, especially those within the same family. This selectivity is crucial for minimizing off-target effects and associated toxicities.[16] This protocol utilizes a competitive binding assay format, which measures the displacement of a known fluorescent tracer from the kinase active site.[17]
Caption: Workflow for kinase selectivity profiling.
Methodology:
-
Assay Choice: Select a suitable assay format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays (e.g., LanthaScreen®) or luminescence-based ATP-depletion assays (e.g., Kinase-Glo®) are high-throughput and widely used.[17][18]
-
Kinase Panel Selection: Choose a panel of kinases. This should include the primary target, closely related family members, and a selection of diverse kinases from across the kinome to assess broad selectivity. Commercial services offer panels of over 400 kinases.
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in a suitable solvent (e.g., DMSO). A typical 11-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Assay Execution (Example using TR-FRET):
-
In a 384-well microplate, add the kinase, a fluorescently-labeled ATP-competitive tracer, and the test compound at various concentrations.
-
Include controls: "No inhibitor" (DMSO vehicle only) for maximum signal and "No kinase" for background signal.
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Read the plate on a suitable microplate reader capable of detecting the TR-FRET signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and determine the IC50 value for each kinase.
-
-
Interpretation: A compound with an IC50 value for the primary target that is at least 100-fold lower than for other kinases is generally considered to have good selectivity. Compile the data into a table for clear comparison.
Table 2: Hypothetical Selectivity Data for a Novel Pyrazole Inhibitor (Pyrazol-X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target A |
| Target A | 15 | - |
| Kinase B (Family Member) | 1,800 | 120x |
| Kinase C (Family Member) | >10,000 | >667x |
| Kinase D (Unrelated) | >10,000 | >667x |
| Kinase E (Unrelated) | 8,500 | 567x |
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct binding and engagement of the novel pyrazole compound with its intended target protein within a physiological, intact cell environment.
Causality: A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex milieu of a cell.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method that provides direct evidence of target engagement.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[22] This thermal stabilization is a direct proxy for target binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target protein to a suitable confluence.
-
Treat the cells with the test pyrazole compound at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range would be from 40°C to 70°C in 2-3°C increments. One aliquot should be kept at room temperature as the non-heated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot analysis with a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining as a function of temperature.
-
A "shift" in the melting curve to the right (i.e., to higher temperatures) in the presence of the compound indicates thermal stabilization and confirms direct target engagement.[23][24]
-
Expected Outcome: The compound-treated samples will show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated controls, demonstrating ligand-induced stabilization. This provides strong, physiologically relevant evidence that the compound binds its intended target in cells.
Conclusion: A Holistic Approach to Innovation
Assessing the novelty of a substituted pyrazole scaffold in the current drug discovery landscape requires a sophisticated, evidence-based approach. By moving beyond simple structural comparisons and integrating rigorous functional validation and intellectual property analysis, researchers can build a compelling case for the innovative potential of their compounds. The framework and protocols outlined in this guide provide a robust starting point for de-risking discovery programs and identifying pyrazole derivatives with the true potential to become next-generation therapeutics.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Celecoxib. Wikipedia. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
-
Inhibitory activities of bipyrazoles: a patent review. Taylor & Francis Online. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]
- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Biochemical assays for kinase activity detection. Celtarys. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. [Link]
-
Celecoxib (Chapter 56). The Essence of Analgesia and Analgesics. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Pyrazoline as a medicinal scaffold. BIONATURA. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy?. R Discovery. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [Link]
-
Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib (Chapter 56) - The Essence of Analgesia and Analgesics [cambridge.org]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. tandfonline.com [tandfonline.com]
- 15. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 16. crossfire-oncology.com [crossfire-oncology.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pelagobio.com [pelagobio.com]
- 23. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating Pyrazole-Based Ligands as Dual-Target Inhibitors via Molecular Docking and In Vitro Assays
As drug development pivots toward multi-target therapeutics to combat resistance in oncology, the pyrazole scaffold has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of pyrazole-based ligands against standard clinical inhibitors (e.g., Erlotinib, Sorafenib, Celecoxib). By synthesizing molecular docking scores with in vitro kinase assay data, we establish a self-validating framework for evaluating the efficacy of these compounds against critical targets like EGFR, VEGFR-2, and COX-2.
The Causality of Pyrazole Binding Efficacy
The exceptional performance of pyrazole derivatives in molecular docking is not coincidental; it is rooted in their fundamental physicochemical properties. The five-membered heterocyclic ring contains adjacent nitrogen atoms that act as versatile hydrogen bond donors and acceptors.
Mechanistic Causality: When a pyrazole ligand enters the ATP-binding pocket of a kinase (such as EGFR or VEGFR-2), these nitrogen atoms form highly stable hydrogen bonds with the amino acid residues in the hinge region (e.g., Met793 in EGFR). Furthermore, the planar geometry of the pyrazole ring facilitates robust π−π stacking interactions with aromatic residues like Phe81. When functionalized with hydrophobic tails (such as azobenzenes or carbothioamides), pyrazoles can simultaneously extend into adjacent hydrophobic pockets, enabling dual-target inhibition (e.g., inhibiting both EGFR-mediated proliferation and COX-2-mediated inflammation)[1][2].
Quantitative Comparison: Docking & In Vitro Efficacy
Computational docking scores provide predictive binding affinities, but true validation requires in vitro IC50 data. The table below compares the performance of recently synthesized pyrazole derivatives against FDA-approved reference standards.
| Ligand / Compound Class | Primary Target(s) | Docking Affinity / IC50 (Target 1) | IC50 (Target 2) | Reference Standard IC50 |
| Pyrazole-triazole 14g | EGFR T790M / COX-2 | EGFR: 0.076 μM | COX-2: 0.560 μM | Erlotinib: 1.95 μM / Celecoxib: 16.47 μM |
| Pyrano-pyrazole 3 | EGFR | EGFR: 0.06 μM | N/A | Erlotinib: 0.13 μM |
| Pyrano-pyrazole 9 | EGFR / VEGFR-2 | EGFR: 0.21 μM | VEGFR-2: 0.22 μM | Sorafenib: 0.03 μM |
| Pyrazole-azobenzene II | EGFR T790M | EGFR: 0.109 μM | N/A | Erlotinib: > 1.0 μM (Resistance) |
Data synthesized from recent evaluations of[1] and [3].
Mechanistic Pathway: Dual Inhibition
To visualize how these ligands disrupt tumor survival, the following diagram maps the dual-inhibition pathways of pyrazole derivatives against EGFR, VEGFR-2, and COX-2.
Dual-target inhibition mechanisms of pyrazole-based ligands against tumor proliferation pathways.
Self-Validating Experimental Protocol: From In Silico to In Vitro
To ensure scientific integrity, computational predictions must be tightly coupled with biochemical validation. The following step-by-step methodology outlines a self-validating system for evaluating pyrazole derivatives.
Step 1: Protein and Ligand Preparation
-
Action: Retrieve high-resolution crystal structures (e.g., EGFR PDB: 1M17) from the Protein Data Bank. Minimize ligand energy and assign partial charges using the OPLS-2005 force field.
-
Causality: Raw PDB files often contain missing hydrogen atoms and unresolved side chains. Energy minimization removes steric clashes and ensures accurate protonation states at physiological pH (7.4), preventing false-positive docking scores.
Step 2: Active Site Grid Generation
-
Action: Define a receptor grid box (typically 20 Å × 20 Å × 20 Å) centered on the co-crystallized native ligand.
-
Causality: Restricting the search space to the known ATP-binding pocket ensures the docking algorithm evaluates clinically relevant binding poses rather than non-functional allosteric sites.
Step 3: Protocol Validation (Redocking)
-
Action: Extract the native co-crystallized ligand and redock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose.
-
Causality: This is the critical self-validation step. If the RMSD is > 2.0 Å, the scoring function is fundamentally incompatible with the pocket's microenvironment. An RMSD < 2.0 Å proves the protocol can reliably predict the binding modes of novel pyrazole derivatives.
Step 4: High-Throughput Docking & Pose Analysis
-
Action: Dock the pyrazole library using AutoDock Vina or Glide XP. Filter candidates based on binding energy ( ΔG<−8.0 kcal/mol) and the presence of hydrogen bonds with key hinge residues (e.g., Met793).
-
Causality: Binding energy indicates thermodynamic stability, but specific hydrogen bonds dictate kinase selectivity.
Step 5: In Vitro Kinase Assay Validation
-
Action: Synthesize the top-scoring candidates and evaluate them using an ELISA-based or radiometric kinase assay to determine the half-maximal inhibitory concentration (IC50).
-
Causality: Docking scores are mathematical approximations of affinity in a vacuum. In vitro assays validate whether the predicted binding translates to actual enzymatic inhibition in a biological buffer.
Workflow Visualization
Self-validating computational to in-vitro workflow for evaluating pyrazole derivatives.
References
-
Title: Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]
-
Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: Frontiers in Chemistry URL: [Link]
-
Title: Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments. Source: RSC Advances URL: [Link]
Sources
- 1. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET a ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08997B [pubs.rsc.org]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
A Guide to the Safe Disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 3-ethyl-1-methyl-1H-pyrazol-4-amine, are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine, grounded in established safety principles for hazardous chemical waste management.
Core Principles of Disposal
The disposal of any novel or specialized chemical should always be guided by a thorough risk assessment and adherence to institutional and regulatory guidelines. The fundamental principles for managing chemical waste in a laboratory setting include:
-
Waste Segregation: Never mix different types of chemical waste.[4][5]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the chemical name and associated hazards.[4][5][6]
-
Use of Approved Containers: Waste should be stored in containers that are compatible with the chemical.[4][7]
-
Consult with EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures.
Hazard Assessment and Safety Precautions
Given that 3-ethyl-1-methyl-1H-pyrazol-4-amine is an aromatic amine, it should be handled as a potentially toxic substance.[1][2][3][8] Exposure can occur through inhalation, skin contact, or ingestion.
Personal Protective Equipment (PPE)
When handling 3-ethyl-1-methyl-1H-pyrazol-4-amine, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine waste.
Step 1: Waste Collection
-
Designate a Waste Container: Use a dedicated, leak-proof container for the collection of 3-ethyl-1-methyl-1H-pyrazol-4-amine waste. The original container is often the best choice for waste storage.[7] The container must be in good condition and have a secure lid.
-
Collect Solid Waste: Any solid waste, including residual powder and contaminated items like weighing paper or spatulas, should be placed directly into the designated hazardous waste container.
-
Collect Liquid Waste: If 3-ethyl-1-methyl-1H-pyrazol-4-amine has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4][6][7]
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads used for cleaning up minor spills, should be considered contaminated and disposed of as hazardous waste.
Step 2: Labeling the Waste Container
Proper labeling is critical for safe waste management.[4][6] The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-ethyl-1-methyl-1H-pyrazol-4-amine"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards associated with the waste (e.g., "Toxic")
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials.[4]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time: Be aware of your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in a satellite accumulation area (typically the laboratory where it was generated).[9][10]
Step 4: Final Disposal
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel.
-
Arrange for Pickup: Schedule a pickup for your hazardous waste. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Complete any necessary waste disposal forms or logs as required by your institution.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. For a small spill, if you are trained and have the appropriate spill kit, you can clean it up.
-
Contain the Spill: Use an absorbent material to contain the spill.
-
Collect the Waste: Carefully collect the absorbent material and any contaminated debris and place it in your designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: For larger spills or if you are unsure how to proceed, evacuate the area and contact your EHS office immediately.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-ethyl-1-methyl-1H-pyrazol-4-amine.
Summary of Disposal Information
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Unused Chemical) | Labeled, sealed hazardous waste container | Arrange for disposal through institutional EHS |
| Contaminated Labware (Gloves, etc.) | Labeled, sealed hazardous waste container | Arrange for disposal through institutional EHS |
| Liquid Waste (Solutions) | Labeled, leak-proof hazardous waste container | Arrange for disposal through institutional EHS |
| Empty Chemical Container | Regular trash (after triple rinsing) | Triple-rinse with a suitable solvent, collect rinsate as hazardous liquid waste, and deface the label before discarding the container |
By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal questions.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
3 Rules Regarding Chemical Waste in the Laboratory. Lab Safety Man. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Toxicity of Primary Aromatic Amines. ACS Publications. [Link]
-
Amines. Chemical Safety in Schools. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danthelabsafetyman.com [danthelabsafetyman.com]
- 7. vumc.org [vumc.org]
- 8. "AMINES" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 9. acs.org [acs.org]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 3-ethyl-1-methyl-1H-pyrazol-4-amine
Comprehensive Safety and Operational Guide for Handling 3-Ethyl-1-methyl-1H-pyrazol-4-amine
As a Senior Application Scientist, I have overseen the synthesis and scale-up of numerous pyrazole-based kinase inhibitors and anti-inflammatory agents. 3-Ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1007541-11-8) is a highly versatile building block in modern drug discovery ([1]). However, its structural nature as a primary heterocyclic amine demands rigorous, specialized handling protocols. Standard laboratory safety measures are insufficient. This guide provides a mechanistic understanding of its hazards and a self-validating operational framework to ensure absolute laboratory safety and environmental compliance.
Mechanistic Hazard Analysis: The "Why" Behind the Risk
To handle this compound safely, one must understand its biological reactivity. The hazards of 3-ethyl-1-methyl-1H-pyrazol-4-amine stem from two primary mechanistic pathways:
-
Lipophilicity and Dermal Penetration : In its free base form, the pyrazole core is highly lipophilic. This allows the molecule to rapidly partition into and cross the stratum corneum (the outermost layer of the skin). Once absorbed, the nucleophilic primary amine can react with biological electrophiles, causing severe sensitization and systemic toxicity ([2]).
-
Metabolic Activation and Toxicity : Systemic absorption of primary aromatic and heterocyclic amines leads to hepatic metabolism. Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine group. This intermediate undergoes esterification and subsequent heterolytic cleavage to form a highly reactive nitrenium ion. This electrophilic species can covalently bind to DNA, forming adducts that initiate mutagenesis and long-term carcinogenic risks ([3]).
Mechanistic Pathway of Heterocyclic Amine Toxicity via Metabolic Activation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate for handling concentrated heterocyclic amines, especially when dissolved in polar aprotic solvents (e.g., DMSO, DMF) commonly used in synthesis. Solvents act as chemical carriers, rapidly degrading standard nitrile and transporting the amine directly through the glove matrix.
| PPE Category | Recommended Material | Min. Thickness | Breakthrough Time (Neat/Solvent) | Degradation Resistance |
| Primary Gloves | Butyl Rubber | 0.30 mm | > 480 minutes | Excellent (High resistance to amines) |
| Secondary Gloves | Nitrile (Disposable inner layer) | 0.11 mm | ~ 30-60 minutes | Good (For incidental contact only) |
| Eye Protection | Polycarbonate Safety Goggles | N/A | N/A | High Impact / Splash Proof |
| Respiratory | N95/P100 Particulate Respirator | N/A | N/A | Required if handling solid salt outside hood |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | N/A | Prevents skin contact from micro-splashes |
Causality Check: Butyl rubber is mandated as the primary outer glove because its dense polymer structure resists the permeation of both the amine and the carrier solvents. Standard nitrile will swell and fail within minutes of continuous exposure to organic amine solutions.
Operational Workflow & Engineering Controls
This protocol is designed as a self-validating system. You must verify the success of each step before proceeding to the next to guarantee operational safety.
Step-by-Step Handling Methodology:
-
Engineering Control Verification : Before opening the reagent, verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor.
-
Validation: A reading <80 fpm indicates insufficient capture velocity for amine vapors; do not proceed.
-
-
PPE Donning : Don the FR lab coat, safety goggles, inner nitrile gloves, and outer butyl rubber gloves.
-
Closed-System Transfer : Weigh or transfer the 3-ethyl-1-methyl-1H-pyrazol-4-amine using a Schlenk line or gas-tight syringe under an inert argon atmosphere.
-
Causality: This prevents both the oxidation of the amine (which degrades reagent quality) and the aerosolization of the compound into the hood environment.
-
-
Reaction Execution : Conduct the synthesis (e.g., coupling reaction) within a sealed vessel to contain any generated vapors.
-
In Situ Quenching (Critical Safety Step) : Upon reaction completion, quench the mixture by slowly adding 1M Hydrochloric Acid (HCl) dropwise while stirring.
-
Causality: The primary amine is basic. Protonating the amine converts the highly lipophilic, volatile free base into a highly polar, water-soluble, and non-volatile hydrochloride salt. This drastically reduces inhalation and dermal absorption risks during subsequent workup and disposal.
-
-
Quench Validation : Spot the aqueous layer onto pH indicator paper.
-
Validation: The system is only safe to open to the ambient lab environment when the pH is confirmed to be < 3.
-
Standardized Operational Workflow for Handling Pyrazole-Amines in Synthesis.
Spill Response & Decontamination Plan
If a spill occurs, immediate chemical neutralization is required to prevent vapor accumulation and cross-contamination.
Minor Spill Protocol (< 50 mL or < 50 g):
-
Containment : Immediately cover the spill with inert absorbent pads to prevent spreading.
-
Chemical Decontamination : Carefully pour 5% acetic acid or 1M HCl over the absorbent pads.
-
Causality: Acidification immediately protonates the free amine, neutralizing its nucleophilicity, preventing volatilization, and rendering it water-soluble for easier cleanup.
-
-
Validation : Check the spill surface with pH paper. It must read acidic (pH < 4) before physical cleanup begins.
-
Cleanup : Wipe the area with damp paper towels. Place all pads and towels into a secondary containment bag, seal it tightly, and label it as "Hazardous Amine Waste."
Disposal & Waste Management Plan
Improper disposal of heterocyclic amines can lead to severe aquatic toxicity and environmental contamination ([3]).
-
Segregation : Never mix amine waste with oxidizing agents (e.g., nitric acid, peroxides).
-
Causality: Mixing amines with oxidizers can trigger a highly exothermic, potentially explosive N-oxidation reaction.
-
-
Labeling : Collect in a dedicated, clearly labeled "Toxic Organic Waste - Contains Heterocyclic Amines" high-density polyethylene (HDPE) carboy.
-
Destruction : The only approved method for final disposal is high-temperature incineration by a certified hazardous waste contractor, which completely oxidizes the compound to CO₂, H₂O, and NOₓ.
References
-
Title : Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source : ACS Chemical Health & Safety (2023) URL :[Link]
-
Title : Design, synthesis, and in-silico studies of novel pyrazole-fused chalcone amine derivatives as anti-inflammatory agents Source : ResearchGate / Springer Nature (2024) URL :[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
